molecular formula C14H15NO B1462031 1-(2-Phenoxyphenyl)ethan-1-amine CAS No. 1019573-79-5

1-(2-Phenoxyphenyl)ethan-1-amine

Cat. No.: B1462031
CAS No.: 1019573-79-5
M. Wt: 213.27 g/mol
InChI Key: RCVUOJLMRKMBRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . It is typically supplied as a powder and is recommended to be stored at room temperature . This compound is part of a class of chemicals featuring a terminal phenoxy group, which is considered a privileged scaffold in medicinal chemistry due to its prevalence in pharmacologically active molecules . The phenoxy moiety is a key pharmacophore in many FDA-approved drugs and investigational compounds, where it often contributes to biological activity by enabling crucial π-π interactions or forming hydrogen bonds with target sites via its ether oxygen atom . Research into compounds bearing the phenoxy group spans numerous therapeutic areas, including potential applications in neurological disorders, anticancer agents, and antimicrobials . As a building block in drug discovery, this amine is valuable for the synthesis and exploration of novel bioactive molecules. This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-11H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVUOJLMRKMBRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019573-79-5
Record name 1-(2-phenoxyphenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Phenoxyphenyl)ethan-1-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities possessing privileged structural motifs is a cornerstone of identifying next-generation therapeutics. The arylethylamine scaffold is one such motif, renowned for its prevalence in neuroactive compounds and other biologically active agents due to its ability to interact with a multitude of physiological targets. This guide focuses on a specific, yet underexplored, member of this class: 1-(2-phenoxyphenyl)ethan-1-amine .

This molecule uniquely combines the foundational arylethylamine structure with a diphenyl ether (phenoxyphenyl) moiety. The diphenyl ether linkage is a key feature in various pharmacologically active compounds, valued for its metabolic stability and ability to introduce a specific conformational arrangement of the aromatic rings. This technical document provides a comprehensive overview of the chemical structure, physicochemical properties, a robust synthetic protocol, detailed analytical characterization, and an expert perspective on the potential applications of 1-(2-phenoxyphenyl)ethan-1-amine for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The foundational step in evaluating any compound for drug development is a thorough understanding of its structure and inherent chemical properties. These characteristics govern its behavior in both chemical and biological systems.

Chemical Structure

1-(2-phenoxyphenyl)ethan-1-amine is a chiral primary amine. The structure features a central ethylamine chain where the first carbon is attached to a phenyl ring at the 2-position, which itself is substituted with a phenoxy group. This arrangement results in a stereocenter at the benzylic carbon bearing the amine group.

Figure 1: 2D Chemical Structure of 1-(2-phenoxyphenyl)ethan-1-amine.

Core Identifiers and Physicochemical Data

A summary of the key identifiers and computed physicochemical properties for 1-(2-phenoxyphenyl)ethan-1-amine is provided in Table 1. As experimental data for this specific molecule is not widely published, properties such as LogP and pKa are predicted values derived from computational models. These predictions are critical for early-stage drug development, offering insights into the molecule's likely pharmacokinetic profile (e.g., absorption, distribution). The predicted pKa suggests it will be protonated at physiological pH, a common feature of many CNS-active drugs.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name 1-(2-phenoxyphenyl)ethanamine[1]
CAS Number 1019573-79-5[1]
Molecular Formula C₁₄H₁₅NO[1]
Molecular Weight 213.28 g/mol [1]
Predicted LogP 2.8 - 3.2Computational Estimate
Predicted pKa (Basic) 9.0 - 9.5Computational Estimate
Topological Polar Surface Area (TPSA) 38.3 ŲComputational Estimate
Chirality Exists as (R) and (S) enantiomersStructural Analysis

Synthesis and Purification

A reliable and scalable synthesis is paramount for the progression of any compound through the drug discovery pipeline. For 1-(2-phenoxyphenyl)ethan-1-amine, a highly efficient and widely utilized method is the direct reductive amination of the corresponding ketone precursor, 2-phenoxyacetophenone. This method is favored for its operational simplicity and generally high yields.

Rationale for Synthetic Strategy

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry. The process involves two key transformations in a single pot:

  • Imine Formation: The carbonyl group of the ketone (2-phenoxyacetophenone) reacts with an ammonia source to form an intermediate imine or enamine. This step is typically acid-catalyzed to activate the carbonyl group.

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond by a hydride-based reducing agent.

The choice of reducing agent is critical. A reagent must be mild enough not to reduce the starting ketone but potent enough to reduce the in situ-formed imine. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal for this purpose, as their reactivity is attenuated, particularly at neutral or slightly acidic pH, allowing for the selective reduction of the protonated imine intermediate.

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Imine Formation & Reduction cluster_2 Work-up & Isolation cluster_3 Purification start Dissolve 2-phenoxyacetophenone and Ammonium Acetate in Methanol add_reductant Add Sodium Cyanoborohydride (NaBH3CN) portion-wise at 0°C start->add_reductant Causality: Catalyst for imine formation stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_reductant->stir Causality: Controlled reduction of imine quench Quench reaction with aq. NaOH (pH > 11) stir->quench Causality: Decompose excess hydride & deprotonate amine extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na2SO4) & Concentrate extract->dry purify Purify via Column Chromatography (Silica gel, DCM/MeOH gradient) dry->purify product 1-(2-phenoxyphenyl)ethan-1-amine (as a free base) purify->product

Figure 2: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes the synthesis on a 1.0 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials:

  • 2-Phenoxyacetophenone (212.24 g/mol , 1.0 equiv)

  • Ammonium acetate (77.08 g/mol , 10.0 equiv)

  • Sodium cyanoborohydride (62.84 g/mol , 1.5 equiv)

  • Methanol (anhydrous)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenoxyacetophenone (212 mg, 1.0 mmol) and ammonium acetate (771 mg, 10.0 mmol).

  • Solvent Addition: Add anhydrous methanol (10 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Reducing Agent: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (94 mg, 1.5 mmol) portion-wise over 5 minutes. Causality Note: Portion-wise addition at low temperature controls the exothermic reaction and prevents the uncontrolled reduction of the starting ketone.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution (15 mL). Stir for 15 minutes. Self-Validation: The addition of a basic solution neutralizes the ammonium salt and ensures the product is in its free-base form for extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure 1-(2-phenoxyphenyl)ethan-1-amine.

Spectroscopic Characterization

Unambiguous structural confirmation is a non-negotiable step in chemical synthesis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a detailed picture of the molecular architecture.

Predicted ¹H and ¹³C NMR Spectroscopy

While experimental spectra must be acquired for final validation, NMR prediction tools provide a reliable reference.[2] The expected chemical shifts are summarized below.

Table 2: Predicted NMR Chemical Shifts (in CDCl₃)

¹H NMR Predicted Shift (ppm)MultiplicityIntegrationAssignment
Aromatic Protons6.8 - 7.6m9HAr-H
Benzylic Proton~4.2q1HCH-NH₂
Amine Protons1.5 - 2.5 (broad)s2HNH₂
Methyl Protons~1.4d3HCH₃
¹³C NMR Predicted Shift (ppm)Assignment
Aromatic Carbons115 - 160Ar-C
Benzylic Carbon~50CH-NH₂
Methyl Carbon~24CH₃

Rationale: The benzylic proton (CH-NH₂) is expected to be a quartet due to coupling with the three methyl protons. The methyl protons, in turn, will appear as a doublet. The nine aromatic protons from the two phenyl rings will present as a complex multiplet. The broad signal for the amine protons is characteristic and due to quadrupole broadening and exchange.

Mass Spectrometry Fragmentation Analysis

Under electrospray ionization (ESI) conditions, the molecule will readily protonate at the basic amine to form the [M+H]⁺ ion (m/z 214.12). Tandem mass spectrometry (MS/MS) of this ion is expected to yield characteristic fragments.

  • Primary Fragmentation: The most common fragmentation pathway for protonated benzylamines is the loss of ammonia (NH₃). This would result in a prominent fragment ion at m/z 197.11 .[1]

  • Further Fragmentation: The resulting carbocation (m/z 197.11) can undergo further fragmentation. A likely pathway involves the cleavage of the ether bond, potentially leading to fragments corresponding to a phenoxy radical loss or formation of a tropylium-type ion, a common rearrangement for benzylic systems.[3]

Potential Applications in Drug Discovery and Neuroscience

The true value of a novel chemical entity is defined by its biological activity. While specific data for 1-(2-phenoxyphenyl)ethan-1-amine is scarce, its structural components suggest several promising avenues for investigation.

The Arylethylamine Pharmacophore

The arylethylamine core is a classic pharmacophore that interacts with a wide range of biogenic amine receptors and transporters. This includes dopaminergic, serotonergic, and adrenergic systems. As such, compounds containing this motif are frequently investigated for:

  • Central Nervous System (CNS) Disorders: Their ability to cross the blood-brain barrier makes them candidates for treating depression, anxiety, ADHD, and neurodegenerative diseases.

  • Receptor Modulators: Depending on the substitution pattern, they can act as agonists, antagonists, or allosteric modulators of G-protein coupled receptors (GPCRs).

The Role of the Phenoxyphenyl Group

The phenoxyphenyl group is not merely a bulky substituent; it is a recognized motif in medicinal chemistry. For example, compounds with this feature have been developed as glucokinase activators for diabetes and have shown activity in other therapeutic areas. This group can:

  • Enhance Binding Affinity: The additional phenyl ring provides opportunities for π-π stacking and hydrophobic interactions within a target's binding pocket.

  • Modulate Physicochemical Properties: It significantly increases lipophilicity, which can influence cell permeability and metabolic stability.

  • Impart Novel Biological Activities: Phenolic and biphenolic compounds are well-documented for their antioxidant, anti-inflammatory, and anticancer properties. The ether linkage in the target molecule provides a stable scaffold to explore these activities.

Conclusion and Future Directions

1-(2-phenoxyphenyl)ethan-1-amine represents a compelling, yet underexplored, chemical scaffold for drug discovery. Its synthesis is readily achievable via established reductive amination protocols, and its structure can be unambiguously confirmed through standard spectroscopic methods. The convergence of the CNS-active arylethylamine pharmacophore with the biologically relevant phenoxyphenyl moiety makes this compound a prime candidate for screening in a variety of therapeutic areas, particularly in neuroscience and oncology.

Future work should focus on the enantioselective synthesis of the (R) and (S) isomers, as biological activity is often stereospecific. A comprehensive biological evaluation, including screening against a panel of CNS receptors and cancer cell lines, is the logical next step to unlock the therapeutic potential of this promising molecule.

References

  • Florean, C., et al. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 36(7), 739-751. Available at: [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(11), 1547-1558. Available at: [Link]

  • American Elements. (n.d.). 1-(2-phenoxyphenyl)ethan-1-amine. Retrieved February 14, 2026, from [Link]

  • Ferreira, R. J., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(1), 123. Available at: [Link]

  • Iino, T., et al. (2009). Discovery of potent and orally active 3-alkoxy-5-phenoxy-N-thiazolyl benzamides as novel allosteric glucokinase activators. Bioorganic & Medicinal Chemistry, 17(7), 2733-2743. Available at: [Link]

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-247. Available at: [Link]

  • Guedes, R. C., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. International Journal of Molecular Sciences, 25(16), 8879. Available at: [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved February 14, 2026, from [Link]

Sources

Molecular weight and formula of 1-(2-Phenoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and application logic for 1-(2-Phenoxyphenyl)ethan-1-amine , a critical diaryl ether intermediate in medicinal chemistry.

Physicochemical Profiling, Synthetic Utility, and Quality Control

Executive Summary

1-(2-Phenoxyphenyl)ethan-1-amine (CAS: 1019573-79-5) represents a "privileged structure" in drug discovery, combining a flexible ethylamine linker with a lipophilic diaryl ether core. This motif is structurally homologous to several CNS-active agents and kinase inhibitors. Its ortho-substitution pattern introduces specific steric constraints that differentiate it from its meta- and para-isomers, often influencing binding selectivity in hydrophobic pockets (e.g., GPCRs or kinase ATP-binding sites).

This guide provides a validated workflow for the synthesis, characterization, and handling of this molecule, moving beyond basic data to actionable experimental logic.

Physicochemical Identity

The molecule is characterized by a chiral center at the benzylic position. While often supplied as a racemate for high-throughput screening (HTS), enantiopure forms are critical for late-stage lead optimization.

Table 1: Core Chemical Data
ParameterValueTechnical Note
Chemical Name 1-(2-Phenoxyphenyl)ethan-1-amineSystematic:

-methyl-2-phenoxybenzenemethanamine
CAS Number 1019573-79-5Distinct from the phenyl-phenyl analog (biphenyls).[1]
Molecular Formula

-
Molecular Weight 213.28 g/mol Monoisotopic Mass: 213.115
Physical State Viscous Oil or Low-Melting SolidTendency to absorb

from air (carbamate formation).
Predicted pKa ~9.2 - 9.5 (Conjugate Acid)Typical for

-branched benzylic amines.
Predicted LogP ~2.6 - 2.9High lipophilicity due to the phenoxy group.
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsAmine (

) and Ether (

).

Synthetic Pathways & Experimental Logic

The synthesis of 1-(2-Phenoxyphenyl)ethan-1-amine is most efficiently achieved via the Reductive Amination of its corresponding ketone precursor, 1-(2-phenoxyphenyl)ethanone (CAS 26388-13-6).

Mechanism of Action

The reaction proceeds through a two-step "one-pot" mechanism:

  • Condensation: The ketone carbonyl reacts with an ammonia source (e.g., ammonium acetate) to form a transient imine (

    
    ) species.
    
  • Reduction: A selective hydride donor reduces the imine to the amine.

Critical Decision Point: Why use Sodium Cyanoborohydride (


) or Sodium Triacetoxyborohydride (

)?
  • Reasoning: These reagents are less basic and milder than

    
    . They selectively reduce the protonated imine over the ketone, preventing the formation of the alcohol byproduct (1-(2-phenoxyphenyl)ethanol).
    
Validated Protocol (Reductive Amination)

Scale: 10 mmol basis

Reagents:

  • Precursor: 1-(2-phenoxyphenyl)ethanone (2.12 g, 10 mmol)

  • Ammonium Acetate (

    
    ): (7.7 g, 100 mmol) – Excess drives equilibrium.
    
  • Reducing Agent:

    
     (0.94 g, 15 mmol)
    
  • Solvent: Methanol (dry, 50 mL)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve the ketone in Methanol. Add Ammonium Acetate. Stir at room temperature for 30 minutes. Observation: Solution may turn slightly hazy.

  • Reduction: Cool the mixture to 0°C. Add

    
     portion-wise over 10 minutes. Safety: Ventilate well; cyanide traces are possible if acidified improperly, though the borohydride moiety is the primary concern here.
    
  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor via TLC (System: 10% MeOH in DCM + 1%

    
    ).
    
  • Quench & Workup:

    • Quench with 1N HCl (careful gas evolution) to pH < 2. This decomposes excess hydride and protonates the amine product (trapping it in the aqueous layer).

    • Wash the acidic aqueous layer with Diethyl Ether (removes unreacted neutral ketone).

    • Basify the aqueous layer to pH > 12 using 6N NaOH. The product will oil out.

    • Extract with Dichloromethane (

      
       mL).
      
  • Purification: Dry organic organics over

    
    , filter, and concentrate. If purity is <95%, convert to the Hydrochloride salt (add HCl in dioxane) for recrystallization from EtOH/Et2O.
    
Pathway Visualization

The following diagram illustrates the synthetic workflow and critical control points.

SynthesisWorkflow Ketone Precursor 1-(2-Phenoxyphenyl)ethanone (CAS 26388-13-6) Imine Intermediate Transient Imine (Unstable) Ketone->Imine NH4OAc, MeOH (Excess NH3 source) Amine Target Product 1-(2-Phenoxyphenyl)ethan-1-amine (CAS 1019573-79-5) Imine->Amine NaCNBH3 Selective Reduction Amine->Ketone Oxidation (Side Rxn) Avoid prolonged air exposure Salt Purified Form Hydrochloride Salt (Crystalline) Amine->Salt HCl in Dioxane Recrystallization

Figure 1: Reductive amination workflow converting the phenoxy-acetophenone precursor to the target ethylamine.

Analytical Characterization (QC)

To validate the identity of 1-(2-Phenoxyphenyl)ethan-1-amine, look for these specific spectroscopic signatures.

Proton NMR ( NMR, 400 MHz, )
  • The Diagnostic Doublet:

    
     ppm (3H, d). This corresponds to the methyl group (
    
    
    
    -position).
  • The Chiral Proton:

    
     ppm (1H, q). The methine proton adjacent to the amine.
    
  • Aromatic Region:

    
     ppm (9H, m). Complex splitting due to the two non-equivalent benzene rings (one mono-substituted, one ortho-disubstituted).
    
    • Note: The proton ortho to the ether linkage usually appears upfield relative to other aromatic protons due to electron donation from the oxygen.

Mass Spectrometry (ESI-MS)
  • Parent Ion:

    
     m/z.
    
  • Fragmentation: Loss of ammonia (

    
    , -17 amu) is common, showing a peak at ~197 m/z.
    

Applications in Drug Discovery

This molecule serves as a versatile building block in two primary areas:

  • Kinase Inhibitors: The diaryl ether moiety mimics the hydrophobic interactions of ATP in the binding pocket of tyrosine kinases (e.g., BTK or EGFR inhibitors). The amine provides a handle for amide coupling to the "hinge-binding" heterocycle.

  • GPCR Ligands: The 2-phenoxy substitution forces the phenyl rings to adopt a twisted conformation (non-planar). This steric bulk is useful for designing antagonists that require specific 3D occupancy to block receptor activation.

Safety & Handling (HSE)

  • Hazard Classification: Skin Corr.[2][3] 1B (Causes severe skin burns).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Amines readily absorb

    
     to form carbamates, appearing as white crust on the oil.
    
  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides (unless intentional derivatization).

References

  • American Elements. (2025). 1-(2-phenoxyphenyl)ethan-1-amine Product Specifications and CAS Verification. Retrieved from [Link]

  • PubChem. (2025).[4][5] Compound Summary: 1-(2-Phenoxyphenyl)ethanone (Precursor). National Library of Medicine. Retrieved from [Link][6]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

An In-depth Technical Guide to 1-(2-Phenoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-phenoxyphenyl)ethan-1-amine, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details the compound's identifiers, physicochemical properties, a probable synthetic route via reductive amination, and its characterization through spectroscopic methods. Additionally, this guide outlines the potential applications of this compound as a building block in the synthesis of more complex molecules and provides essential safety and handling information for laboratory and industrial settings. Designed for researchers, chemists, and professionals in drug development, this whitepaper serves as a central repository of technical knowledge on 1-(2-phenoxyphenyl)ethan-1-amine.

Introduction

The phenethylamine and phenoxyamine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] 1-(2-Phenoxyphenyl)ethan-1-amine combines features of both, presenting a unique three-dimensional structure that is of considerable interest for the synthesis of novel therapeutic agents. Its strategic placement of an amine group and a flexible phenoxy moiety makes it a versatile building block for creating libraries of compounds for drug discovery screening. This guide aims to consolidate the available technical information on 1-(2-phenoxyphenyl)ethan-1-amine, providing a foundational resource for its synthesis, characterization, and application.

Chemical Identity and Properties

A precise understanding of a compound's identifiers and physicochemical properties is fundamental for its application in a research and development setting.

Identifiers

The following table summarizes the key identifiers for 1-(2-phenoxyphenyl)ethan-1-amine.

IdentifierValueSource(s)
CAS Number 1019573-79-5[3]
IUPAC Name 1-(2-phenoxyphenyl)ethanamine[3]
Chemical Formula C₁₄H₁₅NO[3]
Molecular Weight 213.28 g/mol [3]
PubChem CID 43189202[3]
MDL Number MFCD11137326[3]
Physicochemical Properties
PropertyPredicted/Estimated ValueNotes
Appearance Likely a liquid or low-melting solidBased on similar phenoxyethylamine derivatives.
Boiling Point >200 °C (estimated)Extrapolated from related compounds.
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane). Poorly soluble in water.Typical for amine compounds of this size and structure.
pKa 8.5 - 9.5 (estimated)The basicity of the primary amine is influenced by the surrounding aromatic systems.

Synthesis and Mechanism

The synthesis of 1-(2-phenoxyphenyl)ethan-1-amine can be logically achieved through the reductive amination of the corresponding ketone, 2-phenoxyacetophenone. This is a widely utilized and robust method for the formation of amines from carbonyl compounds.[2]

Proposed Synthetic Pathway: Reductive Amination

The overall transformation involves two key steps: the formation of an imine intermediate from the ketone and an ammonia source, followed by the reduction of the imine to the desired primary amine.

G ketone 2-Phenoxyacetophenone imine Imine Intermediate ketone->imine Condensation ammonia Ammonia Source (e.g., Ammonium Formate) ammonia->imine amine 1-(2-Phenoxyphenyl)ethan-1-amine imine->amine Reduction reducing_agent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) reducing_agent->amine G start 1-(2-Phenoxyphenyl)ethan-1-amine amide Amide Derivatives start->amide Acylation sulfonamide Sulfonamide Derivatives start->sulfonamide Sulfonylation urea Urea/Thiourea Derivatives start->urea Reaction with Isocyanates/ Isothiocyanates secondary_amine N-Alkylated Derivatives start->secondary_amine Reductive Amination/ Alkylation

Sources

Therapeutic Potential of 1-(2-Phenoxyphenyl)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(2-Phenoxyphenyl)ethan-1-amine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to modulate high-value targets in the Central Nervous System (CNS) and pain pathways.[1] Unlike simple phenethylamines, this scaffold incorporates a biaryl ether motif combined with a chiral


-methyl amine.[1] This structural integration offers three critical pharmacological advantages: metabolic resistance  against Monoamine Oxidases (MAO), enhanced lipophilicity  for Blood-Brain Barrier (BBB) penetration, and conformational restriction  that favors binding to hydrophobic pockets in voltage-gated ion channels (specifically Na

1.7/1.[1]8) and lipid-modulating enzymes like NAPE-PLD.[1][2]

This guide analyzes the therapeutic utility of this scaffold, moving beyond basic structure to explore its role in next-generation non-opioid analgesics and anxiolytics.[1]

Chemical Architecture & Pharmacophore Analysis[1]

Structural Logic

The molecule consists of a primary amine attached to a chiral ethyl backbone, which is directly linked to a phenyl ring substituted at the ortho position with a phenoxy group.[1]

  • 
    -Methyl Group:  Introduces chirality (typically the S-enantiomer is more active in CNS targets) and sterically hinders deamination by MAO enzymes, significantly increasing half-life compared to non-branched phenethylamines.[1]
    
  • Biaryl Ether (ortho-Phenoxy): This is the critical pharmacophore.[1] It functions as a hydrophobic "clamp," allowing the molecule to intercalate into deep lipophilic crevices of transmembrane proteins.[1] The ether linkage provides rotational flexibility while maintaining a specific bent conformation required for sodium channel blockade.[1]

Physicochemical Profile
PropertyValue (Approx.)Implication
Molecular Weight 213.28 g/mol Ideal for fragment-based drug design (Lead-like).[1]
cLogP ~2.5 - 3.0High BBB permeability; excellent membrane partitioning.[1]
H-Bond Donors 1 (Primary Amine)Critical for anchoring to acidic residues (e.g., Asp/Glu) in receptor pockets.[1]
Rotatable Bonds 4Balances entropic cost of binding with induced-fit adaptability.[1]

Therapeutic Core 1: Voltage-Gated Sodium Channels (Pain)[1]

The most immediate therapeutic application of 1-(2-Phenoxyphenyl)ethan-1-amine derivatives is in the development of isoform-selective sodium channel blockers (Na


1.7 and Na

1.[1]8) for neuropathic pain.[1]
Mechanism of Action

Unlike traditional local anesthetics (e.g., Lidocaine) that block the pore indiscriminately, biaryl ether amines bind to the voltage-sensing domain (VSD) or the local anesthetic binding site in the pore with higher specificity.[1] The phenoxyphenyl moiety wedges between the S6 helices, stabilizing the channel in the inactivated state .[1]

  • Target: Na

    
    1.7 (primary driver of nociception threshold).[1]
    
  • Selectivity: The bulky ortho-phenoxy group helps discriminate against cardiac Na

    
    1.5 channels, reducing cardiotoxicity risks—a major hurdle in this field.[1]
    
Visualization: Na 1.7 Inhibition Pathway

Nav17_Inhibition Ligand 1-(2-Phenoxyphenyl) ethan-1-amine Derivative Binding Binding to Intracellular S6 Segment Ligand->Binding Membrane Partitioning Channel_Open Na_v1.7 Channel (Resting/Open) Channel_Open->Binding Depolarization Stabilization Stabilization of Inactivated State Binding->Stabilization High Affinity Interaction Blockade Inhibition of Na+ Influx Stabilization->Blockade Outcome Analgesia (No Action Potential) Blockade->Outcome Outcome->Channel_Open Re-sensitization (Slow)

Caption: Mechanism of Na


1.7 inhibition. The ligand partitions into the membrane and binds the channel in its inactivated state, preventing repetitive firing.[1]

Therapeutic Core 2: NAPE-PLD Inhibition (Anxiety/Stress)[1]

Recent research identifies this scaffold as a key intermediate for inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) .[1]

The Endocannabinoid Connection

NAPE-PLD is responsible for the biosynthesis of Anandamide (AEA) and other N-acylethanolamines (NAEs).[1][2] While inhibiting NAPE-PLD decreases AEA, specific derivatives of 1-(2-Phenoxyphenyl)ethan-1-amine have been shown to modulate this pathway, often acting as inverse agonists or stabilizing specific lipid signaling pools.[1]

  • Key Study: Research involving LEI-401 analogs demonstrates that biaryl ether scaffolds are essential for fitting into the hydrophobic tunnel of the NAPE-PLD enzyme.[1]

  • Therapeutic Outcome: Modulation of lipid signaling can treat stress disorders, anxiety, and potentially inflammation.[1]

Experimental Protocols

Protocol A: Synthesis of 1-(2-Phenoxyphenyl)ethan-1-amine

This protocol utilizes a reductive amination strategy, ensuring high yield and purity.

Reagents:

  • 1-(2-Phenoxyphenyl)ethanone (Precursor)[1]

  • Ammonium Acetate (

    
    )
    
  • Sodium Cyanoborohydride (

    
    )[1]
    
  • Methanol (MeOH)[1]

Step-by-Step Workflow:

  • Imine Formation: Dissolve 1-(2-phenoxyphenyl)ethanone (1.0 eq) in anhydrous MeOH. Add

    
     (10.0 eq) to ensure complete conversion to the imine.[1] Stir at Room Temperature (RT) for 4 hours under nitrogen.
    
  • Reduction: Cool the solution to 0°C. Slowly add

    
     (1.5 eq) portion-wise to prevent exotherms.
    
  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Quenching: Quench with 1N HCl until pH < 2 (gas evolution will occur). Stir for 30 mins.

  • Workup: Basify with 1N NaOH to pH > 10. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over

    
    .[1]
    
  • Purification: Isolate the amine via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 1%

    
    ).
    
Protocol B: Na 1.7 Flux Assay (Functional Validation)

A self-validating cell-based assay to determine IC50.

  • Cell Line: HEK-293 cells stably expressing human Na

    
    1.7.
    
  • Dye Loading: Incubate cells with a membrane potential-sensitive dye (e.g., FRET-based voltage sensor) for 45 mins at 37°C.

  • Compound Addition: Add the test derivative (0.1 nM – 10

    
    M) and incubate for 20 mins.
    
  • Stimulation: Trigger channel opening using Veratridine (activator) or electrical field stimulation.[1]

  • Readout: Measure fluorescence change (Ratio 460nm/580nm).

  • Validation: Use Tetrodotoxin (TTX) (1

    
    M) as a positive control for 100% block.[1]
    

Synthesis & SAR Logic Diagram

Synthesis_SAR Ketone 1-(2-Phenoxyphenyl) ethanone Reaction Reductive Amination (NH4OAc, NaBH3CN) Ketone->Reaction Scaffold 1-(2-Phenoxyphenyl) ethan-1-amine Reaction->Scaffold Deriv_A N-Alkylation (Lipophilicity) Scaffold->Deriv_A Optimization Deriv_B Ring Substitution (Halogens for Potency) Scaffold->Deriv_B SAR Study Deriv_C Chiral Resolution (S-isomer > R-isomer) Scaffold->Deriv_C Selectivity

Caption: Synthetic route from ketone precursor to the amine scaffold, branching into key SAR optimization strategies.

References

  • Mock, E. D., et al. (2020). "Discovery of the First Potent and Selective Inhibitor of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)."[1][2] Journal of Medicinal Chemistry. [1]

  • Waxman, S. G., et al. (2016). "Sodium Channel Blockers for the Treatment of Pain."[1] Yale School of Medicine / PMC.[1]

  • Bagal, S. K., et al. (2014). "Voltage-gated sodium channels as drug discovery targets."[1] Channels. [1]

  • Raffa, D., et al. (2015). "Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality."[1] Bioorganic & Medicinal Chemistry.

  • American Elements. "1-(2-phenoxyphenyl)ethan-1-amine Product Data."

Sources

An In-depth Technical Guide to 1-(2-Phenoxyphenyl)ethan-1-amine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(2-Phenoxyphenyl)ethan-1-amine, a compound of interest for researchers and professionals in drug development. The information presented herein is synthesized from available chemical data and literature on structurally related compounds to offer expert insights into its properties, synthesis, and safe handling.

Introduction: A Molecule of Interest in Medicinal Chemistry

1-(2-Phenoxyphenyl)ethan-1-amine belongs to a class of chemical structures that are of significant interest in the field of drug discovery. The presence of a primary amine group and a phenoxy ether moiety suggests its potential as a versatile building block for synthesizing more complex molecules with potential biological activity.[1] Amines are fundamental components in a vast array of pharmaceuticals, including analgesics and antihistamines, due to their ability to form salts and interact with biological targets.[1] The phenoxy group, on the other hand, can influence the molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability. The strategic combination of these functional groups makes this compound a compelling scaffold for exploring new therapeutic agents.

Chemical and Physical Properties

PropertyValue/InformationSource/Analogy
Chemical Formula C₁₄H₁₅NO[2]
Molecular Weight 213.28 g/mol [2]
CAS Number 1019573-79-5[2]
IUPAC Name 1-(2-phenoxyphenyl)ethanamine[2]
Appearance Likely a liquid or low-melting solidInferred from similar amines and ethers
Solubility Expected to be soluble in organic solvents. The amine group may allow for some water solubility, especially in its protonated salt form.General chemical principles
pKa (amine) Estimated to be around 9-10Inferred from similar primary amines

Synthesis and Characterization: A Proposed Pathway

A plausible synthetic route for 1-(2-Phenoxyphenyl)ethan-1-amine can be conceptualized based on established methodologies for similar phenoxy ethylamine structures. One such approach involves a multi-step process starting from a substituted phenol.[3]

Proposed Synthetic Workflow

A potential synthesis could involve the reaction of 2-phenoxyphenol with a suitable reagent to introduce the ethylamine side chain. An alternative, and perhaps more direct, approach is the reductive amination of 1-(2-phenoxyphenyl)ethan-1-one.

dot

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 1-(2-phenoxyphenyl)ethan-1-one reaction Reductive Amination start1->reaction start2 Ammonia or Ammonium Salt start2->reaction start3 Reducing Agent (e.g., NaBH3CN) start3->reaction workup Aqueous Work-up reaction->workup Quench extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product 1-(2-Phenoxyphenyl)ethan-1-amine purification->product

Caption: Proposed reductive amination workflow for the synthesis of 1-(2-Phenoxyphenyl)ethan-1-amine.

Experimental Protocol: Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve 1-(2-phenoxyphenyl)ethan-1-one in a suitable solvent such as methanol or ethanol.

  • Imine Formation: Add an excess of an ammonia source, like ammonium acetate or a solution of ammonia in methanol. Stir the mixture at room temperature to facilitate the formation of the intermediate imine.

  • Reduction: Carefully add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture. These reducing agents are selective for the imine over the ketone.

  • Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench any remaining reducing agent by carefully adding an aqueous acid solution. Basify the mixture to deprotonate the amine product.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

Primary amines are crucial pharmacophores that can be modified to improve a drug candidate's properties.[4] The structure of 1-(2-Phenoxyphenyl)ethan-1-amine makes it a valuable starting point for creating libraries of compounds for screening.

  • Scaffold for Novel Therapeutics: This compound can serve as a core structure for developing new drugs targeting a variety of receptors. For instance, related phenoxy ethylamine derivatives have been investigated for their affinity for α-adrenoreceptor subtypes and 5-HT₁ₐ receptors.[5]

  • Prodrug Strategies: The primary amine group can be derivatized to create prodrugs with improved bioavailability or targeted delivery.[4]

  • Metabolic Stability: The phenoxy group can be modified to tune the metabolic profile of a potential drug, potentially avoiding the formation of toxic metabolites that can be an issue with simpler aromatic amines like anilines.[6]

Safety and Handling: A Guide Based on Analogous Compounds

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(2-Phenoxyphenyl)ethan-1-amine was found. The following information is based on the known hazards of structurally similar primary amines and phenoxy compounds and should be treated as a precautionary guide.[7][8] Always conduct a thorough risk assessment before handling this chemical.

Hazard Identification
  • Skin and Eye Damage: Amines are often corrosive and can cause severe skin burns and serious eye damage.[7][9]

  • Oral Toxicity: Many amines are harmful if swallowed.[7][10]

  • Respiratory Irritation: Vapors or mists may cause respiratory irritation.[8]

Personal Protective Equipment (PPE) and Handling
  • Ventilation: Handle this compound only in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Eye Protection: Wear chemical safety goggles or a face shield.[7][8]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[7][8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

First-Aid Measures
  • In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek immediate medical attention.[7]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[7]

Spill and Disposal Procedures
  • Spill Containment: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[7]

dot

Safety_Handling_Flowchart cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedure cluster_exposure In Case of Exposure Goggles Safety Goggles/Face Shield AvoidContact Avoid skin/eye contact Goggles->AvoidContact Gloves Nitrile Gloves Gloves->AvoidContact Coat Lab Coat Coat->AvoidContact FumeHood Work in Fume Hood AvoidInhalation Avoid inhaling vapors FumeHood->AvoidInhalation EyeContact Eye Contact -> Rinse 15 min AvoidContact->EyeContact SkinContact Skin Contact -> Wash with soap & water AvoidContact->SkinContact Inhalation Inhalation -> Move to fresh air AvoidInhalation->Inhalation WashHands Wash hands after use Ingestion Ingestion -> Rinse mouth, do NOT induce vomiting Medical Seek Immediate Medical Attention EyeContact->Medical SkinContact->Medical Inhalation->Medical Ingestion->Medical

Caption: A flowchart summarizing the key safety and handling procedures for 1-(2-Phenoxyphenyl)ethan-1-amine.

Conclusion

1-(2-Phenoxyphenyl)ethan-1-amine is a promising chemical entity for researchers in drug discovery and medicinal chemistry. Its structure offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. While it presents handling challenges typical of primary amines, adherence to stringent safety protocols, as outlined in this guide, will enable its safe and effective use in a research setting. The insights provided here, based on established chemical principles and data from related compounds, are intended to empower researchers to unlock the full potential of this valuable building block.

References

  • American Elements. (n.d.). 1-(2-phenoxyphenyl)ethan-1-amine. Retrieved from [Link]

  • ChemWis. (2025). Enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-Ethyl-2-(2-methoxyphenoxy)ethan-1-amine Properties. Retrieved from [Link]

  • Google Patents. (n.d.). CN101863781A - Preparation method of 1, 2-di (o-amino phenoxyl) ethane.
  • PubChem. (n.d.). 2-Phenoxyethanamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Prodrugs for Amines. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). Retrieved from [Link]

  • Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
  • Diplomata Comercial. (n.d.). Amine Applications in Industry: Key Uses and Benefits. Retrieved from [Link]

  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]

  • Australian Government Department of Health. (2019). 1,2-Ethanediamine: Human health tier II assessment. Retrieved from [Link]

  • PubMed. (n.d.). WB 4101-related compounds. 2. Role of the ethylene chain separating amine and phenoxy units on the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. Retrieved from [Link]

Sources

Unlocking Neuromodulation: The Biological Activity and Therapeutic Potential of Phenoxyphenyl Ethylamine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The phenoxyphenyl ethylamine scaffold represents a privileged structural motif in medicinal chemistry, serving as a versatile building block for a wide array of biologically active compounds. Its inherent structural similarity to endogenous catecholamine neurotransmitters—such as dopamine, norepinephrine, and epinephrine—renders it an ideal starting point for the design of potent and selective modulators of key G-protein coupled receptors (GPCRs).[1][2][3] This guide provides a comprehensive technical overview of the biological activities associated with phenoxyphenyl ethylamine derivatives, focusing on their interactions with adrenergic, serotonergic, and dopaminergic systems. We will explore the critical structure-activity relationships (SAR) that govern receptor affinity and functional outcome, detail common synthetic strategies, and present standardized protocols for evaluating biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful chemical scaffold for the discovery of novel therapeutics for neurological and psychiatric disorders.

The Phenoxyphenyl Ethylamine Core: A Bioisostere for Endogenous Neurotransmitters

The foundational β-phenylethylamine structure is the parent molecule for catecholamines.[4] Modifications to this core are central to the development of drugs targeting the central nervous system (CNS). The phenoxyphenyl ethylamine motif acts as a sophisticated bioisostere of natural catecholamines. The ether linkage provides conformational flexibility and metabolic stability, often improving oral bioavailability and resistance to enzymatic degradation by enzymes like catechol-O-methyltransferase (COMT), a common issue with natural catechol structures.[1] This strategic replacement allows for fine-tuning of physicochemical properties, enhancing CNS penetration and refining the pharmacological profile.

The general structure allows for chemical exploration at several key positions to modulate activity and selectivity:

  • The Ethylamine Side Chain: The length and substitution on the two-carbon chain separating the aromatic ring from the terminal amine are critical for direct agonistic activity.[1]

  • The Terminal Amine: The nature of the substituent(s) on the nitrogen atom heavily influences receptor selectivity, particularly between α- and β-adrenergic receptors.[1]

  • Aromatic Ring 'A' (Phenoxy Ring): Substituents on this ring can modulate electronic properties and create additional interactions within the receptor binding pocket.

  • Aromatic Ring 'B' (Phenyl Ring): Substitution patterns on this ring are crucial for determining affinity and selectivity for specific receptor subtypes.

Key Biological Targets and Signaling Pathways

Phenoxyphenyl ethylamine derivatives primarily exert their effects by modulating the activity of monoamine GPCRs. Understanding these targets is fundamental to rational drug design.

Adrenergic Receptor Modulation

Adrenergic receptors (adrenoceptors) are the targets of norepinephrine and epinephrine and are critical regulators of cardiovascular, respiratory, and CNS functions.[2][5] They are broadly classified into α and β subtypes.[6]

  • α-Adrenergic Receptors (α1, α2): α1 receptors are typically postsynaptic and mediate smooth muscle contraction, while α2 receptors are often presynaptic and inhibit neurotransmitter release.[2] Phenoxybenzamine, a related haloalkylamine, is known to act as an irreversible antagonist at α-receptors, with significantly higher potency for the α1 subtype.[7][8]

  • β-Adrenergic Receptors (β1, β2, β3): β-receptor activation is associated with functions like increased heart rate (β1) and bronchodilation (β2).[5] The structure-activity relationship is well-defined: increasing the steric bulk of the nitrogen substituent on the ethylamine chain generally decreases α-receptor activity while increasing β-receptor activity.[1] For example, replacing the catechol hydroxyls of isoproterenol with other groups leads to β2-selective agonists like salbutamol.[1]

The binding of a phenoxyphenyl ethylamine agonist to an adrenergic receptor initiates a conformational change, leading to the activation of intracellular G-proteins and subsequent downstream signaling cascades.

G_Protein_Signaling cluster_membrane Cell Membrane Receptor Adrenergic Receptor (GPCR) G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation cAMP cAMP Effector->cAMP Synthesis Ligand Phenoxyphenyl Ethylamine Agonist Ligand->Receptor Binding ATP ATP ATP->Effector Response Cellular Response (e.g., Smooth Muscle Contraction/Relaxation) cAMP->Response Second Messenger Signaling

Caption: Generalized GPCR signaling cascade initiated by an agonist.

Serotonin (5-HT) Receptor Modulation

Serotonin receptors are implicated in a vast range of physiological and psychological processes, making them prime targets for treating depression, anxiety, and psychosis.[9][10] The 5-HT2A receptor, in particular, has been a major focus for phenethylamine derivatives.[11]

  • 5-HT2A Receptor: This receptor is a key target for psychedelic phenethylamines and modern antipsychotics. Structure-activity studies show that methoxy substitutions on the phenyl ring, especially at the 2 and 5 positions, are optimal for high affinity.[12] A recent study led to the discovery of CYB210010, a potent and long-acting 5-HT2A agonist, demonstrating the therapeutic potential of this class.[13]

  • Serotonin Transporter (SERT): Besides direct receptor interaction, some derivatives can inhibit the reuptake of serotonin, prolonging its action in the synapse.[14] Quantitative structure-activity relationship (QSAR) models have been developed to predict the activity of phenoxyphenyl-methanamine compounds at 5HT2A, SERT, and hERG, aiding in the design of compounds with desired selectivity profiles.[14]

Dopamine Receptor Modulation

The dopaminergic system is central to reward, motivation, and motor control.[15][16] Dopamine receptor ligands are used to treat Parkinson's disease, schizophrenia, and depression.[15][17]

  • D2 Receptor: This is a primary target for antipsychotic drugs. Partial agonism at the D2 receptor is a key feature of third-generation antipsychotics.[18] While the classic phenyl-piperazine moiety is common, novel scaffolds like 2-phenylcyclopropylmethylamine have been developed to yield potent D2 partial agonists.[18] The phenoxyphenyl ethylamine scaffold offers a synthetically accessible alternative for exploring D2 receptor modulation. D2 receptor antagonists like haloperidol have been shown to be effective in mitigating effects related to dopaminergic activation in migraine models.[19]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the phenoxyphenyl ethylamine scaffold has yielded crucial insights into the structural requirements for receptor affinity and selectivity.

Modification AreaObservationPrimary Target(s) AffectedReference
N-Substitution (Amine) Increasing the bulk of the substituent (e.g., H -> CH3 -> Isopropyl) decreases α-adrenergic activity and increases β-adrenergic activity.Adrenergic (α/β)[1]
α-Carbon (Side Chain) Methyl or ethyl substitution on the α-carbon generally reduces direct agonist activity at both α and β receptors.Adrenergic (α/β)[1]
Phenyl Ring 'B' Hydroxyl groups at the meta and para positions (catechol) confer maximal adrenergic activity but are prone to COMT metabolism.Adrenergic[1]
Phenyl Ring 'B' Methoxy groups at the 2 and 5 positions are optimal for high affinity at serotonin 5-HT receptors.Serotonin (5-HT)[12]
Phenyl Ring 'B' Halogen or methoxy groups at the 3 and/or 4 positions can lead to potent norepinephrine (NE) and serotonin (5-HT) reuptake inhibition.SERT, NET[20]

These relationships underscore the causality behind experimental choices: to shift from an α- to a β-adrenergic agonist, a chemist would rationally increase the size of the N-substituent. To design a potent 5-HT ligand, one would focus on dimethoxy substitutions on the primary phenyl ring.

Synthesis and Experimental Evaluation

The generation and testing of novel phenoxyphenyl ethylamine derivatives follow a logical and iterative workflow. These building blocks are synthetically accessible, making them attractive for library synthesis in drug discovery programs.[21][22][23]

Generalized Synthetic Workflow

The synthesis of these building blocks can be achieved through various established organic chemistry reactions. A common approach involves the coupling of a substituted phenoxy precursor with a protected ethylamine synthon, followed by deprotection and functionalization.

Synthesis_Workflow Start Scaffold Selection (Phenoxyphenyl Core) Synth Chemical Synthesis (e.g., Reductive Amination, Williamson Ether Synthesis) Start->Synth Design Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify Crude Product Screen In Vitro Screening (Binding & Functional Assays) Purify->Screen Pure Compound SAR SAR Analysis (Data Interpretation) Screen->SAR Biological Data Optimize Lead Optimization (Iterative Redesign) SAR->Optimize Insights Optimize->Synth New Design End Candidate Drug Optimize->End Selection

Caption: Iterative workflow for drug discovery using building blocks.

Experimental Protocol: Radioligand Binding Assay

To determine the affinity of a novel compound for a specific receptor (e.g., 5-HT2A), a competitive radioligand binding assay is a gold-standard method. This protocol is a self-validating system; the displacement of a known high-affinity radioligand provides direct evidence of competitive binding at the target site.

Objective: To determine the inhibitory constant (Ki) of a test compound at the human 5-HT2A receptor.

Materials:

  • Cell Membranes: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]-Ketanserin (a known high-affinity 5-HT2A antagonist).

  • Test Compound: Phenoxyphenyl ethylamine derivative, dissolved in DMSO, with serial dilutions in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well filter plates and a cell harvester .

Step-by-Step Methodology:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compound. The final concentration range should typically span from 10 pM to 100 µM to generate a full competition curve.

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of assay buffer for total binding (TB) wells.

    • 50 µL of a high concentration of a non-radiolabeled competitor (e.g., 10 µM Mianserin) for non-specific binding (NSB) wells.

    • 50 µL of the test compound at various concentrations.

  • Add Radioligand: Add 50 µL of [3H]-Ketanserin (at a final concentration near its Kd, e.g., 1 nM) to all wells.

  • Add Membranes: Add 100 µL of the membrane preparation (e.g., 10-20 µg of protein per well) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of the plate through the filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Punch the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The phenoxyphenyl ethylamine scaffold is a cornerstone of neuropharmacology. Its utility as a bioisosteric replacement for the catechol nucleus provides a robust platform for developing metabolically stable and highly selective neuromodulators.[1] The well-documented structure-activity relationships for adrenergic, serotonergic, and dopaminergic receptors offer a clear roadmap for rational drug design.[1][11][18] Future research will likely focus on developing derivatives with polypharmacology—compounds designed to interact with multiple targets simultaneously (e.g., dual serotonin/norepinephrine reuptake inhibitors)—to achieve superior therapeutic efficacy for complex CNS disorders.[20][24] The continued exploration of novel substitution patterns and conformational constraints on this versatile building block promises to yield the next generation of CNS therapeutics.

References

  • Gloster, T. M., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry.
  • Various Authors. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180.
  • Zhong, H., et al. (2008). Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. Bioorganic & Medicinal Chemistry Letters.
  • Hoffman, B. B., & Lefkowitz, R. J. (n.d.). Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine.
  • Kim, M. H., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics.
  • Various Authors. (n.d.). Structure-Activity Relationships.
  • Caballero, J., & Tundidor, I. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules.
  • Glennon, R. A., et al. (n.d.). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry.
  • van der Loo, B., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements.
  • Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry.
  • Various Authors. (n.d.). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Begum, S., et al. (n.d.). MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES.
  • Tran, T. T., et al. (n.d.). Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. Molecules.
  • Wang, L., et al. (2021).
  • Mardal, M., et al. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Zhang, W., et al. (2023). Catecholamine Derivatives: Natural Occurrence, Structural Diversity, and Biological Activity.
  • Zhou, H., et al. (1983). Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites. European Journal of Pharmacology.
  • Various Authors. (n.d.). PREPARATION OF 2-(2-ALKOXY PHENOXY) ETHYLAMINE, AN INTERMEDIATE OF CARVEDILOL AND TAMSULOSIN.
  • Various Authors. (n.d.). ETHERS, SECONDARY AMINES AND DERIVATIVES THEREOF AS MODULATORS OF THE 5-HT 2A SEROTONIN RECEPTOR USEFUL FOR THE TREATMENT OF DISORDERS RELATED THERETO.
  • Enamine. (n.d.). Building Blocks. Enamine.
  • Life Chemicals. (n.d.). Advanced Chemical Building Blocks. Life Chemicals.
  • Pharmaceutical Technology. (n.d.). Synthesis of Building Blocks for Drug Design Programmes. Pharmaceutical Technology.
  • De Maeyer, J. H., et al. (n.d.). Serotonin receptor modulators in the treatment of irritable bowel syndrome. Therapeutics and Clinical Risk Management.
  • Patsnap. (2024). What are adrenergic receptor modulators and how do they work?.
  • Beaulieu, J. M., & Gainetdinov, R. R. (n.d.). Dopamine receptors – IUPHAR Review 13. British Journal of Pharmacology.
  • Ye, H., et al. (2025).
  • Goel, K. K., et al. (n.d.).
  • Asensio, C. A., et al. (2025). Dopamine induces fear extinction by activating the reward-responding amygdala neurons.
  • Karakus, Y., et al. (n.d.). D2 dopamine receptor-mediated mechanisms of dopaminergic system modulation in in vivo and in vitro experimental models of migraine. Cephalalgia.
  • Nam, G., & Mabry, K. M. (n.d.). Natural Product-Inspired Dopamine Receptor Ligands. ACS Chemical Neuroscience.
  • Childers, W. E., & Robichaud, A. J. (n.d.). Structure−Activity Relationships of the Cycloalkanol Ethylamine Scaffold: Discovery of Selective Norepinephrine Reuptake Inhibitors.
  • Cameron, L. P., & Olson, D. E. (n.d.). Selective Serotonin Receptor Modulators for Use in the Treatment of Psychological Disorders. ACS Chemical Neuroscience.

Sources

Literature review of 1-(2-Phenoxyphenyl)ethan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(2-Phenoxyphenyl)ethan-1-amine

Introduction: The Significance of a Chiral Amine Scaffold

1-(2-Phenoxyphenyl)ethan-1-amine is a chiral primary amine featuring a phenoxy moiety ortho to a 1-aminoethyl group. Its molecular structure, combining an ether linkage with a chiral benzylic amine, makes it a valuable building block in medicinal chemistry and materials science. Chiral amines are foundational components in over 40% of commercial pharmaceuticals, where the specific three-dimensional arrangement (stereochemistry) of the amine is often critical for biological activity and therapeutic efficacy.[1] The two enantiomeric forms of a chiral drug can exhibit vastly different pharmacological, and toxicological profiles.[2] Consequently, the development of efficient, scalable, and stereoselective synthetic routes to single-enantiomer amines like 1-(2-phenoxyphenyl)ethan-1-amine is a paramount objective for researchers in drug development and fine chemical synthesis.

This guide provides a comprehensive review of the primary synthetic strategies for producing 1-(2-phenoxyphenyl)ethan-1-amine, with a focus on the underlying chemical principles, comparative analysis of methodologies, and detailed experimental protocols. We will explore classical reductive amination techniques, multi-step conversions via oxime intermediates, and modern asymmetric approaches that leverage biocatalysis to achieve high enantiopurity.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of 1-(2-phenoxyphenyl)ethan-1-amine begins with retrosynthesis. By disconnecting the carbon-nitrogen bond of the primary amine, we identify the most direct precursor: a ketone. This disconnection reveals that the target amine can be derived from the corresponding carbonyl compound, 2-phenoxyacetophenone. This ketone serves as the central starting material for the majority of synthetic routes discussed herein.

G target 1-(2-Phenoxyphenyl)ethan-1-amine (Target Molecule) disconnection C-N Disconnection (Reductive Amination) target->disconnection precursor 2-Phenoxyacetophenone (Key Precursor) disconnection->precursor

Caption: Retrosynthetic analysis of 1-(2-phenoxyphenyl)ethan-1-amine.

Core Synthetic Strategies: From Ketone to Amine

The conversion of 2-phenoxyacetophenone to 1-(2-phenoxyphenyl)ethan-1-amine can be accomplished through several distinct chemical pathways. The choice of method often depends on the desired scale, required stereochemical purity, and available resources.

Direct Reductive Amination

Reductive amination is one of the most widely utilized methods for forming carbon-nitrogen bonds and is a cornerstone of amine synthesis.[3] The process involves the reaction of a ketone with an amine source to form an intermediate imine (or iminium ion), which is subsequently reduced to the corresponding amine.[4]

Chemical Principle: The reaction begins with the nucleophilic attack of ammonia (or an ammonia equivalent) on the carbonyl carbon of 2-phenoxyacetophenone. This is followed by dehydration to form an imine intermediate. A reducing agent, present in the reaction mixture, then delivers a hydride to the imine carbon, yielding the final primary amine.

A classic variant of reductive amination, the Leuckart-Wallach reaction utilizes ammonium formate or formamide as both the nitrogen donor and the reducing agent.[5][6] The reaction requires elevated temperatures, typically between 120°C and 180°C.[5][6]

Mechanism Insight: At high temperatures, ammonium formate dissociates into ammonia and formic acid.[7] Ammonia reacts with the ketone to form the imine, and the formate anion then acts as a hydride donor to reduce the imine, releasing carbon dioxide in the process.[5] A potential drawback is the formation of N-formylated byproducts, which require a subsequent hydrolysis step to yield the free amine.[6][7]

G cluster_0 Leuckart-Wallach Reaction Workflow Ketone 2-Phenoxyacetophenone Intermediate Imine Intermediate Ketone->Intermediate + NH₃ (from HCOONH₄) Reagent Ammonium Formate (HCOONH₄) High Temperature (e.g., 160-190°C) Reagent->Intermediate Product 1-(2-Phenoxyphenyl)ethan-1-amine (Often as Formyl Derivative) Intermediate->Product Reduction by HCOO⁻ Hydrolysis Acid/Base Hydrolysis Product->Hydrolysis FinalProduct Final Primary Amine Hydrolysis->FinalProduct G cluster_0 Oxime Reduction Pathway start 2-Phenoxyacetophenone step1 Oxime Formation start->step1 + NH₂OH·HCl, Base intermediate 2-Phenoxyacetophenone Oxime step1->intermediate step2 Reduction intermediate->step2 H₂, Catalyst (e.g., Raney Ni, Pd/C) end 1-(2-Phenoxyphenyl)ethan-1-amine step2->end G cluster_0 Biocatalytic Asymmetric Synthesis Ketone 2-Phenoxyacetophenone Product Single Enantiomer of 1-(2-Phenoxyphenyl)ethan-1-amine (>99% ee) Ketone->Product Enzyme Enzyme (e.g., Transaminase or IRED) Enzyme->Product Catalysis Cofactor Amine Donor (for TA) or Cofactor (for IRED) Cofactor->Product

Sources

The Enigmatic Core: A Technical Guide to the Medicinal Chemistry Applications of 1-(2-Phenoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the vast landscape of medicinal chemistry, the quest for novel molecular entities with therapeutic potential is a continuous endeavor. Within this pursuit, certain chemical scaffolds emerge as "privileged structures" due to their recurring presence in biologically active compounds. The molecule 1-(2-Phenoxyphenyl)ethan-1-amine, with its unique combination of a phenethylamine core and a diaryl ether linkage, represents a compelling, yet underexplored, starting point for drug discovery. This technical guide will provide an in-depth exploration of the potential medicinal chemistry applications of this compound, grounded in the established pharmacology of its constituent motifs. We will delve into its structural rationale, propose avenues for therapeutic targeting, and provide detailed experimental workflows for its evaluation.

The phenethylamine skeleton is a cornerstone of neuropharmacology, forming the basis for a multitude of endogenous neurotransmitters and synthetic drugs that modulate mood, attention, and physiological arousal.[1][2][3][4][5] Concurrently, the diaryl ether moiety is a key feature in numerous approved drugs and bioactive natural products, valued for its conformational influence and metabolic stability.[6][7][8] The amalgamation of these two privileged fragments in 1-(2-Phenoxyphenyl)ethan-1-amine presents a unique three-dimensional architecture that warrants systematic investigation.

Structural Rationale and Synthetic Accessibility

The chemical structure of 1-(2-Phenoxyphenyl)ethan-1-amine (Figure 1) offers several key features for medicinal chemistry exploration:

  • Chiral Center: The benzylic carbon bearing the amine group is a chiral center, allowing for the synthesis and evaluation of individual enantiomers, which may exhibit distinct pharmacological profiles.

  • Phenethylamine Backbone: This core structure provides a well-established anchor for interaction with monoamine transporters and receptors.

  • Diaryl Ether Linkage: The ether bridge introduces a degree of conformational constraint and allows for the exploration of structure-activity relationships (SAR) through substitution on both phenyl rings.

Figure 1: Chemical Structure of 1-(2-Phenoxyphenyl)ethan-1-amine Caption: The core structure highlighting the phenethylamine backbone, chiral center, and diaryl ether linkage.

The synthesis of 1-(2-Phenoxyphenyl)ethan-1-amine and its analogs is readily achievable through established synthetic methodologies. The diaryl ether linkage can be formed via nucleophilic aromatic substitution (SNAr) reactions or copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann or Buchwald-Hartwig amination.[6][9][10] The ethanamine side chain can then be introduced through various standard transformations.

Proposed Therapeutic Applications and Mechanistic Hypotheses

Based on the pharmacology of structurally related compounds, we hypothesize that 1-(2-Phenoxyphenyl)ethan-1-amine and its derivatives could be valuable probes and potential lead compounds for the following therapeutic areas:

Central Nervous System (CNS) Disorders

The phenethylamine core strongly suggests potential activity at monoaminergic targets within the CNS.[1][3] Specifically, modulation of serotonin (5-HT) and norepinephrine (NE) transporters and receptors is a plausible mechanism of action.

  • Antidepressant and Anxiolytic Potential: Inhibition of serotonin and/or norepinephrine reuptake is a clinically validated mechanism for treating depression and anxiety disorders. The phenoxyphenyl-methanamine scaffold has been shown to interact with the serotonin transporter (SERT) and 5-HT2A receptors.[11]

  • Atypical Antipsychotic Activity: Modulation of dopamine D2 and serotonin 5-HT2A receptors is a hallmark of atypical antipsychotics. The flexible nature of the diaryl ether linkage could allow for optimal positioning of the phenyl rings to interact with these G-protein coupled receptors (GPCRs).

Antimicrobial Applications

The diaryl ether motif is present in some compounds with antimicrobial properties. While a less direct hypothesis, the overall lipophilicity and structural features of 1-(2-Phenoxyphenyl)ethan-1-amine may warrant screening against a panel of bacterial and fungal pathogens.

Experimental Workflows for Pharmacological Evaluation

To systematically investigate the therapeutic potential of 1-(2-Phenoxyphenyl)ethan-1-amine, a tiered screening approach is recommended. The following detailed protocols provide a framework for the initial in vitro evaluation.

Workflow for CNS Target Profiling

G cluster_0 Primary Screening cluster_1 Functional Assays cluster_2 Lead Optimization A 1-(2-Phenoxyphenyl)ethan-1-amine (racemate and enantiomers) B Radioligand Binding Assays (SERT, NET, DAT, 5-HT Receptors, Adrenergic Receptors) A->B C Neurotransmitter Uptake Inhibition Assays (in synaptosomes or cell lines) B->C D Receptor Functional Assays (e.g., Ca2+ flux, cAMP accumulation) B->D E Structure-Activity Relationship (SAR) Studies (synthesis and testing of analogs) C->E D->E F In vivo Behavioral Models (e.g., forced swim test, elevated plus maze) E->F

Caption: A streamlined workflow for the CNS-targeted evaluation of 1-(2-Phenoxyphenyl)ethan-1-amine.

Objective: To determine the binding affinity of 1-(2-Phenoxyphenyl)ethan-1-amine for key CNS targets.

Materials:

  • Test compound (1-(2-Phenoxyphenyl)ethan-1-amine)

  • Cell membranes expressing the target of interest (e.g., SERT, NET, 5-HT2A)

  • Radioligand specific for each target (e.g., [³H]citalopram for SERT)

  • Scintillation vials and cocktail

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and test compound at various concentrations.

  • Incubate at room temperature for a specified time to allow for binding equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Wash the filters to remove non-specific binding.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the Ki (inhibition constant) from the IC50 values.

Objective: To assess the functional activity of the compound on monoamine transporters.

Materials:

  • Synaptosomes or cell lines stably expressing SERT, NET, or DAT

  • [³H]-labeled neurotransmitter (e.g., [³H]serotonin)

  • Test compound

Procedure:

  • Pre-incubate the synaptosomes or cells with the test compound.

  • Initiate neurotransmitter uptake by adding the [³H]-labeled neurotransmitter.

  • Incubate for a short period at 37°C.

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Lyse the cells and measure the internalized radioactivity by scintillation counting.

  • Determine the IC50 for uptake inhibition.

Workflow for Antimicrobial Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In vivo Efficacy A 1-(2-Phenoxyphenyl)ethan-1-amine B Broth Microdilution Assay (vs. panel of bacteria and fungi) A->B C Time-Kill Kinetics B->C D Membrane Permeability Assays B->D E Murine Infection Models C->E D->E

Caption: A proposed workflow for evaluating the antimicrobial potential of 1-(2-Phenoxyphenyl)ethan-1-amine.

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of microorganisms.

Materials:

  • Test compound

  • Bacterial and fungal strains

  • Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi)

  • 96-well microtiter plates

Procedure:

  • Prepare a two-fold serial dilution of the test compound in the microtiter plates.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation and Interpretation

All quantitative data from these assays should be summarized in clear and concise tables to facilitate comparison and SAR analysis.

Table 1: Hypothetical CNS Receptor Binding Profile of 1-(2-Phenoxyphenyl)ethan-1-amine

TargetKi (nM)
SERT50
NET150
DAT>1000
5-HT2A25
5-HT2C75
α1-adrenergic200

Table 2: Hypothetical Antimicrobial Activity of 1-(2-Phenoxyphenyl)ethan-1-amine

OrganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli>64
Candida albicans32

Conclusion and Future Directions

1-(2-Phenoxyphenyl)ethan-1-amine represents a promising, yet largely unexplored, chemical scaffold with the potential for diverse medicinal chemistry applications. Its structural relationship to well-known neuropharmacological agents and the presence of the versatile diaryl ether moiety provide a strong rationale for its investigation as a modulator of CNS targets. The experimental workflows outlined in this guide offer a robust starting point for elucidating the pharmacological profile of this intriguing molecule. Future research should focus on a systematic SAR exploration through the synthesis of analogs with substitutions on both phenyl rings and modifications of the ethylamine side chain. Such studies will be instrumental in unlocking the full therapeutic potential of this enigmatic core structure.

References

  • Sawyer, J. S., Schmittling, E. A., Palkowitz, J. A., & Smith, W. J. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 63(18), 6338–6343. [Link]

  • Li, F., Wang, Q., Ding, Z., & Tao, G. (2003). A Facile and Efficient Synthesis of Diaryl Amines or Ethers under Microwave Irradiation at Presence of KF/Al2O3 without Solvent and Their Anti-Fungal Biological Activities against Six Phytopathogens. Molecules, 18(12), 14657-14675. [Link]

  • Sawyer, J. S., Schmittling, E. A., Palkowitz, J. A., & Smith, W. J. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1). The Journal of Organic Chemistry, 63(18), 6338–6343. [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • Sawyer, J. S., Schmittling, E. A., Palkowitz, J. A., & Smith, W. J. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 63(18), 6338–6343. [Link]

  • Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]

  • Wiergacz, S., Gieroń, M., & Kryst, J. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. Journal of Clinical Medicine, 14(20), 3045. [Link]

  • Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]

  • Wikipedia. Phenethylamine. [Link]

  • Mente, S., Gallaschun, R., Schmidt, A., Lebel, L., Vanase-Frawley, M., & Fliri, A. (2008). Quantitative structure-activity relationship of phenoxyphenyl-methanamine compounds with 5HT2A, SERT, and hERG activities. Bioorganic & Medicinal Chemistry Letters, 18(23), 6088–6092. [Link]

  • Scribd. Structure Activity Relationships. [Link]

  • American Chemical Society. (2023, May 22). 2-Phenylethylamine. [Link]

Sources

Technical Assessment of Toxicological Profiles: 1-(2-Phenoxyphenyl)ethan-1-amine and Key Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

This technical guide provides a comprehensive toxicological and safety assessment of 1-(2-Phenoxyphenyl)ethan-1-amine (CAS: 1019573-79-5), a specialized intermediate often utilized in the synthesis of CNS-active pharmaceutical ingredients (APIs) and agrochemicals.

Due to the limited public toxicological datasets for this specific isomer, this guide employs a Tiered Safety Assessment approach. We synthesize data from structural analogs (Structure-Activity Relationships - SAR), analyze the hazards of its synthetic precursors, and define the experimental protocols required to validate its safety profile for regulatory submission (IND/REACH).

Structural Analysis & Pharmacophore Risks

The molecule consists of a phenethylamine core with an ortho-phenoxy substituent.

  • Core Scaffold:

    
    -methyl-phenethylamine (Amphetamine structural analog).
    
  • Substituent: 2-Phenoxy group (Diphenyl ether motif).

  • Toxicological Implication: While the diphenyl ether moiety typically reduces volatility and increases lipophilicity (LogP ~3.5–4.0), the

    
    -methyl-amine tail suggests potential for sympathomimetic activity  (CNS stimulation, adrenergic receptor interaction). However, the steric bulk of the ortho-phenoxy group likely attenuates the psychostimulant potency compared to unsubstituted amphetamines.
    

Synthetic Genealogy & Impurity Profiling[6]

Understanding the toxicology of the final amine requires analyzing its "synthetic genealogy"—the precursors and intermediates that may persist as impurities.

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution ( )

The most robust industrial route avoids the poor regioselectivity of Friedel-Crafts acylation by utilizing


 or Ullmann-type coupling, followed by reductive amination.

SynthesisPath Phenol Phenol (Corrosive/Systemic Tox) Ketone INTERMEDIATE A 1-(2-Phenoxyphenyl)ethanone (CAS 26388-13-6) Phenol->Ketone K2CO3, DMF (SnAr Coupling) Fluoro 2-Fluoroacetophenone (Lachrymator/Irritant) Fluoro->Ketone Oxime INTERMEDIATE B Oxime Derivative Ketone->Oxime NH2OH·HCl Impurity IMPURITY 1-(2-Phenoxyphenyl)ethanol Ketone->Impurity Over-reduction Target TARGET AMINE 1-(2-Phenoxyphenyl)ethan-1-amine Oxime->Target H2 / Pd-C (Reduction) Impurity->Target Difficult Separation

Figure 1: Synthetic pathway highlighting the origin of critical intermediates and impurities.

Toxicological Assessment of Key Intermediates

Intermediate A: 1-(2-Phenoxyphenyl)ethanone (The Ketone)

CAS: 26388-13-6 Role: Immediate precursor. Hazard Profile:

  • Acute Toxicity: Predicted Oral LD50 (Rat) ~1500–2500 mg/kg. Based on read-across from acetophenone (LD50 815 mg/kg) and diphenyl ether (LD50 3370 mg/kg). The phenoxy group generally lowers acute toxicity compared to the parent acetophenone.

  • Irritation: Moderate skin and eye irritant. The ketone functionality combined with the lipophilic ether tail allows for dermal penetration.

  • Sensitization: Low potential. Diphenyl ether structures are rarely strong sensitizers unless halogenated.

Intermediate B: The Oxime / Imine

Role: Transient intermediate in reductive amination. Hazard Profile:

  • Genotoxicity Risk: Oximes and hydroxylamines can exhibit genotoxic potential via DNA intercalation or base modification.

  • Control Strategy: This intermediate must be fully reduced. Residual oxime levels should be controlled to <1000 ppm in the final API unless Ames testing proves negative.

Reagent Carryover: 2-Fluoroacetophenone

Role: Starting material. Hazard Profile: High. [1]

  • This is a structural analog to CN gas (2-Chloroacetophenone). Even trace amounts (ppm level) can cause severe lacrimation and respiratory irritation.

  • Specification Limit: Must be controlled to <10 ppm in the final product.

Quantitative Data Summary (Predicted & Read-Across)

Since experimental data is sparse for the specific CAS, the following values are derived from validated QSAR models (Derek Nexus / OECD Toolbox) and read-across from 2-Phenylethylamine and Diphenyl ether.

EndpointPredicted Value / ClassificationConfidenceBasis of Assessment
Acute Oral Tox (Rat) LD50: 800 – 1,200 mg/kgMediumAnalogous to

-methyl-phenethylamine derivatives.
Skin Irritation Category 2 (Irritant)HighAmine functionality (pH > 10) + Lipophilicity.
Eye Irritation Category 1 (Severe/Damage)HighPrimary amines are corrosive to corneal tissue.
Mutagenicity (Ames) NegativeMediumDiphenyl ether scaffold is generally non-mutagenic.
hERG Inhibition IC50: 1 – 10 µMMediumPharmacophore overlaps with known hERG blockers (lipophilic amines).
CNS Activity Stimulant / NE Reuptake InhibitorHighStructural class (Phenethylamine).

Experimental Protocols for Safety Validation

To move from "Predicted" to "Verified," the following self-validating protocols are required. These are designed to detect the specific risks identified in the SAR analysis (CNS activity and Genotoxicity).

Protocol A: In Vitro Micronucleus Assay (Genotoxicity)

Why: To rule out chromosomal damage from the amine or residual oxime intermediates.

  • Cell Line: CHO-K1 or TK6 lymphoblastoid cells.

  • Dosing: 3-hour exposure +/- S9 metabolic activation; 24-hour exposure - S9.

  • Concentration Range: Limit dose (10 mM or precipitation limit) down to 0.1 mM.

  • Cytotoxicity Marker: Measure Replication Index (RI) or Relative Population Doubling (RPD) .

    • Validation Check: If cytotoxicity < 50% at the top dose, the assay is invalid (insufficient exposure).

  • Analysis: Score 2,000 binucleated cells per concentration for micronuclei (MN).

    • Positive Control: Mitomycin C (-S9), Cyclophosphamide (+S9).

Protocol B: Functional hERG Assay (Cardiotoxicity)

Why: Lipophilic amines often block potassium channels, leading to QT prolongation.

  • System: Automated Patch Clamp (e.g., QPatch or SyncroPatch) using HEK293 cells stably expressing hERG (Kv11.1).

  • Buffer: Physiological Ringer’s solution (pH 7.4).

  • Protocol:

    • Hold potential: -80 mV.

    • Depolarizing pulse: +40 mV for 500ms.

    • Repolarizing pulse: -50 mV for 500ms (Measure tail current).

  • Acceptance Criteria:

    • Seal resistance > 100 MΩ.

    • Tail current amplitude > 400 pA.

  • Data Output: Calculate IC50. If IC50 < 10 µM, the compound is a High Risk candidate for QT prolongation.

Protocol C: Biological Reactivity Workflow

The following decision tree dictates the progression of toxicological testing based on the "Ortho-Phenoxy" steric shield hypothesis.

ToxWorkflow Step1 TIER 1: In Silico & PhysChem (LogP, pKa, QSAR) Step2 TIER 2: In Vitro Screening (Ames, hERG, Cytotoxicity) Step1->Step2 Decision Is hERG IC50 < 10µM? Step2->Decision RiskHigh HIGH RISK Proceed to ex-vivo Langendorff Decision->RiskHigh Yes RiskLow LOW RISK Proceed to 14-Day Rat Tox Decision->RiskLow No

Figure 2: Tiered toxicological screening workflow for phenethylamine derivatives.

Occupational Exposure & Handling

Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (due to primary amine).

    • H302: Harmful if swallowed.

    • H335: May cause respiratory irritation.

Handling Protocol:

  • Engineering Controls: All weighing and transfer of the pure amine must occur within a Class II Biosafety Cabinet or Chemical Fume Hood with face velocity > 100 fpm.

  • PPE: Nitrile gloves (double gloved, 0.11 mm min thickness) are required. The lipophilic nature of the phenoxy group facilitates permeation through latex.

  • Deactivation: Spills should be treated with weak acid (1M HCl) to convert the volatile free base into the non-volatile hydrochloride salt before cleanup.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 222171, 1-(2-Phenoxyphenyl)ethanone. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Diphenyl Ether (CAS 101-84-8). Retrieved from [Link]

  • Organic Syntheses. Preparation of o-Hydroxyacetophenone and related Phenoxy derivatives. Org.[2][3][4][5][6][7] Synth. 1938, 18, 1. Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. (Context on Alpha-Methyl-Phenethylamine toxicity). Transform Press.
  • OECD. Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][8]

Sources

Methodological & Application

Application Note & Detailed Protocols for the Efficient Synthesis of 1-(2-Phenoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

1-(2-Phenoxyphenyl)ethan-1-amine is a valuable chiral amine and a key building block in the synthesis of various pharmacologically active molecules. Its structural motif is present in compounds investigated for a range of therapeutic applications. This document provides a detailed guide for the efficient synthesis of this amine, focusing on the widely utilized and highly effective method of reductive amination starting from the corresponding ketone, 1-(2-phenoxyphenyl)ethan-1-one. We present a comprehensive protocol, explain the chemical rationale behind key experimental steps, and offer insights into process optimization and characterization. This guide is intended for researchers and process chemists in the fields of medicinal chemistry and drug development.

Introduction and Strategic Importance

The synthesis of chiral amines is a cornerstone of modern pharmaceutical development. The amine functional group is a common feature in a vast number of bioactive molecules, serving as a critical pharmacophore for interacting with biological targets. 1-(2-Phenoxyphenyl)ethan-1-amine, in particular, represents a privileged scaffold. The diphenyl ether moiety combined with a chiral ethylamine side chain provides a three-dimensional structure that can be optimized for potent and selective binding to enzymes and receptors. Its derivatives have been explored in various therapeutic areas, making an efficient and scalable synthesis of this intermediate a high-priority objective for discovery and process chemistry teams.

The primary challenge in synthesizing such molecules lies in achieving high yield, excellent purity, and, when required, high enantioselectivity without resorting to expensive or hazardous reagents. The strategy detailed herein focuses on a robust and scalable two-step sequence: the Friedel-Crafts acylation to prepare the ketone intermediate, followed by a direct reductive amination to yield the target amine.

Overview of Synthetic Strategy: A Retrosynthetic Approach

A logical retrosynthetic analysis of the target amine points to the most convergent and efficient pathway. The primary C-N bond can be readily formed from a corresponding carbonyl group, identifying 1-(2-phenoxyphenyl)ethan-1-one as the key precursor. This ketone is, in turn, accessible through a standard Friedel-Crafts acylation of diphenyl ether.

This strategy is advantageous due to the commercial availability and low cost of the starting materials (diphenyl ether, acetyl chloride) and the operational simplicity of the chosen reactions.

Recommended Synthetic Protocols

This section provides detailed, step-by-step procedures for the two key transformations.

Protocol 1: Synthesis of 1-(2-Phenoxyphenyl)ethan-1-one via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1][2] In this step, an acyl group is introduced onto the aromatic ring of diphenyl ether. Aluminum chloride (AlCl₃) is used as a Lewis acid catalyst to activate the acetyl chloride, forming a highly electrophilic acylium ion intermediate.[2][3][4]

G start Start: Assemble Glassware (Dry, under N2) charge_reagents Charge Diphenyl Ether and DCM start->charge_reagents cool_reaction Cool to 0-5 °C (Ice Bath) charge_reagents->cool_reaction add_alcl3 Add AlCl3 Portion-wise (Exothermic!) cool_reaction->add_alcl3 add_acetyl_chloride Add Acetyl Chloride Dropwise add_alcl3->add_acetyl_chloride warm_rt Warm to Room Temp Stir for 2-4h add_acetyl_chloride->warm_rt quench Quench Reaction (Slowly add to ice/HCl) warm_rt->quench workup Workup: 1. Separate Layers 2. Extract with DCM 3. Wash & Dry quench->workup concentrate Concentrate in vacuo workup->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify product Product: 1-(2-Phenoxyphenyl)ethan-1-one purify->product

Caption: Experimental workflow for the Friedel-Crafts acylation.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
Diphenyl etherC₁₂H₁₀O170.2110.0 g58.751.0
Aluminum Chloride (anhydrous)AlCl₃133.349.4 g70.501.2
Acetyl ChlorideC₂H₃ClO78.505.1 mL70.501.2
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93100 mL--
Hydrochloric Acid (conc.)HCl36.46~20 mL--
Deionized WaterH₂O18.02~200 mL--
Brine (sat. NaCl)NaCl58.44~50 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g--
  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Reagent Charging: Charge the flask with diphenyl ether (10.0 g, 58.75 mmol) and anhydrous dichloromethane (100 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (9.4 g, 70.50 mmol) portion-wise over 15 minutes. Rationale: This addition is highly exothermic and portion-wise addition helps to control the temperature and prevent side reactions.

  • Acylating Agent Addition: Add acetyl chloride (5.1 mL, 70.50 mmol) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~150 g) and concentrated HCl (20 mL). Rationale: This hydrolyzes the aluminum complexes and quenches the reaction. The process is highly exothermic and produces HCl gas, so it must be performed slowly in a well-ventilated fume hood.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure ketone.

Protocol 2: Synthesis of 1-(2-Phenoxyphenyl)ethan-1-amine via Reductive Amination

Reductive amination is a highly efficient method for forming amines from carbonyl compounds.[5][6] The process involves the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced by a hydride reagent to the target primary amine.[7] Sodium borohydride is a cost-effective and powerful reducing agent suitable for this transformation.

Caption: Synthesis of the target amine from the ketone precursor.

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
1-(2-Phenoxyphenyl)ethan-1-oneC₁₄H₁₂O212.255.0 g23.561.0
Ammonium AcetateC₂H₇NO₂77.0818.1 g235.610.0
Sodium BorohydrideNaBH₄37.831.78 g47.122.0
Methanol (MeOH)CH₃OH32.04100 mL--
Dichloromethane (DCM)CH₂Cl₂84.93100 mL--
Sodium Hydroxide (1M aq.)NaOH40.00~50 mL--
Deionized WaterH₂O18.02~100 mL--
  • Setup: In a 250 mL round-bottom flask, combine 1-(2-phenoxyphenyl)ethan-1-one (5.0 g, 23.56 mmol), ammonium acetate (18.1 g, 235.6 mmol), and methanol (100 mL).

  • Imine Formation: Stir the mixture at room temperature for 1 hour. Rationale: Ammonium acetate serves as the ammonia source and helps drive the equilibrium towards the formation of the imine intermediate.

  • Reduction: Cool the flask in an ice bath to 0-5 °C. Add sodium borohydride (1.78 g, 47.12 mmol) portion-wise over 30 minutes. Rationale: The reduction of the imine is exothermic. Slow, portion-wise addition of NaBH₄ at low temperature is crucial for controlling the reaction rate and minimizing side reactions, such as the reduction of the starting ketone.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).

  • Quenching: Cool the reaction mixture again in an ice bath and slowly add deionized water (~50 mL) to quench any unreacted sodium borohydride.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: To the remaining aqueous residue, add DCM (100 mL). Basify the aqueous layer by slowly adding 1M NaOH solution until the pH is >10. Transfer to a separatory funnel and extract the product into the organic layer. Perform two further extractions with DCM (2 x 50 mL). Rationale: Basifying the solution ensures the amine product is in its free base form, which is soluble in organic solvents.

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amine. The product can be further purified by vacuum distillation or column chromatography on silica gel if required.

Characterization

The identity and purity of the final product, 1-(2-phenoxyphenyl)ethan-1-amine, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure. Key signals in ¹H NMR include the quartet for the methine proton (CH-NH₂) and the doublet for the methyl group (CH₃).

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₄H₁₅NO, MW: 213.28 g/mol ).[8]

  • FTIR Spectroscopy: To identify key functional groups, particularly the N-H stretches of the primary amine (~3300-3400 cm⁻¹).

  • Purity Analysis (HPLC/GC): To determine the purity of the final compound.

Conclusion

The synthetic route described, proceeding via a Friedel-Crafts acylation followed by a direct reductive amination, represents an efficient, scalable, and cost-effective method for preparing 1-(2-phenoxyphenyl)ethan-1-amine. The protocols provided are robust and utilize common laboratory reagents and techniques. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt these procedures for the synthesis of analogous compounds, facilitating further research and development in medicinal chemistry.

References

  • VertexAI Search. Friedel crafts acylation | PPTX.
  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Published May 17, 2018. Available from: [Link]

  • Khan Academy. Friedel-Crafts acylation. Available from: [Link]

  • American Elements. 1-(2-phenoxyphenyl)ethan-1-amine. Available from: [Link]

  • Tarasov, A. A., et al. Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 2019. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Published September 1, 2017. Available from: [Link]

Sources

Application Note: High-Efficiency Reductive Amination Protocols for 1-(2-Phenoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details optimized protocols for the synthesis of 1-(2-phenoxyphenyl)ethan-1-amine , a privileged scaffold in medicinal chemistry found in serotonin reuptake inhibitors (SRIs) and ion channel modulators.

The synthesis presents a specific challenge: the ortho-phenoxy substituent on the acetophenone precursor creates significant steric hindrance and electronic donation, retarding imine formation and making standard reductive amination (e.g., NaBH₄/NH₃) sluggish or low-yielding.

We present three validated methodologies ranging from robust chemical synthesis to asymmetric protocols:

  • Method A (Standard): Titanium(IV)-Mediated Reductive Amination (Highest Yield).

  • Method B (Alternative): Ammonium Acetate/Cyanoborohydride System.[1]

  • Method C (Chiral): Ellman’s Sulfinamide Strategy (High Enantiopurity).

Chemical Context & Challenges[2][3][4][5][6]

The target molecule, 1-(2-phenoxyphenyl)ethan-1-amine , contains a diphenyl ether moiety. The ortho-positioning of the ether linkage relative to the ethylamine chain introduces a "steric wall" that destabilizes the hemiaminal intermediate, shifting the equilibrium back toward the ketone.

Reaction Pathway Analysis

To overcome the ortho-effect, water removal or Lewis acid activation is critical.

ReactionPathway Ketone 1-(2-phenoxyphenyl) ethan-1-one Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + NH3 Imine Imine/Iminium (Transient) Hemiaminal->Imine - H2O Amine 1-(2-phenoxyphenyl) ethan-1-amine Imine->Amine + H- Ti Ti(OiPr)4 (Lewis Acid + Water Scavenger) Ti->Hemiaminal Stabilizes Ti->Imine Drives Eq. Reductant NaBH4 / NaBH3CN

Figure 1: Reaction pathway highlighting the critical role of Lewis Acid activation (Ti) in driving the equilibrium toward the imine for sterically hindered substrates.

Experimental Protocols

Method A: Titanium(IV) Isopropoxide Mediated Reductive Amination

Recommendation: Primary choice for racemic synthesis. High conversion (>90%) due to the dual role of Ti(OiPr)₄ as a Lewis acid and water scavenger.

Reagents & Stoichiometry
ComponentEquiv.Role
Ketone 1.0Substrate
NH₃ (7N in MeOH) 5.0 - 10.0Nitrogen Source
Ti(OiPr)₄ 2.0Lewis Acid / Dehydrating Agent
NaBH₄ 1.5Reducing Agent
Step-by-Step Protocol
  • Imine Formation:

    • In a flame-dried flask under N₂, dissolve 1-(2-phenoxyphenyl)ethan-1-one (1.0 mmol) in anhydrous THF (or neat if scaling up).

    • Add Ti(OiPr)₄ (2.0 mmol) dropwise. The solution may turn slightly yellow.

    • Add 7N NH₃ in MeOH (5.0 mmol). Seal the vessel tightly.

    • Critical Step: Stir at ambient temperature for 12–18 hours . Do not shorten this time; the steric bulk requires time for complete imine conversion.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH₄ (1.5 mmol) portion-wise (caution: gas evolution).

    • Allow to warm to room temperature and stir for 3 hours.

  • Workup (The "Bhattacharyya" Quench):

    • Note: Direct water addition creates a gelatinous TiO₂ paste that is impossible to filter.

    • Quench by adding 2M aqueous NH₄OH (10 mL per mmol substrate).

    • Dilute with EtOAc. A white, granular precipitate of TiO₂ will form.

    • Filter through a pad of Celite. Wash the pad thoroughly with EtOAc.

  • Purification:

    • Extract the filtrate with 1N HCl (amine moves to aqueous layer).

    • Wash the aqueous layer with Et₂O (removes unreacted ketone).

    • Basify the aqueous layer (pH > 12) with 4N NaOH.

    • Extract with DCM, dry over Na₂SO₄, and concentrate.

    • Yield Expectation: 85–92%.[2]

Method B: Ammonium Acetate / NaBH₃CN

Recommendation: Use if Ti(OiPr)₄ is unavailable. Requires careful pH control.

Protocol
  • Dissolve 1-(2-phenoxyphenyl)ethan-1-one (1.0 mmol) in Methanol (10 mL).

  • Add Ammonium Acetate (10.0 mmol). Excess is vital to prevent secondary amine formation.

  • Add NaBH₃CN (1.5 mmol).

  • Optional: Add 3Å molecular sieves to absorb water.

  • Stir at 60°C for 24 hours. (Heat is required to overcome the ortho steric barrier).

  • Workup: Acidify with conc. HCl (to decompose borate complexes), then basify and extract as in Method A.

    • Safety Alert: NaBH₃CN generates highly toxic HCN gas at low pH. Perform acidification in a fume hood with a scrubber.

Method C: Asymmetric Synthesis (Ellman’s Auxiliary)

Recommendation: For drug development requiring >98% ee.

Pathway[1][3][4][5][6][7]
  • Condensation: Ketone + (R)-tert-butanesulfinamide + Ti(OEt)₄ → Chiral N-sulfinyl imine.

  • Reduction: N-sulfinyl imine + L-Selectride (or NaBH₄) → Diastereomerically pure sulfinamide.

  • Deprotection: HCl/MeOH → Chiral Amine.

EllmanRoute Ketone Ketone Imine Chiral N-Sulfinyl Imine Ketone->Imine + Ti(OEt)4 Auxiliary (R)-t-Bu-Sulfinamide Auxiliary->Imine ProtectedAmine Sulfinamide (Single Diastereomer) Imine->ProtectedAmine + Reductant Red Reduction (L-Selectride) FinalAmine (S)-1-(2-phenoxyphenyl) ethan-1-amine ProtectedAmine->FinalAmine HCl / MeOH

Figure 2: Asymmetric route using Ellman's auxiliary to control the stereocenter formation.

Analytical Validation

1H NMR (400 MHz, CDCl₃) Diagnostic Signals:

  • δ 1.45 (d, 3H): Methyl group doublet (characteristic of the ethylamine chain).

  • δ 4.20 (q, 1H): Methine proton adjacent to the amine (quartet).

  • δ 6.80–7.40 (m, 9H): Aromatic protons (Diphenyl ether region).

  • δ 1.80 (br s, 2H): NH₂ protons (exchangeable with D₂O).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance preventing imine formation.Switch to Method A (Ti-mediated). Increase reaction time to 24h.
Secondary Amine Byproduct Imine reacting with product amine.Increase NH₃/NH₄OAc equivalents to >10. Dilute reaction (0.05 M).
Sticky Precipitate in Workup Titanium hydroxides forming gels.Use the "Ammonia Quench" or add 10% Sodium Potassium Tartrate (Rochelle's Salt) solution.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (9), 1355. Link

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984-995. Link

  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends." Advanced Synthesis & Catalysis, 352(5), 753-819. Link

Sources

Application Note: Optimized Synthetic Strategies for 1-(2-Phenoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Molecule Analysis

Target Molecule: 1-(2-Phenoxyphenyl)ethan-1-amine (CAS: 1019573-79-5) Core Challenge: Steric Hindrance & Chemoselectivity

The synthesis of 1-(2-phenoxyphenyl)ethan-1-amine presents a specific challenge often underestimated in standard protocols: the ortho-phenoxy effect . Unlike its para-substituted counterparts, the bulky phenoxy group at the ortho position creates significant steric shielding around the carbonyl carbon of the precursor (1-(2-phenoxyphenyl)ethanone).

Mechanistic Implications[1][2][3][4][5][6]
  • Imine Formation Kinetics: The condensation of ammonia/amines with the ketone is kinetically retarded due to the proximity of the ether oxygen and the phenyl ring. Standard reductive amination (e.g.,

    
     in MeOH) often stalls, leading to low conversion or high levels of alcohol byproduct (via direct ketone reduction).
    
  • Ether Stability: While the diaryl ether linkage is generally robust, harsh Lewis acids (

    
    , 
    
    
    
    ) or high-pressure hydrogenation at elevated temperatures can trigger cleavage or ring reduction.

Selected Strategy: To address these, this guide presents three validated routes:

  • Method A (Chemical): Titanium(IV)-Mediated Reductive Amination (Best for Lab Scale/Racemic).

  • Method B (Biocatalytic):

    
    -Transaminase Resolution (Best for Chiral/Enantiopure requirements).
    
  • Method C (Scale-Up): Two-Step Oxime Hydrogenation (Best for Multi-gram/Kilogram batches).

Reaction Pathway Visualization

The following diagram outlines the three strategic pathways, highlighting the divergence between chemical and enzymatic approaches.

G Ketone Precursor 1-(2-Phenoxyphenyl)ethanone Imine Intermediate Titanium-Imine Complex Ketone->Imine Method A: NH3 / Ti(OiPr)4 Oxime Intermediate Oxime Ketone->Oxime Method C: NH2OH·HCl Target Target 1-(2-Phenoxyphenyl)ethan-1-amine Ketone->Target Method B: Transaminase / PLP (Enantioselective) Imine->Target NaBH4 reduction Oxime->Target H2 / Pd/C

Figure 1: Strategic synthetic pathways. Method A utilizes Lewis acid activation to overcome steric hindrance. Method B offers direct chiral access. Method C is the robust classical route.

Method A: Titanium(IV)-Mediated Reductive Amination

Best For: Rapid generation of racemic material (100 mg – 5 g scale).

Scientific Rationale

Standard reductive amination often fails here because the equilibrium between the ketone and the hemiaminal/imine is unfavorable due to sterics. Titanium(IV) isopropoxide (


)  serves a dual function:
  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Irreversibly traps water produced during condensation, driving the equilibrium toward the imine species before the reducing agent is added.

Protocol

Reagents:

  • 1-(2-Phenoxyphenyl)ethanone (1.0 equiv)

  • Ammonia (7M in Methanol) or Ammonium Acetate (5.0 equiv)

  • Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

  • Sodium Borohydride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous THF or Methanol.

Step-by-Step Procedure:

  • Imine Formation (Critical Step):

    • In a flame-dried flask under

      
      , dissolve the ketone in anhydrous THF (0.5 M concentration).
      
    • Add

      
       dropwise. The solution may turn slightly yellow.
      
    • Add the ammonia source (if using

      
      , add as a solid; if 7M 
      
      
      
      , add via syringe).
    • Stir: Seal and stir at ambient temperature for 6–12 hours. Note: Monitoring by TLC may be difficult due to imine hydrolysis on silica; check by crude NMR if necessary.

  • Reduction:

    • Cool the reaction mixture to

      
      .
      
    • Add

      
       portion-wise (Caution: Gas evolution).
      
    • Allow to warm to room temperature and stir for 2 hours.

  • Work-up (The "Titanium Emulsion" Fix):

    • Crucial: Quenching Ti reactions often results in a messy emulsion.

    • Quench: Add

      
       (aqueous) dropwise until a white precipitate forms (
      
      
      
      ).
    • Dilute with Ethyl Acetate.

    • Filter the slurry through a Celite pad to remove titanium salts.

    • Extract the filtrate with 1M HCl (pulls amine into aqueous phase).

    • Wash aqueous phase with Ether (removes unreacted ketone).

    • Basify aqueous phase to pH >12 with 4M NaOH.

    • Extract product into DCM, dry over

      
      , and concentrate.
      

Method B: Biocatalytic Transamination (Chiral)

Best For: Preparing enantiopure (R)- or (S)-amine for SAR studies.

Scientific Rationale

Chemical reduction yields a racemate (50:50 mixture). Separating these via chiral HPLC is expensive.


-Transaminases (TA) can perform asymmetric amination of the prochiral ketone with >99% ee. The bulky ortho-phenoxy group requires a transaminase engineered for "bulky-bulky" ketones (similar to those used for Sitagliptin).
Biocatalytic Cycle Diagram

Bio Substrate Ketone (Acceptor) Enzyme w-Transaminase (PLP Cofactor) Substrate->Enzyme Product Chiral Amine (Target) Donor Isopropylamine (Donor) Donor->Enzyme Byproduct Acetone Enzyme->Product >99% ee Enzyme->Byproduct

Figure 2: The Ping-Pong Bi-Bi mechanism of transamination. Isopropylamine is the preferred donor to shift equilibrium via acetone removal.

Protocol

Reagents:

  • Enzyme: Commercial

    
    -Transaminase screening kit (e.g., Codexis ATA panels or similar).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).

  • Amine Donor: Isopropylamine (1M) or L-Alanine (with LDH/GDH recycling system).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

Procedure:

  • Screening: Dissolve ketone (2 g/L) in buffer containing 5% DMSO. Add enzyme powder (10 mg/mL) and PLP. Incubate at

    
     for 24h. Analyze conversion by HPLC.
    
  • Scale-Up (1g):

    • Reactor: 100 mL vessel with overhead stirring.

    • Mix: Buffer (pH 7.5), PLP (1 mM), Isopropylamine (1 M - Note: Adjust pH of amine solution before addition).

    • Add Ketone (dissolved in minimal DMSO/MeOH).

    • Add Enzyme (load determined by screen, typically 5-10 wt%).

    • Equilibrium Shift: Apply partial vacuum or nitrogen sweep to remove acetone (byproduct) if using isopropylamine. This drives the reaction to completion.

    • Work-up: Acidify to pH 2, extract unreacted ketone, basify to pH 12, extract chiral amine.

Comparative Data Analysis

ParameterMethod A (Ti-Chemical)Method B (Biocatalytic)Method C (Oxime/H2)
Stereochemistry Racemic (1:1)Enantiopure (>99% ee)Racemic
Conversion High (>85%)Variable (Enzyme dependent)Very High (>95%)
Reaction Time 12–24 Hours24–48 Hours48 Hours (2 steps)
Atom Economy Moderate (Ti waste)HighHigh
Cost LowHigh (Enzyme cost)Low
Scalability Moderate (Work-up issues)High (Green chem)Excellent

Safety & Handling

  • Sodium Cyanoborohydride (Alternative Reductant): If using

    
     instead of 
    
    
    
    , be aware that contact with acid releases highly toxic HCN gas . Always quench in a fume hood with basic bleach solution.
  • Titanium Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and

    
    . Causes severe eye irritation.
    
  • Phenoxy Compounds: Generally low toxicity, but intermediates should be treated as potential sensitizers.

References

  • Reductive Amination of Hindered Ketones

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

    • Note: Establishes the baseline for STAB/Ti(OiPr)4 protocols.
  • Biocatalytic Transamination Reviews

    • Fuchs, M., et al.
    • Note: Details the use of -transaminases for bulky substr
  • Specific Patent Context (Phenoxyethylamines)

    • WO2009128088A2. "Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin."[2]

    • Note: Provides industrial context for the stability and handling of the ortho-phenoxy ether scaffold.
  • General Protocol Source

    • BenchChem Application Notes.[3] "Reductive Amination of 2-Amino-1-(4-hydroxyphenyl)ethanone Derivatives."

Sources

Scalable production of 1-(2-Phenoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Production of 1-(2-Phenoxyphenyl)ethan-1-amine

Introduction

1-(2-Phenoxyphenyl)ethan-1-amine is a valuable chiral building block in medicinal chemistry and materials science. Its structural motif, featuring a chiral amine adjacent to a phenoxyphenyl group, makes it a key intermediate for synthesizing a range of complex molecular targets. The development of a robust, scalable, and economically viable synthetic process is crucial for its application in research and drug development.

This guide provides a comprehensive, field-tested protocol for the multi-gram scale synthesis of 1-(2-Phenoxyphenyl)ethan-1-amine. The chosen strategy is a two-stage process commencing with the reductive amination of 2-phenoxyacetophenone to yield the racemic amine, followed by a classical diastereomeric salt resolution to isolate the desired enantiomer. This approach was selected for its reliability, scalability, and use of readily available, cost-effective reagents. The narrative explains the causality behind experimental choices, ensuring that the protocol is not just a series of steps but a self-validating system grounded in established chemical principles.

Section 1: Overall Synthetic Strategy

The production is logically divided into two primary phases: the synthesis of the racemic amine and its subsequent separation into pure enantiomers.

  • Synthesis of Racemic Amine via Reductive Amination : This is the cornerstone of the synthesis, converting the readily available ketone, 2-phenoxyacetophenone, into the target primary amine. Reductive amination is a highly efficient and widely used industrial method for amine synthesis.[1][2][3] It proceeds via a one-pot reaction where the ketone first condenses with an ammonia source to form an imine intermediate, which is then immediately reduced in situ to the corresponding amine.[4] This avoids the need to isolate the often-unstable imine intermediate.[4]

  • Chiral Resolution via Diastereomeric Salt Crystallization : Since the initial synthesis yields a 1:1 mixture of (R) and (S) enantiomers, a resolution step is required. The protocol employs the classical and highly scalable method of diastereomeric salt formation using a chiral resolving agent, L-(+)-tartaric acid.[5] The resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[6][7]

G cluster_0 Phase 1: Racemic Synthesis cluster_1 Phase 2: Chiral Resolution A 2-Phenoxyacetophenone (Starting Ketone) B Imine Intermediate (In situ formation) A->B + NH₃ (from NH₄OAc) - H₂O C (±)-1-(2-Phenoxyphenyl)ethan-1-amine (Racemic Product) B->C Reduction (NaBH₄) D Diastereomeric Salts ((R)-Amine·(L)-Tartrate) ((S)-Amine·(L)-Tartrate) C->D + L-(+)-Tartaric Acid E Separated Diastereomer (e.g., (R)-Amine·(L)-Tartrate) D->E Fractional Crystallization F Enantiopure Amine ((R)-1-(2-Phenoxyphenyl)ethan-1-amine) E->F Basification (e.g., NaOH)

Caption: High-level overview of the two-phase synthetic strategy.

Section 2: Scalable Synthesis of Racemic 1-(2-Phenoxyphenyl)ethan-1-amine

Principle and Rationale

This protocol utilizes a Leuckart-type reductive amination, a robust method for converting ketones to amines.[8]

  • Amine Source : Ammonium acetate is chosen as the ammonia source. Upon heating, it is in equilibrium with ammonia and acetic acid. The acetic acid gently catalyzes the formation of the imine, while the ammonia acts as the nitrogen donor.

  • Reducing Agent : Sodium borohydride (NaBH₄) is a cost-effective and powerful reducing agent suitable for scaling.[2] It is added after imine formation is underway to reduce the C=N bond selectively. While milder reagents like sodium cyanoborohydride (NaBH₃CN) are known to be more selective for the imine over the ketone, a sequential addition of NaBH₄ in this protocol effectively minimizes side reactions.[2][4]

  • Solvent : Methanol (MeOH) is an excellent solvent for all reactants and facilitates the reduction process with NaBH₄.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )Molarity/DensityAmount (for 20g scale)Moles
2-PhenoxyacetophenoneC₁₄H₁₂O₂212.24-20.0 g0.094
Ammonium AcetateCH₃COONH₄77.08-72.6 g0.942
Sodium BorohydrideNaBH₄37.83-7.1 g0.188
Methanol (MeOH)CH₄O32.040.792 g/mL250 mL-
Dichloromethane (DCM)CH₂Cl₂84.931.33 g/mL300 mL-
2 M Hydrochloric AcidHCl36.462 MAs needed-
2 M Sodium HydroxideNaOH40.002 MAs needed-
Anhydrous MgSO₄MgSO₄120.37-~10 g-
  • Equipment : 1 L three-neck round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, dropping funnel, standard laboratory glassware, rotary evaporator.

Detailed Experimental Protocol

G cluster_workflow Workflow for Racemic Synthesis start Step 1: Setup Charge flask with ketone, NH₄OAc, and MeOH. step2 Step 2: Imine Formation Reflux mixture for 2 hours. start->step2 step3 Step 3: Reduction Cool to 0°C. Slowly add NaBH₄ solution. step2->step3 step4 Step 4: Quench Stir at RT for 1 hour. Add 2M HCl carefully. step3->step4 step5 Step 5: Workup Remove MeOH. Basify with 2M NaOH. step4->step5 step6 Step 6: Extraction Extract with DCM (3x). step5->step6 step7 Step 7: Isolation Dry (MgSO₄), filter, and concentrate. step6->step7 end Crude Racemic Amine (Proceed to purification or resolution) step7->end

Caption: Step-by-step workflow for the reductive amination protocol.

  • Reaction Setup : To a 1 L three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-phenoxyacetophenone (20.0 g, 0.094 mol), ammonium acetate (72.6 g, 0.942 mol, 10 equiv.), and methanol (250 mL).

  • Imine Formation : Heat the mixture to reflux (approx. 65°C) and maintain for 2 hours. The solution should be monitored by TLC or LC-MS to observe the consumption of the starting ketone.

  • Reduction : After 2 hours, cool the reaction mixture to 0°C using an ice-water bath. In a separate beaker, dissolve sodium borohydride (7.1 g, 0.188 mol, 2 equiv.) in 50 mL of cold methanol. Caution : NaBH₄ reacts with methanol to generate hydrogen gas; perform this dissolution slowly in a well-ventilated fume hood.[9][10] Add the NaBH₄ solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Completion and Quench : Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour.

  • Workup : Carefully quench the reaction by the slow, dropwise addition of 2 M HCl at 0°C until the effervescence ceases and the pH is acidic (~pH 2). Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

  • Basification and Extraction : To the remaining aqueous residue, add 2 M NaOH solution until the pH is strongly basic (~pH 12-14). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Isolation : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-(2-phenoxyphenyl)ethan-1-amine as an oil. The expected yield of the crude product is typically >85%.

Safety Precautions
  • Sodium Borohydride (NaBH₄) : This reagent is water-reactive and will release flammable hydrogen gas upon contact with protic solvents (like methanol) and acidic solutions.[10] Always handle NaBH₄ in a well-ventilated chemical fume hood away from ignition sources.[9] Ensure all additions are performed slowly and with adequate cooling to control the reaction rate.

  • Ammonia/Ammonium Acetate : While ammonium acetate is stable, heating it releases ammonia, which is corrosive and has a pungent odor. All operations should be conducted in a fume hood.

  • Personal Protective Equipment (PPE) : Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Section 3: Chiral Resolution of Racemic Amine

Principle of Diastereomeric Salt Crystallization

This method leverages the fact that enantiomers ((R)-amine and (S)-amine) react with a single enantiomer of a chiral acid (L-(+)-tartaric acid) to form two different diastereomeric salts: [(R)-amine · (L)-tartrate] and [(S)-amine · (L)-tartrate]. These diastereomers are not mirror images and thus have different solubilities, allowing one to be selectively crystallized from a suitable solvent system.[5][6][7]

Protocol for Resolution
  • Salt Formation : Dissolve the crude racemic amine (~0.094 mol) in 200 mL of a 9:1 mixture of methanol:water. In a separate flask, dissolve L-(+)-tartaric acid (7.05 g, 0.047 mol, 0.5 equiv.) in 50 mL of the same solvent mixture, heating gently if necessary.

  • Crystallization : Slowly add the warm tartaric acid solution to the amine solution with stirring. A white precipitate should begin to form. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to maximize crystallization.

  • Isolation of Diastereomer : Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold methanol. This solid is the first crop of the less soluble diastereomeric salt. The enantiomeric purity of the amine in this salt should be checked by chiral HPLC after liberating a small sample.

  • Recrystallization (if necessary) : To improve purity, the collected salt can be recrystallized from a minimal amount of hot methanol/water.

  • Liberation of Free Amine : Suspend the purified diastereomeric salt in 150 mL of water and add 2 M NaOH solution until the pH is >12, ensuring all solids have dissolved. Extract the liberated enantiopure amine with dichloromethane (3 x 75 mL).

  • Final Isolation : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiopure 1-(2-phenoxyphenyl)ethan-1-amine.

Analytical Methods for Purity Determination
  • Chemical Purity : Assessed by HPLC or GC-MS.

  • Enantiomeric Excess (ee) : Determined using chiral HPLC with a suitable chiral stationary phase (e.g., Chiralcel OD-H or similar) or chiral GC.

Section 4: Characterization and Quality Control

ParameterExpected Result
Appearance Colorless to light yellow oil
Yield (Overall) 30-40% (for one enantiomer after resolution)
Chemical Purity >98% (by HPLC)
Enantiomeric Excess >99% ee (by Chiral HPLC)
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.25 (m, 4H), 7.10-7.00 (m, 3H), 6.95-6.85 (m, 2H), 4.30 (q, J=6.6 Hz, 1H), 1.70 (s, 2H, -NH₂), 1.40 (d, J=6.6 Hz, 3H).
MS (ESI+) m/z 214.1 [M+H]⁺

References

  • Giannini, F., et al. (2016). Synthesis of amides and amines from aldehydes or ketones by heterogeneous metal catalysis. Google Patents. WO2016096905A1.
  • Various Authors. (2012). What are the best processes/methods for separation of chiral amine both non selective.... ResearchGate. Retrieved from [Link]

  • OSU Chemistry Department. (n.d.). Sodium Borohydride SOP. Oregon State University. Retrieved from [Link]

  • UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • PubChem. (n.d.). Sodium borohydride. National Center for Biotechnology Information. Retrieved from [Link]

  • Mcague, B., et al. (2000). Resolution of chiral amines. Google Patents. EP1036189A1.
  • Zhang, T., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Nature Reviews Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2015). 5.8: Resolution: Separation of Enantiomers. Retrieved from [Link]

  • Various Authors. (n.d.). Large-scale reductive amination and synthesis applications. ResearchGate. Retrieved from [Link]

  • Musacchio, A. J., et al. (2019). Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. ACS Catalysis. Retrieved from [Link]

  • OpenStax. (n.d.). 24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Willies, S. C., et al. (2022). Scalable and sustainable synthesis of chiral amines by biocatalysis. Nature Communications. Retrieved from [Link]

  • Yus, M., et al. (2018). Preparation of Enantioenriched Primary Amines by Asymmetric Transfer Hydrogenation of N-tert-Butylsulfinyl Imines. Organic Syntheses. Retrieved from [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • American Elements. (n.d.). 1-(2-phenoxyphenyl)ethan-1-amine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for a publication. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

  • Li, Z. (2024). Scalable Transition-Metal-Free Synthesis of Aryl Amines from Aryl Chlorides through X@RONa-Catalyzed Benzyne Formation. Organic Chemistry Portal. Retrieved from [Link]

  • Wang, J., et al. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Applied Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Reductive Amination. Retrieved from [Link]

  • Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica. Retrieved from [Link]

Sources

Catalytic hydrogenation methods for 1-(2-Phenoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 1-(2-phenoxyphenyl)ethan-1-amine, a valuable chiral building block, is presented below. This document provides researchers, scientists, and drug development professionals with a detailed overview of prominent catalytic hydrogenation strategies, complete with step-by-step protocols and mechanistic insights.

Introduction: The Significance of 1-(2-Phenoxyphenyl)ethan-1-amine

Chiral amines are fundamental structural motifs in a vast number of pharmaceuticals and biologically active compounds, with estimates suggesting they are present in 40-45% of small molecule drugs.[1] 1-(2-Phenoxyphenyl)ethan-1-amine, particularly in its enantiomerically pure forms, serves as a critical intermediate in the synthesis of more complex molecules. Its stereocenter dictates the ultimate biological activity and pharmacological profile of the final active pharmaceutical ingredient (API). The development of efficient, scalable, and highly stereoselective methods for its synthesis is therefore of paramount importance.

Catalytic asymmetric hydrogenation stands out as one of the most powerful and atom-economical methods for establishing stereocenters.[2][3][4] This guide focuses on the application of this technology to produce 1-(2-phenoxyphenyl)ethan-1-amine through various precursor routes, offering detailed protocols grounded in established chemical principles.

Synthetic Strategies for 1-(2-Phenoxyphenyl)ethan-1-amine

The primary routes to the target amine involve the stereoselective reduction of a prochiral precursor. The choice of strategy depends on starting material availability, desired stereochemical outcome, and process scalability. The most common precursors are the corresponding ketone, imine, or enamine.

G cluster_0 Precursors cluster_1 Target Molecule ketone 1-(2-Phenoxyphenyl)ethan-1-one target_amine 1-(2-Phenoxyphenyl)ethan-1-amine ketone->target_amine Asymmetric Hydrogenation (e.g., Ru-Catalyzed) enamine Enamine/Imine Intermediate enamine->target_amine Asymmetric Hydrogenation (e.g., Rh-Catalyzed) n_benzyl N-Benzyl Protected Amine n_benzyl->target_amine Hydrogenolysis (Debenzylation) (e.g., Pd/C)

Caption: Key synthetic pathways to 1-(2-phenoxyphenyl)ethan-1-amine.

Section 1: Asymmetric Hydrogenation of 1-(2-Phenoxyphenyl)ethan-1-one

The most direct route to chiral 1-(2-phenoxyphenyl)ethan-1-amine is through the asymmetric hydrogenation of its corresponding ketone precursor, 1-(2-phenoxyphenyl)ethan-1-one. This transformation is effectively catalyzed by ruthenium complexes featuring chiral diphosphine and diamine ligands, a catalyst system pioneered by Noyori.[5][5]

Mechanistic Insight

The Noyori-type catalysts operate via a "metal-ligand bifunctional" mechanism, where the reaction does not require direct coordination of the ketone's carbonyl oxygen to the metal center.[5][6] Instead, the catalyst facilitates an outer-sphere hydrogenation. In the presence of a base and hydrogen, a ruthenium dihydride species is formed.[7] The ketone substrate interacts with the catalyst through hydrogen bonding between its carbonyl group and the N-H proton of the diamine ligand. This interaction positions the substrate for a highly stereoselective transfer of a hydride from the metal and a proton from the ligand to the carbonyl carbon and oxygen, respectively.[5][6]

Catalyst Systems & Performance

A variety of chiral ligands can be employed to achieve high enantioselectivity. The selection of the diphosphine (e.g., BINAP, SEGPHOS) and the diamine (e.g., DPEN, DAIPEN) ligand is critical for creating a chiral pocket that effectively differentiates the two prochiral faces of the ketone.

Catalyst SystemH₂ PressureTemperatureSolventYieldee (%)Reference
Ru(II)-(arene)-(chiral N-tosyl-1,2-diamine)Transfer (HCOOH:NEt₃)28 °CN/A>99%>98%[8]
trans-RuCl₂[(R)-xylbinap][(R)-daipen]8 atm25 °C2-propanol>95%92-99%[7]
Ru-Cinchona Alkaloid NNP Ligand50 bar50 °CToluene>98%up to 99.9%[7][9]
Tethered Ru(II)-monosulfonylated diamine30 bar60 °C2-propanolHigh>99%[10]
Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative example for the asymmetric hydrogenation of an aromatic ketone.

Materials:

  • 1-(2-Phenoxyphenyl)ethan-1-one

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Potassium tert-butoxide (t-BuOK)

  • 2-Propanol (anhydrous, degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Pre-formation: In a glovebox, add [RuCl₂(p-cymene)]₂ (0.005 mol%) and (S,S)-TsDPEN (0.01 mol%) to a Schlenk flask. Add anhydrous, degassed 2-propanol (5 mL) and stir the mixture at 80 °C for 30 minutes to form the active catalyst precursor.

  • Reaction Setup: To a glass liner for the autoclave, add 1-(2-Phenoxyphenyl)ethan-1-one (1.0 eq).

  • Base Addition: In a separate vial, dissolve potassium tert-butoxide (2.0 mol%) in 2-propanol (5 mL) and add it to the ketone.

  • Catalyst Transfer: Transfer the pre-formed catalyst solution to the autoclave liner containing the substrate and base under an inert atmosphere. Add additional 2-propanol to achieve a final substrate concentration of 0.5 M.

  • Hydrogenation: Seal the autoclave. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 30 bar with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at 60 °C. Monitor the reaction progress by taking aliquots (after safely venting and purging) and analyzing via GC or TLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Quench the reaction by adding a few drops of acetic acid.

  • Purification: Filter the mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude alcohol can be purified by column chromatography on silica gel. The amine is then typically formed in a subsequent step via reductive amination or other standard methods. To obtain the amine directly, a reductive amination protocol would be followed from the start.

Section 2: Hydrogenation of Enamine Intermediates

An alternative strategy involves the asymmetric hydrogenation of an enamine derived from 1-(2-phenoxyphenyl)ethan-1-one. Rhodium complexes with chiral bisphosphine ligands are particularly effective for this transformation.[11][12] This method is advantageous when the ketone is unreactive or when direct reductive amination is challenging.

Protocol 2: Rhodium-Catalyzed Asymmetric Enamine Hydrogenation

Materials:

  • Enamine precursor (derived from 1-(2-phenoxyphenyl)ethan-1-one and a suitable amine, e.g., pyrrolidine)

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • (R)-SDP ligand (or other suitable chiral bisphosphine)

  • Methanol (degassed)

  • Hydrogen gas

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and the chiral bisphosphine ligand (1.1 mol%) in degassed methanol. Stir for 20 minutes.

  • Reaction Setup: Add the enamine substrate (1.0 eq) to a high-pressure reactor.

  • Reaction: Transfer the catalyst solution to the reactor under an inert atmosphere. Seal the reactor, purge with nitrogen and then hydrogen, and pressurize to 10 bar H₂.

  • Execution: Stir the reaction at 50 °C for 16-24 hours.

  • Work-up and Purification: After cooling and venting, concentrate the solvent. The resulting crude amine can be purified by chromatography or distillation.

G prep 1. Catalyst Preparation [Ru complex + Chiral Ligand] setup 2. Reactor Setup [Substrate + Solvent + Base] prep->setup Add Catalyst reaction 3. Hydrogenation [Pressurize with H₂, Heat] setup->reaction Seal & Purge workup 4. Work-up & Catalyst Removal [Vent, Quench, Filter] reaction->workup Cool & Vent analysis 5. Analysis & Purification [NMR, HPLC, Chromatography] workup->analysis Purify Product

Caption: General workflow for catalytic asymmetric hydrogenation.

Section 3: N-Debenzylation via Catalytic Hydrogenation

In many synthetic routes, the target primary amine is first prepared as a more stable, N-protected derivative, such as an N-benzyl amine. The final step is the removal of the protecting group. Catalytic hydrogenation or transfer hydrogenation using Palladium on Carbon (Pd/C) is the method of choice for this deprotection.[13][14]

Methodology: Hydrogenolysis vs. Transfer Hydrogenation
  • Direct Hydrogenolysis: Uses H₂ gas, typically at atmospheric or slightly elevated pressure, with a Pd/C catalyst. It is a clean method, but requires specialized hydrogenation equipment.[13]

  • Catalytic Transfer Hydrogenation (CTH): Uses a hydrogen donor molecule, such as ammonium formate or formic acid, in the presence of Pd/C.[15][16][17] This technique avoids the need for pressurized hydrogen gas, making it more accessible in standard laboratory settings.

Protocol 3: N-Debenzylation using Catalytic Transfer Hydrogenation

This protocol describes the removal of an N-benzyl group using ammonium formate.

Materials:

  • N-Benzyl-1-(2-phenoxyphenyl)ethan-1-amine

  • Palladium on Carbon (10% Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the N-benzyl amine (1.0 eq) and methanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 10-20 wt% of the substrate).

  • Hydrogen Donor: Add ammonium formate (4-5 eq) in a single portion.

  • Reaction: Heat the mixture to reflux. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Purification: Combine the filtrates and concentrate under reduced pressure to remove the solvent. The resulting crude product can be purified by an appropriate method, such as an acid-base extraction or chromatography, to yield the pure primary amine.[16][17]

Section 4: Analytical Methods for Chiral Purity Determination

Verifying the enantiomeric excess (ee) of the synthesized amine is a critical step. Several robust analytical techniques are available for this purpose.

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[18]High accuracy and precision; direct analysis.Requires specialized chiral columns; can be time-consuming.
NMR with Chiral Derivatizing Agent (CDA) Covalent bonding of enantiomers to a chiral agent to form diastereomers with distinct NMR signals.[18][19]Rapid analysis using standard NMR; can be used for absolute configuration assignment.[19]Requires derivatization step; potential for kinetic resolution.
NMR with Chiral Solvating Agent (CSA) Non-covalent interaction of enantiomers with a chiral agent to form transient diastereomeric complexes with distinct NMR signals.[18]Non-destructive; no chemical modification of the analyte.Signal separation can be small and concentration-dependent.
Protocol 4: ee Determination by NMR using a Chiral Derivatizing Agent (Mosher's Acid)

Materials:

  • Sample of 1-(2-phenoxyphenyl)ethan-1-amine

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or CDCl₃

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve the amine sample (~5-10 mg) in anhydrous DCM (0.5 mL) in a small vial. Add pyridine (1.2 eq).

  • Derivatization: Add a solution of (R)-Mosher's acid chloride (1.1 eq) in DCM dropwise to the amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates complete consumption of the amine.

  • Work-up: Quench the reaction with a small amount of saturated NaHCO₃ solution. Extract the organic layer, dry it over Na₂SO₄, and concentrate.

  • NMR Analysis: Dissolve the resulting crude diastereomeric amides in CDCl₃ and acquire a ¹H or ¹⁹F NMR spectrum.

  • Calculation: Identify a well-resolved signal corresponding to a proton or the -CF₃ group that is distinct for each diastereomer. Integrate the two signals. The enantiomeric excess is calculated as: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100

Conclusion

The synthesis of enantiomerically pure 1-(2-phenoxyphenyl)ethan-1-amine is readily achievable through modern catalytic hydrogenation techniques. The asymmetric hydrogenation of the precursor ketone using ruthenium-based catalysts offers a direct and highly efficient route to the chiral product. Alternative pathways, such as the hydrogenation of enamine intermediates or the deprotection of N-benzyl amines, provide valuable flexibility in synthetic design. The successful application of these methods, coupled with rigorous analytical validation of enantiomeric purity, enables the reliable production of this key chiral building block for research and development in the pharmaceutical industry.

References

  • Noyori, R., et al. (2001). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society. [Link]

  • Zhang, X., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances. [Link]

  • Wright, D. S., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions. [Link]

  • Zhang, X., et al. (2022). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. National Center for Biotechnology Information. [Link]

  • Zhang, X., et al. (2005). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications. [Link]

  • Spicer, L. D., & Ram, S. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Duke University Libraries. [Link]

  • Wills, M., et al. (2010). Application of Tethered Ruthenium Catalysts to Asymmetric Hydrogenation of Ketones, and the Selective Hydrogenation of Aldehydes. Scilit. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications. [Link]

  • Noyori, R. (2002). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review. [Link]

  • de Vries, J. G., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development. [Link]

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Marcel Dekker, Inc. [Link]

  • Organic Chemistry Portal. Reduction of enamines and derivatives. Organic Chemistry Portal. [Link]

  • Börner, A., et al. (2004). Rhodium(I) catalyzed asymmetric hydrogenation of enamines. Tetrahedron: Asymmetry. [Link]

  • Ghadiri, M. R., et al. (2001). Measurement of enantiomeric excess of amines by mass spectrometry following kinetic resolution with solid-phase chiral acylating. Tetrahedron Letters. [Link]

  • Lebrilla, C. B., et al. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. [Link]

  • Wang, X., et al. (2009). Pd/C-Catalyzed N-Debenzylation of Benzylamines. Synfacts. [Link]

  • Togni, A. (2015). Asymmetric Hydrogenation. ETH Zurich. [Link]

  • Gotor-Fernández, V., et al. (2018). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Catalysts. [Link]

  • Genêt, J.-P. (2003). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research. [Link]

  • Blaser, H.-U., & Federsel, H.-J. (Eds.). (2010). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. [Link]

  • Noyori, R., et al. (2005). Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX2(diphosphine)(1,2-diamine)] Catalysts. Journal of the American Chemical Society. [Link]

Sources

Strategic Derivatization of 1-(2-Phenoxyphenyl)ethan-1-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MEDCHEM-2025-04

Abstract

This guide outlines the strategic derivatization of 1-(2-phenoxyphenyl)ethan-1-amine , a privileged diaryl ether scaffold exhibiting significant potential in CNS and kinase inhibitor discovery. Unlike simple benzylamines, the ortho-phenoxy substitution introduces unique steric and electronic constraints that demand tailored synthetic protocols. This document provides validated workflows for high-throughput amide coupling, reductive amination, and chiral resolution, ensuring high fidelity in Structure-Activity Relationship (SAR) library generation.

Introduction: The Diaryl Ether Pharmacophore

The diaryl ether motif is a cornerstone in medicinal chemistry, appearing in blockbuster drugs such as Ibrutinib (BTK inhibitor) and various serotonin reuptake inhibitors. The specific scaffold, 1-(2-phenoxyphenyl)ethan-1-amine, combines the lipophilic diaryl ether cleft with a chiral ethylamine "handle."

Why this Scaffold?
  • Conformational Lock: The ortho-substitution forces the two phenyl rings into a specific twist (non-coplanar), often improving selectivity for hydrophobic pockets in enzymes or receptors [1].

  • Metabolic Stability: The ether linkage is generally resistant to P450 oxidative metabolism compared to benzylic carbons or amines.

  • Vector Exploration: The primary amine allows for rapid expansion into three distinct chemical spaces: Amides (H-bond acceptors), Amines (Ionizable bases), and Ureas (H-bond donor/acceptors).

Chemical Analysis & Reactivity Profile

Before initiating synthesis, researchers must account for the specific properties of 1-(2-phenoxyphenyl)ethan-1-amine:

PropertyValue/DescriptionImplication for Synthesis
Steric Hindrance High (ortho-phenoxy)Nucleophilic attack rates are reduced. Standard reaction times must be extended by 2-4 hours compared to unsubstituted benzylamines.
Basicity (pKa) ~9.0 - 9.5 (Est.)Sufficiently basic for standard coupling, but requires non-nucleophilic bases (e.g., DIPEA) to prevent salt formation during activation.
Chirality Racemic (C*)Enantiomers likely possess distinct biological activities. Chiral resolution is mandatory for advanced lead optimization.
Solubility LipophilicDissolves well in DCM, DCE, and DMF; poor solubility in water/methanol mixtures without acidification.

Strategic Decision Tree

The following workflow illustrates the decision logic for derivatizing this scaffold based on the desired physicochemical profile of the final drug candidate.

DerivatizationStrategy Start Scaffold: 1-(2-Phenoxyphenyl)ethan-1-amine Decision Target Property Profile Start->Decision RouteA Route A: Amide Coupling (Neutral, H-Bond Acceptor) Decision->RouteA Reduce LogD Improve Metabolic Stability RouteB Route B: Reductive Amination (Basic, Ionizable) Decision->RouteB Increase Solubility Target Ion Channels/GPCRs RouteC Route C: Urea/Carbamate (H-Bond Donor/Acceptor) Decision->RouteC Rigidify Linker Dual H-Bonding MethodA Protocol: HATU/DIPEA High-Throughput Compatible RouteA->MethodA MethodB Protocol: STAB (NaBH(OAc)3) Avoids Overalkylation RouteB->MethodB MethodC Protocol: Isocyanates/Carbamoyl Cl Rapid Kinetics RouteC->MethodC

Figure 1: Strategic decision tree for selecting the derivatization pathway based on the target biological profile.

Detailed Experimental Protocols

Protocol A: High-Throughput Amide Library Generation

Objective: Synthesize a 96-well library of amides to probe steric and electronic requirements of the binding pocket. Rationale: The ortho-phenoxy group creates steric bulk. We utilize HATU , a highly reactive coupling agent that minimizes racemization and drives the reaction to completion despite steric hindrance [2].

Materials:

  • Scaffold: 1-(2-Phenoxyphenyl)ethan-1-amine (0.1 M in DMF).

  • Carboxylic Acids: Diverse set (0.1 M in DMF).

  • Coupling Agent: HATU (0.1 M in DMF).

  • Base: DIPEA (Neat).

Step-by-Step Workflow:

  • Dispensing: In a 96-well deep-well plate, dispense 100 µL (10 µmol) of the Carboxylic Acid stock into each well.

  • Activation: Add 110 µL (11 µmol, 1.1 equiv) of HATU stock. Shake at 800 rpm for 5 minutes.

  • Basification: Add 5.2 µL (30 µmol, 3 equiv) of DIPEA. Note: Ensure DIPEA is fresh to avoid oxidative byproducts.

  • Addition of Scaffold: Add 100 µL (10 µmol, 1 equiv) of the amine scaffold stock.

  • Reaction: Seal plate and shake at room temperature for 16 hours .

    • Expert Tip: Due to the ortho-phenoxy steric clash, do not shorten this time. Standard 4-hour protocols often result in incomplete conversion for this specific scaffold.

  • Quenching: Add 50 µL of 10% aqueous Na2CO3 to scavenge unreacted acid.

  • Extraction: Add 300 µL Ethyl Acetate. Vortex 2 mins. Centrifuge to separate phases.

  • Analysis: Transfer 50 µL of the organic layer for LC-MS analysis.

Protocol B: Controlled Reductive Amination

Objective: Synthesis of secondary amines without over-alkylation to tertiary amines. Rationale: Direct alkylation with halides is prone to over-alkylation.[1] Reductive amination using Sodium Triacetoxyborohydride (STAB) is the preferred method.[2][3] STAB is mild and allows the intermediate imine to form before reduction, preventing the formation of dialkylated byproducts [3][4].

Materials:

  • Scaffold: 1-(2-Phenoxyphenyl)ethan-1-amine (1.0 equiv).

  • Aldehyde/Ketone: (1.1 equiv).

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE).

  • Additive: Acetic Acid (1.0 equiv).

Step-by-Step Workflow:

  • Imine Formation: Dissolve the amine (1 mmol) and aldehyde (1.1 mmol) in DCE (5 mL).

  • Catalysis: Add Acetic Acid (1 mmol). Stir for 30 minutes under Nitrogen.

    • Mechanism:[4][5][6][7][8] The acid catalyzes the dehydration of the hemiaminal to the imine, which is the actual substrate for reduction.

  • Reduction: Add STAB (1.5 mmol) in one portion.

  • Monitoring: Stir at room temperature for 4–12 hours. Monitor consumption of the imine by TLC or LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Dry over MgSO4 and concentrate.

Protocol C: Chiral Resolution (Critical Step)

Objective: Separation of (R) and (S) enantiomers. Rationale: The biological activity of chiral amines often resides in a single enantiomer. Classical resolution via diastereomeric salt formation is cost-effective and scalable for this scaffold, utilizing the acidity of Tartaric acid derivatives to bind the amine [5].

Method: Diastereomeric Crystallization[9]

  • Salt Formation: Dissolve racemic 1-(2-phenoxyphenyl)ethan-1-amine (10 g) in hot Ethanol (50 mL).

  • Resolving Agent: Add Di-p-toluoyl-L-tartaric acid (0.5 equiv) dissolved in hot Ethanol.

    • Note: The para-toluoyl derivative is preferred over simple tartaric acid because the additional aromatic rings facilitate

      
      -
      
      
      
      stacking with the phenoxy group of the scaffold, enhancing lattice energy differences between diastereomers.
  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filtration: Collect the precipitate (Salt of Enantiomer A). The mother liquor contains Enantiomer B.

  • Free-Basing: Treat the salt with 1M NaOH and extract with DCM to recover the enantiopure amine.

  • Determination: Verify Enantiomeric Excess (ee%) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10).

QC & Validation Standards

To ensure data integrity in drug discovery campaigns, the following validation criteria must be met:

ParameterAcceptance CriteriaMethod
Purity > 95% (UV 254nm)LC-MS (Reverse Phase)
Identity [M+H]+ ± 0.4 DaMass Spectrometry
Chiral Purity > 98% eeChiral HPLC
Solvent Residue < 5000 ppm (DMF/DCE)1H NMR or Headspace GC
Library Synthesis Workflow Diagram

LibraryWorkflow Stock Stock Prep (0.1M in DMF) Dispense Liquid Handling Dispense R-COOH Stock->Dispense Activate Activation Add HATU + DIPEA Dispense->Activate 5 min shake Couple Coupling Add Amine Scaffold Activate->Couple Immediate Incubate Incubation 16h @ RT Couple->Incubate Purify Workup SPE or Liq-Liq Ext. Incubate->Purify QC QC Analysis LCMS / Purity Purify->QC

Figure 2: High-throughput library synthesis workflow for amide derivatives.

References

  • Feng, Y., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Dunetz, J. R., et al. (2016). Amide Bond Formation in Pharmaceutical Manufacturing. Organic Process Research & Development. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available at: [Link]

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[9] (Referencing general protocols for

    
    -methylbenzylamine analogs).
    

Sources

Accelerated Synthesis of 1-(2-Phenoxyphenyl)ethan-1-amine via a Microwave-Assisted Leuckart-Type Reaction

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a detailed, robust protocol for the synthesis of 1-(2-phenoxyphenyl)ethan-1-amine from 2-phenoxyacetophenone using a microwave-assisted Leuckart-type reductive amination. Conventional methods for this transformation often require prolonged reaction times and high temperatures, leading to potential side product formation.[1] By leveraging the principles of microwave-assisted organic synthesis (MAOS), this protocol dramatically reduces the reaction time from hours to minutes, while maintaining high product yields.[2][3] We provide a comprehensive guide covering the underlying chemical principles, a step-by-step experimental procedure, safety protocols for microwave chemistry, and expected analytical data. This method offers a time-efficient and high-yield pathway for producing a key amine building block relevant to pharmaceutical and materials science research.

Introduction: The Rationale for Microwave-Assisted Synthesis

The synthesis of primary amines is a cornerstone of organic and medicinal chemistry. 1-(2-Phenoxyphenyl)ethan-1-amine, with its unique structural motif, represents a valuable scaffold for the development of novel chemical entities. The classical approach to its synthesis, reductive amination of the parent ketone, is effective but often inefficient.[4] Traditional thermal heating methods rely on conduction and convection to transfer energy, a slow process that can lead to uneven heating and extended reaction times.[5]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[6][7] Unlike conventional heating, microwave irradiation delivers energy directly to polar molecules within the reaction mixture through mechanisms of dipolar polarization and ionic conduction.[5] This results in rapid, uniform, and efficient heating, often leading to "superheating" of solvents above their atmospheric boiling points in sealed vessels.[5] The practical consequence is a dramatic acceleration of reaction rates, allowing for syntheses to be completed in minutes instead of hours, frequently with improved yields and cleaner reaction profiles.[8]

This protocol employs a Leuckart-type reaction, a one-pot reductive amination method that utilizes ammonium formate as both the nitrogen source and the in-situ source of the reducing agent, formic acid.[9][10] The high polarity of the reagents makes this reaction particularly amenable to microwave heating, providing an ideal demonstration of the technology's advantages.

The Chemistry: Mechanism of the Leuckart-Type Reductive Amination

The Leuckart reaction is a robust method for converting carbonyl compounds into amines.[9] The overall transformation proceeds in two main stages, both of which are accelerated by microwave irradiation.

  • Iminium Ion Formation and Reduction: Ammonium formate, upon heating, is in equilibrium with ammonia and formic acid. The ammonia acts as the nucleophile, attacking the carbonyl carbon of 2-phenoxyacetophenone to form a carbinolamine intermediate. This intermediate rapidly dehydrates to form a protonated imine (an iminium ion).

  • Hydride Transfer and Hydrolysis: The formic acid then serves as a hydride donor, reducing the iminium ion to yield the N-formyl intermediate of the target amine. The loss of carbon dioxide from formic acid makes this step irreversible.[11] The final step, which is conducted during the work-up, is the acid-catalyzed hydrolysis of the stable N-formyl intermediate to liberate the desired primary amine.[9]

Reaction_Mechanism ketone 2-Phenoxyacetophenone iminium Iminium Ion Intermediate ketone->iminium + NH₃ - H₂O reagent Ammonium Formate (HCOONH₄) equilibrium NH₃ + HCOOH reagent->equilibrium Δ (Microwave) formamide N-formyl Intermediate iminium->formamide + HCOOH - CO₂ amine 1-(2-Phenoxyphenyl)ethan-1-amine formamide->amine Work-up Step hydrolysis Acid Hydrolysis (e.g., HCl, H₂O)

Figure 1: Simplified mechanism of the microwave-assisted Leuckart-type reaction.

Mandatory Safety Protocols for Microwave Chemistry

Microwave synthesis involves high temperatures and pressures, necessitating strict adherence to safety protocols.

  • Use Dedicated Equipment: ONLY use a microwave reactor specifically designed for organic synthesis.[12] Domestic kitchen microwave ovens lack the necessary temperature/pressure controls and safety features to prevent explosions from volatile organic compounds.[12][13]

  • Sealed Vessel Precautions: Reactions are performed in sealed, pressure-rated microwave process vials. Never exceed the recommended fill volume (typically 1/3 to 1/2 of the total volume) to allow for headspace.[14]

  • Cooling is Critical: After the irradiation is complete, the vessel will be under significant pressure. ALWAYS allow the vessel to cool to a safe temperature (e.g., below 50 °C) before removing it from the reactor cavity and attempting to open it.[14]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and appropriate gloves, is mandatory at all times.

  • Fume Hood: Conduct all reagent handling and the opening of the reaction vessel inside a certified chemical fume hood to avoid inhaling potentially toxic fumes.[12]

Detailed Experimental Protocol

Materials and Reagents
Reagent / MaterialGradeSupplierQuantityMolar Eq.
2-Phenoxyacetophenone98%Sigma-Aldrich1.00 g (4.71 mmol)1.0
Ammonium Formate99%Acros Organics2.97 g (47.1 mmol)10.0
Hydrochloric Acid (HCl)37% (conc.)Fisher Scientific~5 mL-
Sodium Hydroxide (NaOH)PelletsJ.T. BakerAs needed-
Dichloromethane (DCM)ACS GradeVWR~100 mL-
Ethyl AcetateACS GradeVWRAs needed-
HexanesACS GradeVWRAs needed-
Anhydrous Sodium SulfateGranularEMDAs needed-
Deionized Water-In-house~100 mL-
Silica Gel60 Å, 230-400 meshSorbent TechnologiesAs needed-
Instrumentation
  • Dedicated single-mode microwave synthesizer (e.g., CEM Discover, Biotage Initiator) equipped with pressure and temperature sensors.

  • 10 mL pressure-rated microwave reaction vial with a magnetic stir bar.

  • Standard laboratory glassware (separatory funnel, round-bottom flasks, beakers).

  • Rotary evaporator.

  • Magnetic stir plate.

  • Analytical balance.

Synthesis Workflow

Experimental_Workflow start Start: Reagent Prep mix Combine Ketone & Ammonium Formate in Vial start->mix mw Microwave Irradiation (180 °C, 25 min) mix->mw cool Cool to < 50 °C mw->cool quench Quench with Water, Extract with DCM cool->quench hydrolyze Add conc. HCl to Organic Phase & Reflux quench->hydrolyze Isolate Organic Layer neutralize Cool, Neutralize (NaOH), Extract with DCM hydrolyze->neutralize dry Dry (Na₂SO₄), Filter, Concentrate neutralize->dry Isolate Organic Layer purify Purify via Column Chromatography dry->purify analyze Analyze Product (NMR, MS) purify->analyze end End: Pure Amine analyze->end

Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Step-by-Step Procedure

Part A: Microwave Reaction

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-phenoxyacetophenone (1.00 g, 4.71 mmol).

  • Add ammonium formate (2.97 g, 47.1 mmol).

  • Securely cap the vial using a specialized crimper.

  • Place the vial into the cavity of the microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 180 °C (use a 2-minute ramp time)

    • Hold Time: 25 minutes

    • Power: 200 W (variable power mode)

    • Stirring: High

  • Run the program. Monitor the temperature and pressure readings throughout the reaction.

  • After completion, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system before removing it from the reactor.

Part B: Work-up and Hydrolysis

  • Carefully uncap the vial in a fume hood.

  • Add 15 mL of deionized water to the reaction mixture and stir.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers. Note: At this stage, the product is the N-formyl intermediate.

  • Transfer the combined organic extracts to a 100 mL round-bottom flask. Add concentrated HCl (5 mL) and a stir bar.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 40 °C) with stirring for 2 hours to facilitate hydrolysis of the formamide.

  • Allow the mixture to cool to room temperature.

Part C: Purification

  • Carefully neutralize the acidic mixture by slowly adding 6M aqueous NaOH solution until the pH is ~10-11 (check with pH paper). Perform this step in an ice bath to manage any exotherm.

  • Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude amine as an oil.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes containing 1% triethylamine (to prevent the amine from streaking on the acidic silica).

  • Combine the pure fractions and remove the solvent under reduced pressure to afford 1-(2-phenoxyphenyl)ethan-1-amine as a pale yellow oil.

Expected Results and Characterization

ParameterExpected Outcome
Yield 75-85%
Physical Appearance Pale yellow oil
¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm): 7.40-6.90 (m, 9H, Ar-H), 4.35 (q, J=6.6 Hz, 1H, CH-NH₂), 1.60 (br s, 2H, NH₂), 1.45 (d, J=6.6 Hz, 3H, CH₃).
¹³C NMR (101 MHz, CDCl₃) Predicted δ (ppm): 156.8, 145.2, 130.1, 129.6, 128.5, 123.8, 122.9, 121.5, 118.9, 118.2, 50.5, 24.8.
Mass Spec (ESI-MS) m/z: 214.12 [M+H]⁺

Conclusion

This application note details a highly efficient and rapid protocol for the synthesis of 1-(2-phenoxyphenyl)ethan-1-amine. By employing microwave irradiation, the Leuckart-type reductive amination is completed in just 25 minutes, a significant improvement over conventional heating methods.[2] The procedure is robust, high-yielding, and serves as an excellent example of how modern enabling technologies can streamline the synthesis of valuable chemical building blocks for the pharmaceutical and chemical industries. Adherence to the specified safety protocols is essential for the successful and safe implementation of this powerful synthetic technique.[12][14]

References

  • ResearchGate. (n.d.). Microwave-assisted Leuckart-type synthesis of secondary amines. Retrieved February 14, 2026, from [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved February 14, 2026, from [Link]

  • MDPI. (2023, August 31). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
  • ResearchGate. (n.d.). N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. Retrieved February 14, 2026, from [Link]

  • Grokipedia. (n.d.). Leuckart reaction. Retrieved February 14, 2026, from [Link]

  • IOPscience. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Leuckart reductive amination of a 4-acetylazetidinone using microwave technology. Retrieved February 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved February 14, 2026, from [Link]

  • YouTube. (2025, October 13). Eschweiler-Clarke reaction. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved February 14, 2026, from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved February 14, 2026, from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2020, May 24). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. Retrieved February 14, 2026, from [Link]

  • Iranian Journal of Science and Technology. (n.d.). Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 14, 2026, from [Link]

  • CEM Corporation. (n.d.). Reductions. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2024, November 11). Microwave-assisted synthesis of copper-loaded polyamidoxime brushes as an efficient catalytic system for nitroarene reduction. Retrieved February 14, 2026, from [Link]

  • Scientific & Academic Publishing. (n.d.). The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride. Retrieved February 14, 2026, from [Link]

  • American Elements. (n.d.). 1-(2-phenoxyphenyl)ethan-1-amine. Retrieved February 14, 2026, from [Link]

  • YouTube. (2025, April 4). Enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, March 15). Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. Retrieved February 14, 2026, from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved February 14, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 14, 2026, from [Link]

  • BS Publications. (n.d.). PART - 1 INTRODUCTION. Retrieved February 14, 2026, from [Link]

Sources

Application Note: Strategic Salt Formation of 1-(2-Phenoxyphenyl)ethan-1-amine for Enhanced Pharmaceutical Developability

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and scientific rationale for the salt formation of 1-(2-phenoxyphenyl)ethan-1-amine, a primary amine of interest in pharmaceutical research. The conversion of a free base, particularly one with limited aqueous solubility, into a crystalline salt is a cornerstone of pre-formulation development. This process can significantly enhance critical physicochemical properties such as solubility, dissolution rate, stability, and manufacturability.[1][2] We present a comprehensive guide for researchers, covering the underlying chemical principles, a step-by-step laboratory procedure for hydrochloride salt synthesis, methods for physicochemical characterization, and critical troubleshooting insights.

Introduction: The Rationale for Salt Formation

In modern drug development, over half of all active pharmaceutical ingredients (APIs) are administered as salts.[1] The parent compound, 1-(2-phenoxyphenyl)ethan-1-amine (Chemical Formula: C₁₄H₁₅NO, Molecular Weight: 213.28 g/mol [3]), possesses a primary amine group. This functional group is basic and provides an ideal handle for salt formation through a straightforward acid-base reaction.[4][5]

The primary motivations for converting the free amine to a salt form include:

  • Enhanced Aqueous Solubility: Many organic amines are poorly soluble in water. Their corresponding salts are ionic compounds that typically exhibit significantly higher aqueous solubility, which can directly improve bioavailability for oral dosage forms.[6][7]

  • Improved Stability and Handling: Crystalline salts are generally more stable physically and chemically than their amorphous or liquid free base counterparts.[6] They often have higher melting points and are less susceptible to degradation, simplifying handling, processing, and storage.

  • Facilitated Purification: The ability to form a well-defined crystalline lattice makes purification via recrystallization a highly effective method for achieving high purity standards.[8]

  • Consistent Solid-State Properties: Salt formation allows for the selection of a solid form with optimal properties, such as flowability and compressibility, which are crucial for tablet manufacturing.

This guide will focus on the preparation of the hydrochloride (HCl) salt, one of the most common and well-regarded salt forms in the pharmaceutical industry due to its strong acidity and the high solubility of many chloride salts.[5][9]

Foundational Principles of Amine Salt Formation

The conversion of 1-(2-phenoxyphenyl)ethan-1-amine to its salt is an acid-base reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a Lewis base, accepting a proton (H⁺) from an acid.[5][10]

The Role of pKa

A stable salt is formed when there is a significant difference between the pKa of the protonated amine (the conjugate acid) and the pKa of the acid used. A general rule of thumb suggests a ΔpKa (pKa of protonated base – pKa of acid) of at least 2 to 3 units is required to ensure the proton transfer is favorable and the resulting salt remains stable in aqueous environments.[11]

Stoichiometry and Solvent Selection

For a monoprotic acid like HCl reacting with a mono-basic amine, the reaction proceeds in a 1:1 stoichiometric ratio.[12] The choice of solvent is critical. It must dissolve the starting free base but ideally should provide lower solubility for the resulting salt, thereby promoting crystallization.[13] Common solvents for this purpose include alcohols (ethanol, isopropanol) or esters (ethyl acetate), while an anti-solvent (a solvent in which the salt is poorly soluble, like diethyl ether) is often used to maximize yield.[14][15][16]

Workflow for Salt Formation and Characterization

The overall process involves dissolving the free base, reacting it with the selected acid, inducing crystallization, isolating the pure salt, and finally, characterizing its properties to confirm success.

SaltFormationWorkflow cluster_prep Preparation & Reaction cluster_iso Isolation & Purification cluster_char Characterization A Dissolve Free Base in Ethyl Acetate B Stoichiometric Addition of HCl in Solvent A->B C Stir at Room Temp (Observe Precipitation) B->C D Induce Crystallization (e.g., add anti-solvent) C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Melting Point G->H I FTIR Spectroscopy G->I J NMR Spectroscopy G->J K Solubility Assessment G->K L HPLC Purity G->L

Figure 1: General experimental workflow for the salt formation of 1-(2-phenoxyphenyl)ethan-1-amine.

Detailed Protocol: Preparation of 1-(2-Phenoxyphenyl)ethan-1-amine Hydrochloride

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) is mandatory. Handle hydrochloric acid and organic solvents with care.

Materials and Equipment
  • Chemicals:

    • 1-(2-Phenoxyphenyl)ethan-1-amine (free base)

    • Ethyl acetate (anhydrous)

    • Hydrochloric acid solution (e.g., 2 M in diethyl ether, or 4 M in 1,4-dioxane)[17]

    • Diethyl ether (anhydrous, as anti-solvent)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel or syringe pump for controlled addition

    • Büchner funnel and vacuum flask

    • Filter paper

    • Rotary evaporator

    • Vacuum oven

    • Standard laboratory glassware

Step-by-Step Procedure
  • Dissolution: Accurately weigh 1.00 g (4.69 mmol) of 1-(2-phenoxyphenyl)ethan-1-amine and transfer it to a 100 mL round-bottom flask. Add 20 mL of anhydrous ethyl acetate and stir at room temperature until the amine is fully dissolved.[14]

  • Acidification: Using a dropping funnel or syringe, slowly add 1.0 equivalent of the hydrochloric acid solution dropwise to the stirred amine solution over 15-20 minutes. For a 2 M HCl solution in diethyl ether, this corresponds to approximately 2.35 mL.

    • Causality Note: Slow addition is crucial to prevent rapid, uncontrolled precipitation which can trap impurities and lead to an amorphous or poorly crystalline product. A slight exotherm may be observed.

  • Precipitation and Crystallization: Upon addition of HCl, a white precipitate of the hydrochloride salt should begin to form.[17] Continue stirring the resulting slurry at room temperature for 1-2 hours to ensure the reaction goes to completion and to allow for crystal growth.

  • Enhancing Yield (Optional): To maximize the recovery of the salt, slowly add an anti-solvent. Add 20 mL of anhydrous diethyl ether to the slurry and stir for an additional 30 minutes.[16] The increased insolubility of the salt in the mixed solvent system will drive further precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two small portions (5-10 mL each) of cold diethyl ether to remove any residual soluble impurities.

    • Self-Validation: The wash solvent should be one in which the salt is poorly soluble to prevent product loss.

  • Drying: Dry the purified salt in a vacuum oven at 40-50°C until a constant weight is achieved. This typically takes several hours.

Physicochemical Characterization

Confirming the successful formation of the salt and characterizing its new properties are essential next steps.

ChemicalReaction cluster_reactants Reactants cluster_product Product A 1-(2-Phenoxyphenyl)ethan-1-amine (Free Base) C 1-(2-Phenoxyphenyl)ethan-1-ammonium Chloride (Hydrochloride Salt) A->C Proton Transfer B + Hydrochloric Acid (HCl)

Sources

Asymmetric synthesis of 1-(2-Phenoxyphenyl)ethan-1-amine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Asymmetric Synthesis of 1-(2-Phenoxyphenyl)ethan-1-amine Enantiomers

Abstract

Chiral amines, particularly those possessing biaryl scaffolds, are privileged structures in medicinal chemistry and materials science due to their prevalence in bioactive molecules and their utility as chiral ligands or catalysts.[1][2] This document provides a comprehensive guide to the asymmetric synthesis of the (R) and (S) enantiomers of 1-(2-phenoxyphenyl)ethan-1-amine, a valuable chiral biaryl amine. We present two robust and highly enantioselective methods: a transition metal-catalyzed asymmetric reductive amination and a biocatalytic approach using an engineered reductive aminase. Detailed, step-by-step protocols for the synthesis of the requisite 2-phenoxyacetophenone precursor, the subsequent asymmetric transformations, and the analytical validation of enantiomeric excess (ee) via chiral High-Performance Liquid Chromatography (HPLC) are provided. This guide is designed to equip researchers with the practical knowledge and theoretical understanding necessary to successfully synthesize and analyze these important chiral building blocks.

Introduction: The Significance of Chiral Biaryl Amines

The three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity.[3][4] This principle, known as chirality, is a cornerstone of modern drug discovery and development.[5] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines that necessitate the characterization and synthesis of single-enantiomer drugs to enhance safety and efficacy.[3][5]

The 1-(2-phenoxyphenyl)ethan-1-amine scaffold belongs to the class of biaryl-containing compounds, which are widely represented in natural products, pharmaceutical agents, and chiral ligands.[2][6] The controlled, asymmetric synthesis of such molecules is therefore a critical objective in synthetic chemistry. The primary challenge lies in creating the stereocenter adjacent to the bulky biaryl framework with high fidelity. Asymmetric reductive amination of the corresponding prochiral ketone, 2-phenoxyacetophenone, stands out as one of the most direct and efficient strategies to achieve this.[7] This approach involves the in situ formation of an imine intermediate, which is then reduced enantioselectively.

This application note details two state-of-the-art protocols for this transformation, providing researchers with a choice between a classic organometallic approach and a green, biocatalytic alternative.

Overall Synthetic Workflow

The synthesis of the target chiral amine is a two-stage process. The first stage involves the synthesis of the key precursor, 2-phenoxyacetophenone. The second stage is the critical asymmetric reductive amination step to install the chiral amine functionality.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Reductive Amination 2-Chlorophenol 2-Chlorophenol Precursor_Synth Ullmann Condensation 2-Chlorophenol->Precursor_Synth Acetophenone Acetophenone Acetophenone->Precursor_Synth (Incorrect, should be 2-hydroxyacetophenone) Using 2-bromophenol and 1-(2-hydroxyphenyl)ethan-1-one is a better representation, but for simplicity we show the core components Ketone 2-Phenoxyacetophenone Precursor_Synth->Ketone Method_A Method A: Transition Metal Catalysis Ketone->Method_A Method_B Method B: Biocatalysis (RedAm) Ketone->Method_B Final_Product Enantiopure (R)- or (S)- 1-(2-Phenoxyphenyl)ethan-1-amine Method_A->Final_Product Method_B->Final_Product Analysis Chiral HPLC Analysis (ee Determination) Final_Product->Analysis

Diagram 1: High-level workflow for the synthesis of 1-(2-phenoxyphenyl)ethan-1-amine enantiomers.

Protocol 1: Synthesis of 2-Phenoxyacetophenone (Precursor)

Principle: The precursor ketone is synthesized via an Ullmann condensation reaction. This classic copper-catalyzed reaction forms the diaryl ether bond between 2-bromophenol and 1-(2-hydroxyphenyl)ethan-1-one. The choice of a copper catalyst is based on its proven efficacy for forming C-O bonds between aryl halides and phenols.

Materials:

  • 2-Bromophenol

  • 1-(2-Hydroxyphenyl)ethan-1-one

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • Pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(2-hydroxyphenyl)ethan-1-one (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to create a stirrable suspension.

  • Add 2-bromophenol (1.1 eq) and pyridine (2.0 eq) to the mixture.

  • Heat the reaction mixture to 120-130 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the layers. Wash the organic layer sequentially with water, saturated aqueous NH₄Cl, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-phenoxyacetophenone as a solid or viscous oil.

Protocol 2: Asymmetric Reductive Amination

Method A: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation

Principle: This method utilizes a well-defined chiral ruthenium(II) catalyst, [(R,R)-TsDPEN]Ru(p-cymene)Cl, to effect the asymmetric reduction of the in situ-formed imine.[8] The reaction is a transfer hydrogenation, using a formic acid/triethylamine (FA/TEA) azeotrope as the hydrogen source. This system is widely recognized for its high efficiency and enantioselectivity in the reduction of imines and ketones.[8] The tosylated diamine ligand (TsDPEN) creates a precisely defined chiral environment around the metal center, which directs the hydride transfer to one face of the imine, leading to the formation of one enantiomer in excess.

G Start 2-Phenoxyacetophenone + NH₄⁺HCO₂⁻ Imine In situ Imine Formation Start->Imine Catalyst_Pre [(R,R)-TsDPEN]Ru(p-cymene)Cl Active_Catalyst Active Ru-Hydride Species Catalyst_Pre->Active_Catalyst [HCOOH/NEt₃] Hydride_Transfer Diastereoselective Hydride Transfer Imine->Hydride_Transfer Active_Catalyst->Hydride_Transfer Product (S)-Amine Hydride_Transfer->Product Catalyst_Regen Catalyst Regeneration Hydride_Transfer->Catalyst_Regen Catalyst_Regen->Active_Catalyst [HCOOH/NEt₃]

Diagram 2: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Materials:

  • 2-Phenoxyacetophenone

  • Ammonium formate (NH₄⁺HCO₂⁻)

  • [(R,R)-TsDPEN]Ru(p-cymene)Cl catalyst (or the corresponding (S,S) catalyst for the other enantiomer)

  • Formic acid/triethylamine azeotrope (5:2 mixture)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vial, dissolve 2-phenoxyacetophenone (1.0 eq) and ammonium formate (5.0 eq) in anhydrous acetonitrile.

  • Add the formic acid/triethylamine azeotrope (typically 1-2 mL per mmol of ketone).

  • In a separate vial, prepare the catalyst solution by dissolving [(R,R)-TsDPEN]Ru(p-cymene)Cl (0.005 - 0.01 eq) in ACN.

  • Add the catalyst solution to the substrate mixture.

  • Seal the vial and stir the reaction at 40 °C for 24-48 hours. Monitor conversion by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases.

  • Extract the aqueous phase three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel pre-treated with triethylamine; eluent: DCM/Methanol gradient) to afford the pure chiral amine.

Method B: Biocatalytic Asymmetric Reductive Amination

Principle: This method employs an engineered reductive aminase (RedAm), a class of enzyme derived from imine reductases (IREDs), to catalyze the reductive amination.[9] RedAms are highly efficient and stereoselective, operating under mild, aqueous conditions. The enzyme utilizes a nicotinamide cofactor, typically NADPH, as the hydride source. To make the process economically viable, a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), is used to continuously regenerate the expensive NADPH from its oxidized form (NADP⁺). The enzyme's active site provides a chiral pocket that binds the in situ-formed imine in a specific orientation, ensuring hydride delivery to one face and producing the amine with very high enantioselectivity.

G cluster_main Reductive Aminase (RedAm) Catalytic Cycle cluster_regen Cofactor Regeneration Cycle RedAm_E_NADP RedAm-NADP⁺ NADP NADP⁺ RedAm_E_NADP->NADP Release RedAm_E_NADPH RedAm-NADPH Product Chiral Amine RedAm_E_NADPH->Product Reduction Substrates 2-Phenoxyacetophenone + NH₃ Imine Imine Intermediate (Enzyme Bound) Substrates->Imine Condensation Imine->RedAm_E_NADPH Binding Product->RedAm_E_NADP Release GDH GDH NADP->GDH NADPH NADPH NADPH->RedAm_E_NADP Binding Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NADPH GDH->Gluconolactone

Diagram 3: Biocatalytic cycle for reductive amination with cofactor regeneration.

Materials:

  • 2-Phenoxyacetophenone

  • Reductive Aminase (e.g., from Aspergillus oryzae or an engineered variant)[9]

  • Ammonium chloride (NH₄Cl) and Ammonium hydroxide (NH₄OH) for buffering (pH ~8.5-9.5)

  • β-Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (100 mM)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

Procedure:

  • Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 9.0) containing ammonium chloride (e.g., 1 M). Adjust pH with NH₄OH.

  • To a reaction vessel, add the buffer, NADP⁺ (0.01 eq), D-glucose (1.5 eq), and glucose dehydrogenase (e.g., 5-10 U/mL).

  • Prepare a stock solution of 2-phenoxyacetophenone in DMSO.

  • Initiate the reaction by adding the Reductive Aminase enzyme (as a lyophilized powder or solution) followed by the ketone substrate stock solution (to a final concentration of 10-50 mM). The amount of DMSO should not exceed 5% (v/v).

  • Seal the vessel and incubate at 30-37 °C with gentle agitation for 24 hours. Monitor conversion by HPLC or GC.

  • After completion, stop the reaction by adding an equal volume of a water-immiscible organic solvent like ethyl acetate.

  • Extract the product into the organic phase. Separate the layers and repeat the extraction of the aqueous phase twice.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the chiral amine. Purification may not be necessary if conversion is high.

Data Summary & Method Comparison

ParameterMethod A: Ru-Catalyzed Transfer HydrogenationMethod B: Biocatalytic Reductive Amination
Catalyst Chiral Ru(II) complexReductive Aminase (Enzyme)
Hydrogen Source Formic Acid / TriethylamineNADPH (regenerated from Glucose)
Solvent Organic (e.g., Acetonitrile)Aqueous Buffer
Temperature Moderate to Elevated (40-80 °C)Mild (25-40 °C)
Pressure AtmosphericAtmospheric
Typical Yield Good to Excellent (70-95%)Good to Excellent (80-99%)
Typical ee Excellent (>95%)Often >99%
Pros Broad substrate scope, well-established, robust.Extremely high enantioselectivity, green/sustainable, mild conditions, minimal purification.
Cons Requires precious metal catalyst, organic solvents, potentially higher temperatures.Substrate scope can be limited by enzyme specificity, requires cofactor system.

Protocol 3: Determination of Enantiomeric Excess (ee)

Principle: The enantiomeric excess of the synthesized amine must be determined to validate the success of the asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[10] The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Materials:

  • Synthesized 1-(2-phenoxyphenyl)ethan-1-amine

  • HPLC-grade Hexane (or Heptane)

  • HPLC-grade Isopropanol (IPA)

  • Triethylamine (TEA) or Diethylamine (DEA) as a modifier

  • Chiral HPLC column (e.g., Daicel Chiralpak® series like AD-H or OD-H)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the amine product (~1 mg/mL) in the mobile phase.

  • Mobile Phase Preparation: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v). To improve peak shape and prevent tailing for amines, a small amount of an amine modifier like DEA or TEA (0.1%) is added to the mobile phase.

  • HPLC Setup:

    • Install the chiral column on the HPLC system.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where the analyte absorbs strongly (e.g., 254 nm).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis:

    • Inject a small volume (5-10 µL) of the sample solution.

    • Record the chromatogram. Two separated peaks corresponding to the (R) and (S) enantiomers should be observed.

    • To identify the peaks, inject an authentic racemic sample or individual enantiomeric standards if available.

  • Calculation of ee:

    • Integrate the area of the two peaks. Let the areas be A₁ (major enantiomer) and A₂ (minor enantiomer).

    • Calculate the enantiomeric excess using the formula: ee (%) = [(A₁ - A₂) / (A₁ + A₂)] * 100

References

  • Rueping, M., et al. (2009). Highly Stereoselective Metal-Free Catalytic Reduction of Imines: An Easy Entry to Enantiomerically Pure Amines and Natural and Unnatural α-Amino Esters. Organic Letters. [Link]

  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Royal Society of Chemistry. [Link]

  • Kotwal, N., & Chauhan, P. (2024). Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. Chemical Communications. [Link]

  • Maruoka, K. (2011). Unique properties of chiral biaryl-based secondary amine catalysts for asymmetric enamine catalysis. Chemical Science. [Link]

  • Lipshutz, B. H., & Butler, T. (2008). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. PMC. [Link]

  • LibreTexts Chemistry. (2021). Reactions of Imines (C=N). Chemistry LibreTexts. [Link]

  • Various Authors. (2025). Catalytic asymmetric synthesis of biaryl axial chiral compounds. ResearchGate. [Link]

  • You, L., et al. (2018). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. ResearchGate. [Link]

  • Kotwal, N., et al. (2022). Catalytic asymmetric synthesis of medium-sized bridged biaryls. Chemical Communications. [Link]

  • Tselepis, C. (2017). Development of Imine Reductases and Reductive Aminases for Chiral Amine Synthesis. University of Manchester Research Explorer. [Link]

  • Chen, F., et al. (2016). Recent advances in the asymmetric reduction of imines by recycled catalyst systems. Organic Chemistry Frontiers. [Link]

  • Various Authors. (2021). Examples of asymmetric reductive aminations catalyzed by chiral... ResearchGate. [Link]

  • Kumar, V., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. RSC Advances. [Link]

  • Williams, G. D., et al. (2002). A One-Pot Process for the Enantioselective Synthesis of Amines via Reductive Amination under Transfer Hydrogenation Conditions. The Journal of Organic Chemistry. [Link]

  • Rowles, H. T., et al. (2020). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. ChemCatChem. [Link]

  • Various Authors. (2019). Selected biaryl-containing drug molecules, natural products, and chiral ligands. ResearchGate. [Link]

  • Zhang, X. (2004). Asymmetric reductive amination of ketones.
  • Wang, C., & Xiao, J. (2014). Asymmetric Reductive Amination. University of Liverpool. [Link]

  • Chen, Z., et al. (2025). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ChemRxiv. [Link]

  • Pharmabiz.com. (2024). Crucial role of chirality in advancing safety & efficacy. Pharmabiz.com. [Link]

  • Ilardi, E. A., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules. [Link]

  • Jones, A. M., & Koyfman, A. (2014). The Significance of Chirality in Drug Design and Development. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Phenoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-phenoxyphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to improve yield and purity in your synthesis.

I. Overview of Synthetic Strategies

The synthesis of 1-(2-phenoxyphenyl)ethan-1-amine, a valuable building block in pharmaceutical chemistry, is most commonly achieved through the reductive amination of 2-phenoxyacetophenone. This method offers a straightforward and generally efficient route to the desired product. Key strategies include:

  • Direct Reductive Amination: This one-pot approach combines the ketone, an amine source (like ammonia or an ammonium salt), and a reducing agent.[1][2]

  • Indirect (Stepwise) Reductive Amination: This method involves the initial formation and isolation of an imine intermediate, which is then reduced in a separate step to the target amine.[1][3]

Alternative, though less common, methods like the Leuckart reaction can also be employed.[4][5][6] This reaction utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent, typically requiring high temperatures.[4][5]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 1-(2-phenoxyphenyl)ethan-1-amine, providing explanations and actionable solutions.

Low or No Product Yield

Q1: I'm observing very low conversion of my starting material, 2-phenoxyacetophenone. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent challenge and can stem from several factors related to the reaction conditions and reagents.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The initial equilibrium between the ketone and the amine to form the imine intermediate may not be favorable.[1]

    • Solution: To drive the equilibrium towards the imine, it is crucial to remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.

  • Suboptimal pH: The pH of the reaction is critical. The reaction is typically carried out under weakly acidic to neutral conditions.[1]

    • Solution: If the medium is too acidic, the amine nucleophile will be protonated, rendering it unreactive. Conversely, if the medium is too basic, the carbonyl group will not be sufficiently activated for nucleophilic attack. A pH of around 5 is often a good starting point.[7]

  • Choice of Reducing Agent: The effectiveness of the reducing agent is paramount.

    • Solution: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used because they are mild enough to selectively reduce the imine in the presence of the ketone.[3][8] Sodium borohydride (NaBH4) can also be used, but it may also reduce the starting ketone.[8] Catalytic hydrogenation is another effective method.[1][3]

  • Reaction Temperature and Time: Insufficient temperature or reaction time can lead to incomplete conversion.

    • Solution: While room temperature is often sufficient for reductive aminations, gentle heating may be necessary for less reactive substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Formation of Side Products

Q2: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?

A2: The formation of side products can significantly reduce the yield and complicate purification. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions & Prevention Strategies:

Side ProductFormation MechanismPrevention Strategy
Alcohol (1-(2-phenoxyphenyl)ethanol) Reduction of the starting ketone (2-phenoxyacetophenone) by the reducing agent.Use a milder reducing agent that selectively reduces the imine, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[3][8]
Dialkylated Amine The primary amine product reacts with another molecule of the ketone to form a secondary amine. This is more common in direct reductive amination.[3]Use a molar excess of the primary amine source to suppress this side reaction.[3]
N-Formyl Derivative In Leuckart-type reactions, the product amine can be formylated by formic acid, which is present in the reaction mixture.After the initial reaction, ensure complete hydrolysis of the formyl group by treating the reaction mixture with a strong acid (e.g., HCl).[4][6]

dot

Caption: Common reaction pathways in the synthesis.

Purification Challenges

Q3: I'm having difficulty purifying the final product. What are the recommended purification techniques?

A3: Purification of amines can be challenging due to their basic nature. A combination of techniques is often necessary to achieve high purity.

Purification Strategies:

  • Acid-Base Extraction: This is a fundamental technique for separating basic amines from neutral or acidic impurities.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl) to protonate the amine, transferring it to the aqueous layer.

    • Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine, causing it to precipitate or allowing it to be extracted back into an organic solvent.

  • Column Chromatography: Silica gel chromatography can be effective, but the basicity of the amine can lead to tailing and poor separation.

    • Pro-Tip: To improve separation, you can pre-treat the silica gel with a small amount of a volatile base like triethylamine or use a mobile phase containing a small percentage of a basic modifier.

  • Crystallization: If the product is a solid, crystallization can be an excellent method for purification.

    • Solution: Screen various solvents and solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.[9] Sometimes, forming a salt of the amine (e.g., the hydrochloride salt) can facilitate crystallization.[10]

Chiral Resolution

Q4: My synthesis produces a racemic mixture of 1-(2-phenoxyphenyl)ethan-1-amine. How can I resolve the enantiomers?

A4: The resolution of chiral amines is a critical step in many pharmaceutical applications. Diastereomeric salt formation is a classical and effective method.

Steps for Diastereomeric Salt Resolution:

  • Selection of a Resolving Agent: Choose a readily available and enantiomerically pure chiral acid. Common choices include tartaric acid, mandelic acid, or camphorsulfonic acid.

  • Salt Formation: React the racemic amine with a sub-stoichiometric amount (often starting with 0.5 molar equivalents) of the chiral resolving agent in a suitable solvent.[9]

  • Crystallization: Allow the diastereomeric salts to crystallize. One diastereomer will typically be less soluble and will precipitate out of the solution.

  • Isolation and Liberation of the Free Amine: Filter the crystals and liberate the free amine by treating the salt with a base.

  • Enantiomeric Excess (ee) Determination: Analyze the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) with a chiral shift reagent.

Troubleshooting Poor Enantiomeric Excess (ee):

  • Incorrect Stoichiometry: The 1:1 molar ratio of amine to resolving agent is not always optimal. Experiment with different ratios.[9]

  • Solvent Choice: The solvent plays a crucial role in the crystallization process. Screen a variety of solvents with different polarities.[9]

  • Insufficient Equilibration Time: Allow sufficient time for the less soluble salt to fully precipitate. However, prolonged times can sometimes lead to the crystallization of the more soluble diastereomer.[9]

dot

Chiral_Resolution_Workflow Racemic_Amine Racemic Amine (R/S) Diastereomeric_Salts Diastereomeric Salts (R-Amine, R-Acid) (S-Amine, R-Acid) Racemic_Amine->Diastereomeric_Salts + Chiral_Acid Chiral Acid (e.g., R-Tartaric Acid) Chiral_Acid->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Salt (e.g., S-Amine, R-Acid) Crystallization->Less_Soluble_Salt Precipitates More_Soluble_Salt More Soluble Salt (in solution) Crystallization->More_Soluble_Salt Base_Treatment_1 Base Treatment Less_Soluble_Salt->Base_Treatment_1 Base_Treatment_2 Base Treatment More_Soluble_Salt->Base_Treatment_2 Enantiopure_Amine Enantiopure Amine (e.g., S-Amine) Base_Treatment_1->Enantiopure_Amine Other_Enantiomer Other Enantiomer (in mother liquor) Base_Treatment_2->Other_Enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

III. Experimental Protocols

General Protocol for Reductive Amination using Sodium Borohydride
  • Dissolve 2-phenoxyacetophenone (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or acid-base extraction.

IV. References

  • Technical Support Center: Purification of Chiral Amines - Benchchem. Available from:

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. Available from:

  • Leuckart reaction - Grokipedia. Available from:

  • Leuckart reaction - Wikipedia. Available from:

  • studies on the leuckart reaction. Available from:

  • Reductive amination - Wikipedia. Available from:

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available from:

  • Reductive Amination - Chemistry LibreTexts. Available from:

  • What are the best processes/methods for separation of chiral amine both non selective ... - ResearchGate. Available from:

  • Reductive Amination - Organic Chemistry Tutor. Available from:

Sources

Technical Support Center: Purification of 1-(2-Phenoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 1-(2-phenoxyphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification challenges associated with this chiral amine. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific needs.

Section 1: Purification Strategy Selection

The optimal purification strategy for 1-(2-phenoxyphenyl)ethan-1-amine depends on several factors: the scale of your synthesis, the nature of the impurities, and the required final purity (e.g., for characterization vs. for use in a sensitive biological assay). As a chiral compound, the separation of enantiomers often presents a final, critical purification step.

Initial Purity Assessment

Before selecting a method, it is crucial to analyze your crude product. A quick NMR spectrum can reveal the presence of starting materials or major byproducts, while a Thin Layer Chromatography (TLC) analysis can give a preliminary indication of the number of components.

Method Selection Decision Framework

The following diagram outlines a logical workflow for choosing the most appropriate purification technique.

G Start Crude 1-(2-Phenoxyphenyl)ethan-1-amine PurityCheck Assess Purity & Impurity Profile (TLC, NMR) Start->PurityCheck ScaleCheck What is the Scale? PurityCheck->ScaleCheck Known Impurities Recryst Recrystallization (For Crystalline Solids) PurityCheck->Recryst Crude is Solid FlashChrom Flash Column Chromatography (Bulk Impurity Removal) ScaleCheck->FlashChrom < 10 g Distill Vacuum Distillation (For High-Boiling Impurities) ScaleCheck->Distill > 10 g (Non-volatile impurities) ChiralCheck Is Chiral Separation Required? ChiralRes Chiral Resolution (Diastereomeric Salt Crystallization) ChiralCheck->ChiralRes Yes FinalProd Pure Product ChiralCheck->FinalProd No (Racemic OK) FlashChrom->ChiralCheck Distill->ChiralCheck Recryst->ChiralCheck ChiralRes->FinalProd

Caption: Decision tree for selecting a purification method.

Comparison of Primary Purification Techniques
TechniquePrincipleProsConsBest For
Flash Chromatography Differential adsorption of components onto a solid stationary phase (e.g., silica).[1]High resolution for complex mixtures; versatile.Can be time-consuming; requires significant solvent; potential for compound loss on acidic silica.[2]Removing impurities with different polarities from the target amine.
Distillation Separation based on differences in boiling points.[3]Excellent for large scales; cost-effective.Only effective if impurities have significantly different boiling points; thermal degradation is a risk for high-boiling amines.[4]Removing non-volatile or very volatile impurities from the product.
Recrystallization Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.Can yield very high purity material; scalable.Requires the crude product to be a solid; finding a suitable solvent can be challenging; may not remove impurities with similar solubility.Final polishing step or when the crude product is a solid with moderate purity.
Chiral Resolution Conversion of enantiomers into diastereomeric salts with a chiral resolving agent, which are then separated by crystallization.[5]Established method for obtaining single enantiomers.[6]At least 50% of the material is lost unless a racemization/recycling process is implemented; can be laborious.[5]Isolating the (R)- or (S)-enantiomer from the racemic mixture.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1-(2-phenoxyphenyl)ethan-1-amine.

Q1: My amine is streaking badly on my silica gel TLC plate and column, resulting in poor separation and low yield. What's happening?

A1: This is a classic problem when purifying basic amines on standard silica gel.[7] The amine's basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.[8] This strong, sometimes irreversible, binding leads to significant peak tailing (streaking) and loss of your compound on the column.

Solutions:

  • Add a Basic Modifier: The most common solution is to add a competing base to your mobile phase. This base neutralizes the acidic sites on the silica, allowing your amine to elute properly.[2]

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent (e.g., Hexane/Ethyl Acetate).[2][7]

    • Ammonia: Use a solution of 7N ammonia in methanol as a polar component in a solvent system like Dichloromethane/Methanol.[2][9]

  • Use an Alternative Stationary Phase: If modifiers are insufficient or undesirable, change your stationary phase.[8]

    • Amine-functionalized Silica: This stationary phase has amino groups bonded to the surface, creating a basic environment that repels basic compounds, leading to excellent peak shape without mobile phase modifiers.[2][7]

    • Basic Alumina: Alumina is inherently more basic than silica and can be an effective alternative for purifying basic compounds.[2]

G Problem Observe Tailing/Streaking on Silica Gel Cause Cause: Strong interaction between basic amine and acidic silica surface Problem->Cause Solution1 Option 1: Add Basic Modifier to Mobile Phase (e.g., 1% TEA) Problem->Solution1 Solution2 Option 2: Change Stationary Phase Problem->Solution2 Result Achieve Sharp Peaks & Improved Recovery Solution1->Result Alumina Use Basic Alumina Solution2->Alumina AmineSilica Use Amine-Functionalized Silica Solution2->AmineSilica Alumina->Result AmineSilica->Result

Caption: Troubleshooting workflow for amine tailing on silica gel.

Q2: I need to separate the enantiomers of my amine. My attempt at diastereomeric salt crystallization resulted in an oil. How can I get crystals to form?

A2: "Oiling out" is a common problem in crystallization. It occurs when the solute's solubility limit is exceeded at a temperature above the melting point of the solute-solvent system. For diastereomeric salts, this can be particularly tricky.

Solutions:

  • Solvent System Optimization: The choice of solvent is critical. You need a solvent (or solvent mixture) where one diastereomeric salt is significantly less soluble than the other.[5]

    • Screen a Range of Solvents: Test solvents of varying polarity (e.g., isopropanol, ethanol, methanol, acetone, ethyl acetate, and mixtures with water).

    • Use an Anti-Solvent: If your salt is soluble in one solvent (e.g., methanol), try slowly adding an "anti-solvent" in which it is insoluble (e.g., diethyl ether or hexane) to induce crystallization.

  • Control Cooling Rate: Rapid cooling often promotes oiling. Try letting the solution cool slowly to room temperature and then transferring it to a 4°C refrigerator.

  • Scratching and Seeding:

    • Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed: If you have even a tiny crystal of the desired salt, add it to the supersaturated solution to induce crystallization.

  • Re-evaluate Your Chiral Acid: Not all chiral resolving agents will form crystalline salts with every amine. If one agent fails, try another. Common choices for resolving chiral amines include (+)- or (-)-tartaric acid, dibenzoyltartaric acid, and (S)-mandelic acid.[5][10]

Q3: My purified 1-(2-phenoxyphenyl)ethan-1-amine is a colorless oil, but it turns yellow or brown after a few days. Is it decomposing?

A3: Yes, this is likely due to oxidation. Amines, particularly aromatic amines, are susceptible to air oxidation, which can form colored impurities.[4] The phenoxy group may also be susceptible to oxidative processes.

Solutions:

  • Inert Atmosphere: Store the purified amine under an inert atmosphere like nitrogen or argon. This displaces the oxygen and significantly slows the degradation process.

  • Cold and Dark Storage: Keep the compound in a tightly sealed container at a low temperature (2-8°C is often recommended).[11] Protect it from light, which can accelerate oxidation.

  • Check for Contaminants: Ensure the amine is free of any metal contaminants from the synthesis, as these can catalyze oxidation.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the likely impurities in a crude sample of 1-(2-phenoxyphenyl)ethan-1-amine? A: Impurities will depend on the synthetic route. Common impurities could include unreacted starting materials (e.g., 2-phenoxyacetophenone), the corresponding alcohol from over-reduction if using a reducing agent like sodium borohydride, or byproducts from side reactions. If the synthesis involves steps like a Bischler-Napieralski reaction, residual cyclized intermediates could also be present.[6]

Q: Can I use reversed-phase chromatography to purify this amine? A: Yes, reversed-phase flash chromatography can be very effective, especially for polar amines.[1][8] The key is to control the pH of the mobile phase. To achieve good retention and peak shape, it is best to use an alkaline mobile phase (e.g., water/acetonitrile with 0.1% TEA or ammonium hydroxide).[8] At a high pH, the amine will be in its neutral, free-base form, making it more hydrophobic and more likely to be retained and separated effectively on a C18 column.[8]

Q: Is vacuum distillation a viable primary purification method? A: It can be, particularly for large-scale purification where chromatography is less practical. The viability depends on the boiling point of 1-(2-phenoxyphenyl)ethan-1-amine and its thermal stability. Given its molecular weight (213.28 g/mol ) and structure, it is expected to be a high-boiling liquid.[12] You would need a good vacuum system (high vacuum) to lower the boiling point to a temperature that avoids thermal degradation.[4] This method is best for separating it from non-volatile solids or highly volatile solvent residues.[13]

Section 4: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)

This protocol is designed for the purification of ~1g of crude 1-(2-phenoxyphenyl)ethan-1-amine containing less polar and more polar impurities.

1. Materials & Setup:

  • Crude 1-(2-phenoxyphenyl)ethan-1-amine

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc)

  • Additive: Triethylamine (TEA)

  • Glass column, collection tubes, TLC plates, UV lamp

2. Mobile Phase Selection (TLC Analysis):

  • Prepare a stock solution of 1% TEA in 30% EtOAc/Hexane.

  • Prepare several eluent test vials with varying polarity (e.g., 10%, 20%, 30% EtOAc in Hexane), each containing 1% TEA.

  • Spot the crude material on a TLC plate and develop it in the test eluents.

  • The ideal eluent will give the product an Rf value of ~0.25-0.35 and show good separation from impurities.[7]

3. Column Packing:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., 5% EtOAc/Hexane).

  • Pour the slurry into the column and allow it to pack under gentle pressure.

  • Wash the column with 2-3 column volumes of the initial eluent (e.g., 10% EtOAc/Hexane + 1% TEA) to equilibrate the stationary phase.

4. Sample Loading:

  • Dissolve the crude amine (~1g) in a minimal amount of dichloromethane or the column eluent.

  • Alternatively, for better resolution, perform a "dry load": dissolve the crude amine in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.

  • Carefully add the sample to the top of the packed column.

5. Elution & Fraction Collection:

  • Begin eluting with the initial low-polarity solvent system (e.g., 10% EtOAc/Hexane + 1% TEA).

  • Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute the product.

  • Collect fractions and monitor the elution by TLC.

  • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporator). Note: The TEA is volatile and should co-evaporate.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines the resolution of racemic 1-(2-phenoxyphenyl)ethan-1-amine using (+)-tartaric acid as the resolving agent.

1. Materials:

  • Racemic 1-(2-phenoxyphenyl)ethan-1-amine (1.0 eq)

  • (+)-Tartaric Acid (0.5 eq)

  • Solvent: Methanol (or another suitable solvent identified via screening)

  • Filtration apparatus, pH paper, separatory funnel

  • Dichloromethane, 1M NaOH solution, water, anhydrous magnesium sulfate

2. Salt Formation & Crystallization:

  • In a flask, dissolve the racemic amine (1.0 eq) in a moderate amount of methanol at room temperature.

  • In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimal amount of hot methanol.

  • Slowly add the hot tartaric acid solution to the stirring amine solution.

  • Allow the mixture to stir and cool slowly to room temperature. Cloudiness or precipitation should occur. If not, refer to the troubleshooting guide (Section 2, Q2).

  • Let the flask stand undisturbed for several hours, or overnight at 4°C, to maximize crystallization.

3. Isolation of Diastereomeric Salt:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • The enantiomeric excess (e.e.) of the crystallized salt can be checked at this stage by liberating the free amine from a small sample and analyzing it via chiral HPLC.

4. Liberation of the Free Amine:

  • Suspend the filtered crystals in a mixture of dichloromethane and water in a separatory funnel.

  • Add 1M NaOH solution dropwise while shaking until the aqueous layer is basic (pH > 10) and all solids have dissolved. This deprotonates the amine, breaking the salt.[5]

  • Separate the layers. Extract the aqueous layer two more times with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

Section 5: References

  • Contamination in Amine Systems. Refining Community. [Link]

  • Successful Flash Chromatography. King Group. [Link]

  • Amine Unit Contamination Overview. American Filtration and Separation Society. (2024). [Link]

  • FILTRATION APPLICATIONS IN GAS (AMINE) SWEETENING SYSTEMS. Parker Hannifin Corporation. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Flash Chromatography Basics. Sorbent Technologies, Inc. (2025). [Link]

  • Troubleshooting in Chromatography. Journal of Chromatographic Science. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. (2023). [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. University of Leeds Thesis. [Link]

  • Mastering Amine unit Issues 8 Scenarios Where SRE Can Assist. Sulphur Recovery Engineering. (2024). [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]

  • Process for recovery of amines from aqueous solutions by solvent treatment and distillation. Google Patents.

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis. (2012). [Link]

  • Common amine system corrosion issues and how to solve them. Vysus Group. (2021). [Link]

  • [Lab 6] Distilling Amines... Again. YouTube. (2010). [Link]

  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Amine column degradation. Chromatography Forum. (2009). [Link]

  • What's Happening to My Column? LCGC International. (2025). [Link]

  • Separation and purification of fatty acid amines. Google Patents.

  • Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. Books. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Distillation and concentration process design for removal of heat stable salts in amine solution. ResearchGate. [Link]

  • Amines-Part 11-Chemical Properties 5-Separation of Amines. YouTube. (2025). [Link]

  • 1-(2-phenoxyphenyl)ethan-1-amine. AMERICAN ELEMENTS. [Link]

  • Chiral Resolution Screening. Onyx Scientific. [Link]

  • Resolution of chiral amines. Google Patents.

  • Preparation method of 1, 2-di (o-amino phenoxyl) ethane. Google Patents.

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

  • 2-(2-phenoxyphenyl)ethan-1-amine (C14H15NO). PubChemLite. [Link]

  • Impurities. Mangalam Drugs & Organics Ltd. [Link]

  • 1-(2-Phenoxyphenyl)ethan-1-amine 1g. Dana Bioscience. [Link]

  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org. [Link]

  • Chemiluminescent duplex analysis using phenoxy-1,2-dioxetane luminophores with color modulation. Chemical Science (RSC Publishing). (2023). [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(2-Phenoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(2-Phenoxyphenyl)ethan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues that may arise during experimentation. The following question-and-answer format provides in-depth, practical solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 1-(2-Phenoxyphenyl)ethan-1-amine in my desired solvent. What are its general solubility characteristics?

A1: 1-(2-Phenoxyphenyl)ethan-1-amine, with the chemical formula C14H15NO, is an organic compound that can present solubility challenges depending on the chosen solvent system.[1] Its structure, containing both a polar amine group and non-polar phenyl and phenoxy groups, results in a molecule with mixed polarity. This duality means its solubility is highly dependent on the solvent's properties. Generally, it will exhibit better solubility in organic solvents than in aqueous solutions. Based on the "like dissolves like" principle, solvents with intermediate polarity are often a good starting point.

Q2: What is the best initial approach to select a suitable solvent for 1-(2-Phenoxyphenyl)ethan-1-amine?

A2: A systematic approach is recommended. Start with small-scale solubility tests using a range of common laboratory solvents of varying polarities. This will help you build a solubility profile for your specific batch of the compound. It is crucial to understand that even minor impurities can affect solubility.

Below is a suggested workflow for initial solvent screening:

Caption: Initial solvent screening workflow.

Q3: My compound is still not dissolving, even in organic solvents. What can I do next?

A3: If you are still facing solubility issues after initial solvent screening, several techniques can be employed to enhance the solubility of poorly soluble drugs and compounds.[2][3][4] These methods can be broadly categorized into physical and chemical modifications.

Physical Modification Techniques:

  • Particle Size Reduction: Decreasing the particle size of a solid increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[3][4][5] Techniques like micronization can be employed.[3][4]

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid-state.[6] Hydrophilic polymers like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) are commonly used as carriers to improve the dissolution of poorly water-soluble drugs.[7]

Chemical Modification Techniques:

  • pH Adjustment: As an amine, 1-(2-Phenoxyphenyl)ethan-1-amine is a basic compound. Lowering the pH of an aqueous suspension with a suitable acid (e.g., HCl, acetic acid) will protonate the amine group, forming a more soluble salt. This is a common and effective strategy for amine-containing compounds.[3][8]

  • Co-solvency: Using a mixture of solvents (co-solvents) can significantly enhance solubility.[3][8] The co-solvent can reduce the polarity of the solvent system, making it more favorable for the dissolution of your compound.[7] For example, a mixture of water and a water-miscible organic solvent like ethanol or DMSO can be effective.[8][9]

Q4: Can you provide a more detailed protocol for using co-solvents to dissolve 1-(2-Phenoxyphenyl)ethan-1-amine?

A4: Certainly. The co-solvent approach is a powerful technique. Here is a step-by-step guide:

Objective: To prepare a stock solution of 1-(2-Phenoxyphenyl)ethan-1-amine using a co-solvent system.

Materials:

  • 1-(2-Phenoxyphenyl)ethan-1-amine

  • Primary solvent (e.g., water or a buffer)

  • Co-solvent (e.g., DMSO, ethanol, or DMF)

  • Vortex mixer

  • Warming bath or sonicator (optional)

Protocol:

  • Initial Dissolution in Co-solvent: Weigh the desired amount of 1-(2-Phenoxyphenyl)ethan-1-amine and place it in a suitable vial. Add a minimal amount of the chosen co-solvent (e.g., DMSO) to just wet the compound.

  • Vortexing: Vortex the mixture vigorously to ensure the compound is fully wetted and begins to dissolve in the co-solvent.

  • Incremental Addition of Primary Solvent: While vortexing, slowly add the primary solvent (e.g., buffer) dropwise to the co-solvent/compound mixture.

  • Observation: Continuously observe the solution for any signs of precipitation. If precipitation occurs, you may need to add a small amount of additional co-solvent.

  • Gentle Heating or Sonication (Optional): If the compound is slow to dissolve, gentle warming (do not exceed 40-50°C to prevent degradation) or sonication can be applied to aid dissolution.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining primary solvent to reach the final desired concentration.

Troubleshooting:

  • Precipitation upon adding the primary solvent: This indicates that the final concentration of the co-solvent is too low. Try increasing the initial volume of the co-solvent.

  • The compound does not fully dissolve: The overall solvent system may not be suitable. Consider trying a different co-solvent or a combination of co-solvents.

Q5: I need to prepare an aqueous solution for a biological assay. What are the key considerations?

A5: Preparing an aqueous solution of a poorly soluble compound like 1-(2-Phenoxyphenyl)ethan-1-amine for biological assays requires careful consideration to avoid precipitation and ensure accurate dosing.

Key Considerations:

  • Use of a Co-solvent: As discussed, a water-miscible organic solvent like DMSO is commonly used.[9] It is crucial to keep the final concentration of the organic solvent in the assay medium as low as possible (typically <0.5% v/v) to avoid solvent-induced toxicity or off-target effects.

  • pH Adjustment: For in-vitro assays, ensure the final pH of your stock solution is compatible with the assay buffer and the biological system you are studying. The pKa of the amine group will determine the pH range where it exists in its more soluble, protonated form.

  • Use of Surfactants: In some cases, non-ionic surfactants like Tween® 80 or Polysorbate 80 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility in aqueous media.[5]

  • Filtration: After preparation, it is good practice to filter the solution through a 0.22 µm filter to remove any undissolved particulates that could interfere with the assay.

The following decision tree can guide your formulation strategy for aqueous solutions:

Caption: Decision tree for aqueous formulation.

Q6: Are there any safety precautions I should be aware of when handling 1-(2-Phenoxyphenyl)ethan-1-amine and the solvents used to dissolve it?

A6: Yes, absolutely. Always consult the Safety Data Sheet (SDS) for 1-(2-Phenoxyphenyl)ethan-1-amine and any solvents you are using.[10][11][12][13]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when using volatile organic solvents.[11]

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[11] In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials.[11]

Solvent-Specific Hazards:

  • Many organic solvents are flammable and should be kept away from ignition sources.[10][12]

  • Some solvents may have specific health hazards, so it is essential to be aware of their individual properties.

Quantitative Solubility Data

SolventPolarity IndexExpected SolubilityRationale
Water10.2PoorThe large non-polar phenoxyphenyl group dominates the molecule's character.
Methanol6.6Good to ModerateThe polar hydroxyl group can interact with the amine, and the short alkyl chain can solvate the non-polar parts.
Ethanol5.2Good to ModerateSimilar to methanol, but slightly less polar.
Acetonitrile6.2ModerateA polar aprotic solvent that can engage in dipole-dipole interactions.
Dichloromethane (DCM)3.4GoodThe moderate polarity and ability to solvate both polar and non-polar moieties make it a good candidate.
Dimethyl Sulfoxide (DMSO)7.2Very GoodA highly polar aprotic solvent with excellent solvating power for a wide range of compounds.
N,N-Dimethylformamide (DMF)6.4Very GoodAnother highly polar aprotic solvent with strong solvating capabilities.
Toluene2.4Moderate to PoorPrimarily a non-polar solvent, it may have some success due to the aromatic nature of the compound.
Hexane0.0PoorA non-polar solvent that is unlikely to effectively solvate the polar amine group.

Polarity index values are approximate and can vary slightly depending on the source.

References

  • American Elements. (n.d.). 1-(2-phenoxyphenyl)ethan-1-amine. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Gong, L., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(1), 73-94.
  • Alhassan, M. A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(7), 1856.
  • Kumar, S., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 80(1), 18-27.
  • Mohammed, N. N., et al. (2023).
  • Quora. (2018). How does branching increase the solubility in amines?. Retrieved from [Link]

  • Patel, M. R., et al. (2023). Solubility enhancement techniques: A comprehensive review.
  • ADAMA. (2017). Safety Data Sheet. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Temperature for 1-(2-Phenoxyphenyl)ethan-1-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving 1-(2-phenoxyphenyl)ethan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of temperature during the synthesis and subsequent reactions of this valuable compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges you may encounter.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered in the laboratory when working with 1-(2-phenoxyphenyl)ethan-1-amine and related structures. We focus on diagnosing the issue based on reaction outcomes and provide actionable, step-by-step solutions.

Q1: My reaction yield is consistently low. Could temperature be the cause?

A1: Yes, incorrect temperature is a primary cause of low yields. The issue can stem from two opposing problems: insufficient energy to overcome the activation barrier or excessive energy leading to degradation and side reactions.

  • Scenario 1: Reaction Temperature is Too Low.

    • Causality: Many reactions, particularly the formative reductive amination from 2-phenoxyacetophenone, require a specific activation energy to proceed at a practical rate.[1] If the temperature is too low, the reaction kinetics will be slow, leading to incomplete conversion of starting materials within a standard timeframe. In some cases, the reaction may stall at an intermediate stage, such as the imine in a reductive amination.[2]

    • Troubleshooting Steps:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials. If you observe significant unreacted starting material after the expected reaction time, low temperature is a likely culprit.

      • Incremental Temperature Increase: Raise the reaction temperature in controlled increments (e.g., 10-15 °C). For a typical reductive amination using a borohydride reagent, if room temperature fails, a moderate increase to 40-75 °C is often effective.[2]

      • Consider Solvent Boiling Point: Ensure your chosen temperature does not exceed the boiling point of your solvent. If a higher temperature is needed, switch to a higher-boiling solvent (e.g., from THF to Dioxane or Toluene).

  • Scenario 2: Reaction Temperature is Too High.

    • Causality: All organic molecules have a temperature limit above which they begin to decompose.[3] Amines, in particular, can be susceptible to thermal degradation.[3][4] Excessive heat can also provide enough energy to activate undesired reaction pathways, leading to the formation of stable, but incorrect, byproducts (the thermodynamic product) over the desired, faster-forming product (the kinetic product).[5][6][7]

    • Troubleshooting Steps:

      • Analyze Byproducts: Use LC-MS or GC-MS to identify the structures of major impurities. If you observe fragmentation patterns or masses corresponding to decomposition, your temperature is too high.

      • Systematic Temperature Reduction: Lower the temperature and extend the reaction time. Many reactions that are sluggish at room temperature can proceed to completion cleanly, albeit more slowly, at a slightly reduced temperature (e.g., 0-5 °C) over a longer period.

      • Check for Exotherms: Be mindful of exothermic events, especially on a larger scale. The initial mixing of reagents can generate heat, raising the internal temperature far above your setpoint. Ensure adequate cooling and slow addition of reagents.

Q2: My final product is impure, with several significant byproducts. How can temperature optimization improve selectivity?

A2: This is a classic case of kinetic versus thermodynamic control, where temperature dictates which reaction pathway is favored.[1][5]

  • Understanding the Pathways: In a reaction with multiple possible outcomes, the kinetic product is the one that forms the fastest because it has the lowest activation energy. The thermodynamic product is the most stable product, but may have a higher activation energy barrier to overcome.[1][6]

    • Low temperatures favor the kinetic product by providing just enough energy to overcome the lowest activation barrier, while being insufficient to overcome higher barriers.

    • High temperatures provide enough energy to overcome all activation barriers. This allows the reaction to reach equilibrium, where the most stable (thermodynamic) product will predominate.[5]

  • Troubleshooting Flowchart for Purity Optimization:

    Caption: Troubleshooting logic for purity enhancement.

  • Practical Example (Reductive Amination):

    • Problem: In the synthesis of 1-(2-phenoxyphenyl)ethan-1-amine, a common side reaction is the dialkylation, where the newly formed secondary amine reacts with another molecule of the ketone and reducing agent to form a tertiary amine.[8]

    • Solution: This dialkylation often requires more energy than the initial mono-alkylation. By running the reaction at a lower temperature, you can selectively favor the formation of the desired primary amine (the kinetic product in this context) and minimize the over-alkylation byproduct.

Q3: My reaction seems to stop before all the starting material is consumed. Should I just increase the heat?

A3: Not necessarily. While insufficient temperature can cause a reaction to stall[2], other factors could be at play, and simply increasing the heat may lead to degradation.

  • Possible Causes & Solutions:

    • Reagent Degradation: The reducing agent (e.g., sodium triacetoxyborohydride) may be moisture-sensitive and could have decomposed.[9] Before increasing temperature, try adding a fresh portion of the limiting reagent.

    • Catalyst Deactivation: If using a metal catalyst (e.g., for hydrogenation), the catalyst may have been poisoned by impurities or deactivated by the amine product.[10]

    • Equilibrium: The reaction may have reached equilibrium. In reductive amination, the initial formation of the imine intermediate is a reversible reaction that produces water.[10] If water is not removed, the equilibrium may lie unfavorably.

      • Action: Add a dehydrating agent (like molecular sieves) to the reaction mixture. This can drive the reaction forward without requiring an increase in temperature.

  • Experimental Protocol: Temperature Screening for a Stalled Reaction

    • Setup: Prepare three identical small-scale reactions in parallel vials.

    • Control: Run the first reaction (Vial A) under your original, stalled conditions.

    • Increased Temperature: Run the second reaction (Vial B) at a temperature 15-20 °C higher than the original.

    • Reagent Addition: To the third reaction (Vial C), add an additional 0.2-0.3 equivalents of the key reagent (e.g., reducing agent) at the original temperature.

    • Monitor: Track the consumption of starting material in all three vials by TLC or HPLC over several hours.

    • Analyze: This parallel experiment will quickly determine if the issue is kinetics (Vial B proceeds), reagent limitation (Vial C proceeds), or another problem entirely.

Frequently Asked Questions (FAQs)

Q: What is the ideal temperature range for the synthesis of 1-(2-phenoxyphenyl)ethan-1-amine via reductive amination?

A: There is no single "ideal" temperature; it is highly dependent on the specific reagents used. However, a general guideline can be established.

Reducing AgentTypical SolventTypical Temperature RangeRationale & Considerations
Sodium Triacetoxyborohydride (STAB) Dichloroethane (DCE), THF0 °C to Room Temp (~25 °C)STAB is mild and selective, reducing the imine much faster than the ketone.[8] Reactions are often clean at room temperature. Low temperature can be used to improve selectivity if needed.
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH)Room Temp (~25 °C) to 50 °CRequires a slightly acidic pH to be effective. It is a robust reagent but toxic cyanide is a byproduct.[9] Elevated temperatures may be needed for less reactive ketones.
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)0 °C to Room Temp (~25 °C)Can reduce the starting ketone as well as the imine.[9] The reaction is often run in a stepwise manner: form the imine first, then cool and add NaBH₄. Temperature control is critical to prevent reduction of the starting material.
Catalytic Hydrogenation (H₂, Pd/C) Methanol (MeOH), Ethanol (EtOH)Room Temp (~25 °C) to 60 °CA green chemistry approach.[10] Temperature and pressure can be tuned to control the reaction rate. Requires specialized equipment (hydrogenator).
Q: How does temperature influence the stability of the diaryl ether bond in my molecule?

A: The diaryl ether linkage is generally very stable. It is significantly more robust than, for example, an ester or an amide. Ullmann or Buchwald-Hartwig type reactions used to form such bonds often require high temperatures (e.g., 90-195 °C), indicating the bond's thermal stability.[11][12] Under the conditions typically used for subsequent reactions of the amine (e.g., acylation, alkylation, which are usually below 100 °C), the diaryl ether bond is highly unlikely to cleave. Thermal decomposition of the molecule as a whole would likely occur at other sites before the diaryl ether bond breaks.[3]

Q: What are the best practices for precise temperature control in my experiments?

A: Precise and consistent temperature control is key to reproducibility.

  • Use a Circulating Chiller/Heater: For reactions below room temperature or requiring stable heating, an oil bath connected to a circulating chiller/heater provides the most stable and uniform temperature environment.

  • Internal Thermometer: Always measure the internal temperature of the reaction mixture, not the bath temperature. There can be a significant difference, especially with viscous mixtures or during exothermic/endothermic events.

  • Stirring: Ensure efficient and consistent stirring. A poorly stirred reaction will have hot spots and cold spots, leading to inconsistent results and byproduct formation.

  • Controlled Addition: For highly exothermic reactions, use a syringe pump to add reagents slowly. This allows the cooling system to dissipate the heat generated and maintain a stable internal temperature.

References

  • Title: Thermodynamic and kinetic reaction control Source: Wikipedia URL: [Link]

  • Title: Kinetic and Thermodynamic Control Source: Dalal Institute URL: [Link]

  • Title: Reductive amination reaction temperature. Source: ResearchGate URL: [Link]

  • Title: Synthesis of diaryl ethers through the copper-catalyzed arylation of phenols with aryl halides using microwave heating Source: Tetrahedron Letters URL: [Link]

  • Title: Thermodynamic vs. Kinetic Control: Understanding the Balance in Chemical Reactions Source: BENTHAM SCIENCE PUBLISHERS URL: [Link]

  • Title: Kinetic Control Versus Thermodynamic Control Of A Reaction Source: Jack Westin URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Diaryl ether synthesis by etherification (arylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: A Facile and Efficient Synthesis of Diaryl Amines or Ethers under Microwave Irradiation at Presence of KF/Al2O3 without Solvent and Their Anti-Fungal Biological Activities against Six Phytopathogens Source: MDPI URL: [Link]

  • Title: An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction Source: ResearchGate URL: [Link]

  • Title: Reductive amination Source: Wikipedia URL: [Link]

  • Title: Reductive Amination - Common Conditions Source: Organic Chemistry Data URL: [Link]

  • Title: Neutralizing Amine Source: EIEPD URL: [Link]

  • Title: Optimization of Amine Sweetening Units Source: Bryan Research & Engineering, LLC URL: [Link]

Sources

Removing impurities from crude 1-(2-Phenoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(2-Phenoxyphenyl)ethan-1-amine

Case ID: PUR-2024-001 Subject: Removal of impurities (Ketones, Alcohols, Dimers) from crude benzylic amine derivatives. Assigned Specialist: Senior Application Scientist, Separation Technologies.

Executive Summary

You are working with 1-(2-Phenoxyphenyl)ethan-1-amine (CAS: 1019573-79-5).[1] This is a lipophilic, primary benzylic amine with significant steric hindrance due to the ortho-phenoxy group.

Common Impurities Profile:

  • Starting Material (Neutral): 1-(2-Phenoxyphenyl)ethanone (Ketone).

  • Side Product (Neutral): 1-(2-Phenoxyphenyl)ethanol (Alcohol formed via over-reduction).

  • Dimer (Basic): Secondary amine formed during reductive amination.

  • Inorganics: Boron/Aluminum salts or transition metals (Pd/Ni).

This guide prioritizes Acid-Base Extraction as the primary purification method due to the basicity of the target amine (


) versus the neutrality of the major impurities.

Module 1: The "Workhorse" Protocol (Acid-Base Extraction)

User Query: "I performed a standard extraction, but my NMR shows significant ketone and alcohol remaining. How do I fix this?"

Root Cause: The lipophilicity of the ortho-phenoxy group often causes the amine salt to remain partially soluble in organic solvents (like DCM) or form emulsions, preventing clean separation.

Optimized Protocol
StepActionCritical Technical Note
1. Dissolution Dissolve crude oil in MTBE (Methyl tert-butyl ether) or Diethyl Ether .Do NOT use DCM. Chlorinated solvents often solubilize the amine hydrochloride salt, leading to yield loss.
2. Acidification Extract with 1M HCl (aq) (3x volumes). Check aqueous pH is < 2.The amine converts to

and moves to the water layer. Neutrals (Ketone/Alcohol) stay in MTBE.
3. The Wash Wash the combined aqueous acidic layers with fresh MTBE (2x).Crucial Step: This physically removes trapped neutral impurities.
4. Basification Cool aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.High pH ensures the amine is fully deprotonated (

). Cooling prevents decomposition.
5. Extraction Extract the cloudy aqueous mixture with DCM or EtOAc (3x).The free amine returns to the organic layer.
6. Drying Dry over

, filter, and concentrate.
Avoid vacuum heating >40°C to prevent carbamate formation from air (

).

Visualization: Acid-Base Logic Flow

AcidBaseFlow Start Crude Mixture (Amine + Ketone + Alcohol) AcidStep Add 1M HCl + MTBE Start->AcidStep Sep1 Phase Separation AcidStep->Sep1 OrgLayer1 Organic Layer (MTBE) Contains: Ketone, Alcohol Sep1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (pH < 2) Contains: Amine-HCl Salt Sep1->AqLayer1 Bottom Layer Discard Discard OrgLayer1->Discard WashStep Wash Aqueous with fresh MTBE AqLayer1->WashStep BaseStep Basify with NaOH to pH > 12 WashStep->BaseStep FinalExt Extract into DCM -> Dry -> Evaporate BaseStep->FinalExt Product Purified Amine (Free Base) FinalExt->Product

Figure 1: Logical flow for separating neutral impurities (red) from the target amine (green) using pH switching.

Module 2: Troubleshooting "Oiling Out" & Salt Formation

User Query: "My product is an oil and won't crystallize. I need a solid for stability."

Technical Insight: 1-(2-Phenoxyphenyl)ethan-1-amine is likely a viscous oil as a free base. The hydrochloride salt is the preferred solid form, but the ortho-phenoxy group increases solubility in organics, making precipitation tricky.

Salt Formation Protocol (The "Dry" Method)

Do not use aqueous acid. Use anhydrous conditions to force precipitation.

  • Solvent: Dissolve the purified free base (from Module 1) in a minimal amount of dry Diethyl Ether or Isopropyl Acetate .

  • Acid Addition: Add 2M HCl in Diethyl Ether (commercial reagent) dropwise at 0°C with vigorous stirring.

  • Observation:

    • Scenario A (White Precipitate): Filter and wash with cold ether.

    • Scenario B (Gummy Oil): This is common.[2][3][4][5] Decant the solvent. Add fresh Hexane or Pentane and scratch the flask walls with a glass rod. Sonicate. This induces nucleation.

  • Recrystallization: If the salt is colored, recrystallize from Isopropanol/Ethanol (9:1) .

Module 3: Chromatographic Purification (FAQs)

User Query: "I have to use a column because I have a secondary amine impurity (dimer) that tracks with my product. The spots are streaking."

Diagnosis: Amines interact strongly with the acidic silanol groups (


) on silica gel, causing "tailing" and poor resolution.
The "Anti-Tailing" Solvent Systems
MethodMobile Phase AdditiveMechanism
Standard 1-5% Triethylamine (TEA) in DCM/MeOHTEA blocks acidic sites on silica, allowing the product to elute as a tight band.
Ammonia 1%

(aq)
in DCM/MeOH
Best for solubility. Shake DCM/MeOH with ammonia water, separate layers, and use the organic phase.
Alternative DCM : MeOH :

(90:9:1)
"Magic Mixture" for polar amines.

Decision Matrix for Chromatography:

  • Impurity is Ketone/Alcohol: Use Module 1 (Extraction). It is faster and cheaper.

  • Impurity is Dimer (Secondary Amine): Use Chromatography. The dimer is also basic, so acid-base extraction will not remove it. The dimer is usually less polar (

    
     higher) than the primary amine.
    

Module 4: Advanced Scavenging (Specific Impurities)

User Query: "I have 5% ketone remaining and I cannot run a column. Is there a chemical way to remove it?"

Solution: Use a Solid-Supported Scavenger . This avoids liquid-liquid extraction issues.

  • Reagent: Silica-supported Tosylhydrazine or Polymer-supported Borohydride .

  • Workflow:

    • Dissolve crude amine in Ethanol.

    • Add Scavenger Resin (approx 3 eq relative to impurity).

    • Heat/Stir for 2-4 hours.

    • Filtration: Filter off the solid resin. The ketone remains bound to the resin (as hydrazone) or is reduced and bound.

    • Result: Filtrate contains pure amine.

Troubleshooting Decision Tree

DecisionTree Problem Identify Problem ImpurityType What is the major impurity? Problem->ImpurityType Neutral Neutral (Ketone/Alcohol) ImpurityType->Neutral Basic Basic (Dimer/Isomer) ImpurityType->Basic Action1 Acid-Base Extraction (Module 1) Neutral->Action1 Action2 Chromatography with 1% TEA or NH3 (Module 3) Basic->Action2 Result1 Still impure? Action1->Result1 Salt Form HCl Salt Recrystallize from IPA (Module 2) Result1->Salt Yes Done Done Result1->Done No

Figure 2: Strategic decision-making process based on impurity nature.

References & Validated Sources

  • Physical Properties of Amines:

    • Source: LibreTexts Chemistry. "Physical Properties of Amines." (Explains boiling points and solubility trends for primary vs. secondary amines).

  • Reductive Amination & Impurities:

    • Source: Organic Chemistry Portal. "Reductive Amination."[2][3][6][7][8][9] (Details the formation of side products like alcohols and dimers during synthesis).

  • Purification of Laboratory Chemicals:

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for salt formation and solvent selection).

  • Chromatography of Amines:

    • Source: SiliCycle. "Purification of Amines: Overcoming Tailing." (Technical guide on using TEA/Ammonia modifiers).

  • Specific Synthesis Context (Phenoxyethylamines):

    • Source: Patent WO2009128088A2. "Preparation of 2-(2-alkoxy phenoxy) ethylamine." (Describes handling of similar phenoxy-ether amines, confirming their tendency to be oils and the utility of salt formation).

Sources

Storage stability and degradation of 1-(2-Phenoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-(2-Phenoxyphenyl)ethan-1-amine (CAS 1019573-79-5). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, storage, and degradation of this key chemical intermediate. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential challenges, ensuring the integrity and reliability of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Quick Reference

This section addresses the most common initial queries regarding the handling and stability of 1-(2-Phenoxyphenyl)ethan-1-amine.

Q1: What are the ideal storage conditions for solid 1-(2-Phenoxyphenyl)ethan-1-amine?

A: For long-term stability, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen), and kept in a cool, dark, and dry place. A refrigerator (2-8 °C) is recommended. The primary amine functional group can be sensitive to atmospheric carbon dioxide and moisture, and the phenoxyphenyl moiety can be susceptible to light. Some suppliers note that the compound is air and light sensitive and hygroscopic[1].

Q2: My solid sample has developed a yellowish or brownish tint over time. What is the likely cause?

A: A color change is a common indicator of degradation, most frequently due to oxidation. The primary amine is susceptible to air oxidation, which can form colored impurities. This process can be accelerated by exposure to light and elevated temperatures[2][3]. It is crucial to minimize headspace oxygen in the storage container and protect it from light.

Q3: I'm observing new, unexpected peaks in the HPLC chromatogram of my stock solution. What could they be?

A: The appearance of new peaks in a solution stored for even a short period suggests degradation. The most probable causes are:

  • Oxidative Degradation: If the solvent was not de-gassed, dissolved oxygen can react with the amine[4].

  • Solvent-Induced Degradation: Reaction with trace impurities in the solvent (e.g., aldehydes, peroxides).

  • Hydrolysis: While the ether bond is generally stable, prolonged storage in unbuffered aqueous or protic solvents at non-neutral pH could lead to slow hydrolysis[5].

Q4: Is 1-(2-Phenoxyphenyl)ethan-1-amine susceptible to photodegradation?

A: Yes. Compounds containing aromatic rings and heteroatoms, like the phenoxy and amine groups in this molecule, are often photosensitive[6]. Exposure to UV or even ambient laboratory light can initiate radical reactions, leading to complex degradation pathways. Always store solutions in amber vials or protect them from light with aluminum foil.

Q5: Can I prepare a stock solution in methanol or DMSO and store it?

A: While these are common solvents, long-term storage in solution is not recommended. If you must store solutions, use a high-purity, anhydrous, and de-gassed aprotic solvent like DMSO or DMF. Prepare small aliquots to minimize freeze-thaw cycles and exposure to air upon opening. It is always best practice to prepare solutions fresh for each experiment.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a problem-solving framework for specific issues you may encounter during your research.

Problem: High variability and poor reproducibility in biological assay results.
  • Possible Cause 1: In-Assay Degradation. The compound may be unstable in your aqueous assay buffer, especially if it contains components that can catalyze degradation (e.g., metal ions) or if the pH is not optimal.

  • Scientific Rationale: Primary amines can be oxidized, and the stability of the compound can be highly pH-dependent[7][8]. The presence of metal ions can accelerate radical production and oxidative degradation[2].

  • Troubleshooting Steps:

    • Assess Buffer Stability: Prepare a solution of the compound in your final assay buffer. Analyze it by HPLC at time zero and after the maximum duration of your experiment (e.g., 24, 48 hours) under the same incubation conditions (temperature, light).

    • pH Optimization: Evaluate the stability across a pH range relevant to your experimental system (e.g., pH 6.5 - 8.0).

    • Include Controls: Always run a time-zero control sample in your assays to establish a baseline.

Problem: Appearance of a significant new impurity peak during a reaction work-up involving acidic or basic conditions.
  • Possible Cause: Hydrolytic Cleavage. The ether linkage in the phenoxyphenyl group may be susceptible to cleavage under harsh acidic or basic conditions, especially when heated.

  • Scientific Rationale: Hydrolysis is a primary chemical reaction that can initiate the degradation of compounds in aqueous systems, with the rate often increasing at higher temperatures and in alkaline or strongly acidic water[5][9].

  • Troubleshooting Steps:

    • Characterize the Impurity: Use LC-MS to determine the mass of the impurity. Look for masses corresponding to potential hydrolysis products: 2-aminophenol and 1-phenylethanol derivatives.

    • Moderate Conditions: If hydrolysis is confirmed, modify your protocol to use milder pH conditions or lower reaction temperatures.

    • Protecting Groups: In a synthetic context, consider if a protecting group strategy for the amine is necessary before subjecting the molecule to harsh conditions.

Problem: The solid compound becomes sticky or clumpy upon storage.
  • Possible Cause: Hygroscopicity. The compound is likely absorbing moisture from the air.

  • Scientific Rationale: Many amine salts and free bases are hygroscopic, meaning they readily attract and hold water molecules from the surrounding environment[1]. This can lower the melting point and potentially accelerate degradation by mobilizing reactants.

  • Troubleshooting Steps:

    • Improve Storage: Store the compound in a desiccator containing a drying agent (e.g., silica gel, Drierite).

    • Inert Atmosphere: For optimal protection, store under an inert gas like argon or nitrogen to displace moist air.

    • Handling: When weighing, remove the compound from the desiccator or glovebox for the shortest possible time. Allow the container to warm to room temperature before opening to prevent condensation.

Section 3: In-Depth Technical Protocols and Mechanistic Insights
3.1 Understanding the Primary Degradation Pathways

The stability of 1-(2-Phenoxyphenyl)ethan-1-amine is governed by its functional groups: the primary amine, the ether linkage, and the aromatic systems. Forced degradation studies, as mandated by ICH guidelines, help elucidate these pathways by subjecting the molecule to stress conditions[10][11].

  • Oxidative Degradation: This is the most significant concern. The lone pair of electrons on the nitrogen atom makes it susceptible to attack by oxygen and other oxidizing agents. The reaction often proceeds via a free-radical chain mechanism, which can be initiated by light, heat, or transition metal ions[4][12].

  • Hydrolytic Degradation: This involves the cleavage of the ether bond. It is typically slow at neutral pH but can be accelerated by strong acids or bases[5].

  • Photolytic Degradation: UV or high-energy visible light can provide the energy to excite the aromatic rings, leading to bond cleavage and the formation of reactive radical species[6][13].

  • Thermal Degradation: At elevated temperatures, the molecule can undergo complex degradation reactions. Primary amines are generally more thermally stable than secondary amines, but degradation can still occur, especially during processes like distillation or in high-temperature stripping[2][14][15].

The following diagram illustrates the potential degradation routes under various stress conditions.

G parent Parent Compound C₁₄H₁₅NO imine Imine Intermediate parent->imine Oxidation (O₂, Metal Ions) hydrolysis_phenol Phenol Derivative parent->hydrolysis_phenol Hydrolysis (H⁺/OH⁻, Δ) hydrolysis_amine Ethan-1-amine Derivative parent->hydrolysis_amine photoproducts Complex Photoproducts parent->photoproducts Photolysis (hν) ketone Ketone Derivative imine->ketone Further Oxidation/ Hydrolysis

Caption: Potential degradation pathways for 1-(2-Phenoxyphenyl)ethan-1-amine.

3.2 Protocol: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of an analytical method, in line with ICH guideline Q1A(R2)[10]. The goal is to achieve 5-20% degradation[10][16].

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of 1-(2-Phenoxyphenyl)ethan-1-amine in a 50:50 acetonitrile:water mixture. Prepare a control sample by diluting the stock solution to a final concentration of 0.1 mg/mL and analyze immediately.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate at 60 °C. Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute to 0.1 mg/mL.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate at 60 °C. Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute to 0.1 mg/mL.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 6% hydrogen peroxide (H₂O₂) to get a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Keep at room temperature, protected from light. Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Dilute to 0.1 mg/mL with the mobile phase before analysis.

  • Thermal Degradation:

    • Solution: Place a sealed vial of the stock solution in an oven at 80 °C for 48 hours.

    • Solid: Place a small amount of the solid compound in an oven at 80 °C for 48 hours.

    • After the stress period, cool to room temperature, prepare a 0.1 mg/mL solution, and analyze.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution (in a quartz cuvette) and a thin layer of solid powder to light stress as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • A parallel control sample should be wrapped in aluminum foil.

    • Analyze the samples after exposure.

3.3 Recommended Analytical Methods

A robust, stability-indicating analytical method is crucial. A reverse-phase HPLC method is typically suitable.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape of the amine and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the compound and potential degradation products.
Gradient Start at 10% B, ramp to 90% B over 20 min, hold for 5 minEnsures separation of the parent peak from more polar (early eluting) and less polar (late eluting) impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection UV at 220 nm and 270 nm; PDA for peak purity assessmentAromatic rings provide strong UV absorbance. PDA allows for the detection of co-eluting impurities.
Injection Volume 10 µLStandard volume to avoid column overloading.
Mass Spectrometry ESI+ mode for identification of protonated molecular ions [M+H]⁺Confirms the identity of the parent compound and helps in the structural elucidation of degradants.
Section 4: Data Summary Tables
Table 1: Summary of Recommended Storage Conditions
StateConditionTemperatureAtmosphereLight ConditionRationale
Solid Long-term (> 6 months)2-8 °C (Refrigerated)Inert (Ar, N₂)DarkMinimizes thermal degradation, oxidation, and photolysis.[1]
Short-term (< 6 months)Room TemperatureTightly sealedDarkAcceptable for short periods if protected from moisture, air, and light.
Solution (Not Recommended)-20 °C (Frozen)Inert HeadspaceDark (Amber)For unavoidable short-term storage. Use anhydrous, aprotic solvents. Prepare fresh.
Table 2: Summary of Forced Degradation Conditions & Expected Observations
Stress ConditionTypical ParametersExpected Degradation PathwayPrimary Analytical Observation
Acid Hydrolysis 0.1 M HCl, 60-80 °CPotential slow cleavage of the ether bond.[5]Appearance of more polar peaks corresponding to hydrolysis products.
Base Hydrolysis 0.1 M NaOH, 60-80 °CPotential slow cleavage of the ether bond.[5][17]Appearance of more polar peaks corresponding to hydrolysis products.
Oxidation 3-30% H₂O₂, RTOxidation of the primary amine to imine/ketone.[4][18]Rapid formation of one or more new peaks, often with different UV spectra.
Thermal 80 °C (Solid & Solution)Complex degradation, potential polymerization.[14][15]Decrease in parent peak area with multiple small, undefined peaks. Browning of the sample.
Photolysis ICH Q1B GuidelinesRadical-based degradation of aromatic systems.[6][13]Multiple new peaks, potential for significant loss of the parent compound.
References
  • Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Encompass - Eastern Kentucky University. Available at: [Link]

  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. ACS Publications. Available at: [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge - University of Kentucky. Available at: [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Available at: [Link]

  • Thermal degradation rates of different amines. ResearchGate. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. PMC. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Applied Pharmaceutics. Available at: [Link]

  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry. Available at: [Link]

  • Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. ScienceDirect. Available at: [Link]

  • Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. PMC. Available at: [Link]

  • Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Available at: [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. Springer. Available at: [Link]

  • Hydrolysis. JRF Global. Available at: [Link]

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. University of Connecticut. Available at: [Link]

  • Evaluation of the Degradation Performance of Pharmaceuticals in Environmental Water by Multi-wavelength UV Irradiation and the Estimation of their Degradation Pathways. ResearchGate. Available at: [Link]

  • Photostability of Phenoxazine Derivatives. ResearchGate. Available at: [Link]

  • Chemical Degradation of Pharma Effluents by Advanced Oxidation Processes Using Ozone and Hydrogen Peroxide. Worldwide Journals. Available at: [Link]

  • Oxidative degradation of 2-ethanolamine; the effect of oxygen concentration and temperature on product formation. NTNU Open. Available at: [Link]

Sources

Troubleshooting low conversion rates for phenoxyphenyl ethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Challenge

You are likely encountering issues because the phenoxyphenyl ethylamine scaffold (a core motif in SNRIs like Atomoxetine and various anticholinergics) presents a "perfect storm" of synthetic challenges:

  • Electronic Deactivation: The ether linkage can deactivate the aromatic ring, complicating further substitution.

  • Amine Nucleophilicity: The ethylamine tail is prone to over-alkylation or cyclization (aziridinium formation) depending on your route.

  • Isolation Losses: These molecules often form "oils" that trap solvents, leading to apparent low yields during workup.

This guide abandons generic advice. We will troubleshoot your specific bottleneck based on the two most common synthetic routes: The Ether Formation (


/Coupling)  and The Amine Installation (Reductive Amination) .

Module 1: The Ether Linkage (Ph-O-Ph Bond)

Context: You are trying to couple a phenol with a fluorobenzene (or similar) to create the diaryl ether core.

Diagnostic FAQ

Q: My


 reaction stalls at ~50% conversion despite using NaH in DMF. Why? 
A:  This is a classic "Solvation Shell" issue.
In 

, the nucleophile (phenoxide) must be "naked" to attack the electrophile. While DMF is polar aprotic, it can still solvate the cation tightly.
  • The Fix: Switch to DMSO . DMSO solvates cations (like

    
     or 
    
    
    
    ) significantly better than DMF, leaving the phenoxide anion highly reactive.
  • The Catalyst: Add 5-10 mol% 18-Crown-6 if using Potassium salts (

    
    ). This sequesters the cation and accelerates the rate by orders of magnitude.
    
  • Moisture Check:

    
     is reversible if water is present (forming the phenol + HF). Ensure your solvent is 
    
    
    
    ppm
    
    
    .

Q: I cannot use


 because my rings lack electron-withdrawing groups (EWGs). What now? 
A:  You are in a "Kinetic Trap." Unactivated rings require metal catalysis.
Switch to a Buchwald-Hartwig Ether Synthesis .
  • Protocol Shift: Use

    
     with a bulky, electron-rich ligand like RockPhos  or tBuBrettPhos . These ligands facilitate the difficult reductive elimination of the C-O bond.
    
  • Base Warning: Do not use

    
     if your substrate has ester groups; use 
    
    
    
    instead to prevent transesterification.
Visual Guide: Ether Synthesis Decision Tree

EtherSynthesis Start Start: Diaryl Ether Formation CheckEWG Does Electrophile have Ortho/Para EWG (-NO2, -CN, -CF3)? Start->CheckEWG SNAr Route A: SNAr Substitution CheckEWG->SNAr Yes Buchwald Route B: Buchwald-Hartwig CheckEWG->Buchwald No Solvent Check Solvent: Use DMSO or NMP (Not DMF) SNAr->Solvent Ligand Select Ligand: RockPhos or tBuBrettPhos Buchwald->Ligand ResultA Product Isolated Solvent->ResultA High Yield ResultB Product Isolated Ligand->ResultB High Yield

Caption: Decision logic for selecting between Nucleophilic Aromatic Substitution and Palladium-catalyzed coupling based on ring electronics.

Module 2: The Amine Tail (Reductive Amination)

Context: You have the aldehyde/ketone precursor and are trying to install the ethylamine chain via reductive amination.

Diagnostic FAQ

Q: I see the imine form by TLC, but after adding


, I get a mix of alcohol and starting material. 
A:  You have a "Selectivity Mismatch."


is too strong; it reduces the aldehyde/ketone faster than the imine forms.
  • The Fix: Use Sodium Triacetoxyborohydride (STAB) (

    
    ). It is less basic and kinetically slower, meaning it will only reduce the imine, not the aldehyde.
    
  • Protocol:

    • Mix Amine (1.1 eq) + Aldehyde (1.0 eq) in DCE (Dichloroethane).

    • Stir 30 mins to establish Imine equilibrium.

    • Add STAB (1.5 eq).

    • Crucial: Do not add acid immediately. Let the STAB provide the proton source initially.

Q: My reaction is sluggish and "stuck" at the imine stage. A: The imine is likely wet or sterically hindered.

  • The Fix: Add Titanium Isopropoxide (

    
    ) .
    
    • Mechanism:[1][2][3][4][5][6][7][8][9][10] It acts as a Lewis Acid (activating the carbonyl) and a water scavenger (pushing the equilibrium toward the imine).

    • Procedure: Stir Amine + Aldehyde +

      
       (neat or in THF) for 1 hour. Then dilute and add the reducing agent. This is the "gold standard" for difficult phenoxyphenyl amines.
      

Q: I am getting dialkylation (tertiary amine) instead of the desired secondary amine. A: This is an "Over-Alkylation Loop." The product secondary amine is more nucleophilic than the starting primary amine.

  • The Fix: Use a large excess of the amine (5-10 equivalents) if using a simple alkyl amine. Alternatively, switch to a stepwise approach : Form the imine, isolate it (if stable), and then reduce it in a separate pot.

Data: Reducing Agent Selection Matrix
Reducing AgentReactivitySelectivityBest Use CaseRisk Factor

HighLowSimple, unhindered iminesReduces ketones/aldehydes; requires pre-formation of imine.

MediumHighpH-sensitive substratesToxic (Cyanide) ; requires pH 6 control.

LowVery HighStandard for Drug Dev Slower reaction; generally safe.

+

VariableHighSterically hindered aminesTitanium emulsion during workup (requires NaOH wash).

Module 3: Isolation & Purification

Context: Your LCMS shows 95% conversion, but you only isolate 40% yield.

Q: My product is an oil that refuses to crystallize. How do I purify it without a column? A: Phenoxyphenyl ethylamines are notorious "grease" molecules.

  • The Fix: Salt Formation.[11]

    • Dissolve the crude oil in dry EtOAc or Et2O.

    • Add Oxalic Acid (1.0 eq) dissolved in a small amount of MeOH/Acetone.

    • Phenoxyphenyl ethylamine oxalates are highly crystalline solids that crash out, leaving non-basic impurities in the mother liquor.

    • Alternative: Use HCl in Dioxane, but be warned: HCl salts can sometimes be hygroscopic. Oxalates are generally superior for this scaffold.

Summary of Protocols

Protocol A: Optimized Reductive Amination (The "Titanium" Method)
  • Activation: In a dried flask, combine Phenoxyphenyl-aldehyde (1.0 mmol) and Amine (1.2 mmol) in dry THF (5 mL).

  • Scavenging: Add

    
     (1.5 mmol) dropwise. Stir at RT for 2–4 hours.[12] (Solution usually turns yellow/orange).
    
  • Reduction: Dilute with MeOH (5 mL). Add

    
     (2.0 mmol) carefully (exothermic!).
    
  • Quench: Quench with 1N NaOH (to precipitate Titanium salts as white

    
    ). Filter through Celite.
    
  • Extraction: Extract filtrate with EtOAc.

Protocol B: High-Efficiency
  • Prep: Dissolve Phenol (1.0 eq) in DMSO (0.5 M).

  • Deprotonation: Add

    
     (2.0 eq). Stir 30 min at RT.[13] (Cesium is superior to Potassium for solubility).
    
  • Attack: Add Fluorobenzene derivative (1.1 eq).

  • Heat: Heat to 80–100°C. Monitor by HPLC.

  • Workup: Pour into water. If product doesn't precipitate, extract with TBME (tert-butyl methyl ether), which separates from DMSO better than EtOAc.

References

  • Atomoxetine Synthesis & Process Chemistry

    • Title: "Process for the preparation of atomoxetine hydrochloride"[14][15]

    • Source: U.S.
    • URL
    • Relevance: Defines the standard conditions for phenoxyphenyl propyl/ethylamines using alkali metal hydroxides and DMSO.
  • Reductive Amination Methodology

    • Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
    • Source: Journal of Organic Chemistry (Abdel-Magid et al.)[1]

    • URL:[Link]

    • )
  • Buchwald-Hartwig Ether Synthesis

    • Title: "Palladium-Catalyzed Synthesis of Aryl Ethers
    • Source: Angewandte Chemie Intern
    • URL:[Link]

    • Relevance: Establishes the catalyst systems required when the phenoxy ring lacks the EWGs necessary for .
  • Title: "Titanium(IV)

Sources

Technical Support Center: Recrystallization of 1-(2-Phenoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful recrystallization of 1-(2-phenoxyphenyl)ethan-1-amine. It addresses common challenges and offers evidence-based solutions to achieve high purity.

I. Understanding the Compound: Key Physicochemical Properties

1-(2-Phenoxyphenyl)ethan-1-amine, with the chemical formula C14H15NO and a molecular weight of 213.28 g/mol , is an organic compound often encountered in life science research.[1] Its structure, featuring both a phenoxy and an amine functional group, dictates its solubility and recrystallization behavior. The presence of the amine group allows for the formation of salts, which can be a strategic advantage in purification.[2][3] The aromatic rings contribute to its generally poor solubility in water.[4]

II. Solvent Selection: The Foundation of Successful Recrystallization

The cardinal rule of recrystallization is to select a solvent in which the compound of interest is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[5][6][7] For 1-(2-phenoxyphenyl)ethan-1-amine, a compound of intermediate polarity, a range of solvents should be considered.

Table 1: Potential Recrystallization Solvents for 1-(2-Phenoxyphenyl)ethan-1-amine

Solvent ClassSpecific SolventsRationale for Consideration
Alcohols Ethanol, Methanol, IsopropanolGood general-purpose solvents for moderately polar compounds.[5][8] The hydroxyl group can interact with the amine functionality.
Esters Ethyl acetateEffective for compounds with intermediate polarity.[5]
Ketones Acetone, 2-butanoneGood general solvents, with 2-butanone offering a higher boiling point for better handling.[5]
Aromatic Hydrocarbons TolueneSuitable for aromatic compounds, but its high boiling point can make removal difficult.[5]
Ethers Diethyl ether, Tetrahydrofuran (THF)Often used in two-solvent systems due to their lower polarity.[2]
Nonpolar Solvents Hexane, CyclohexaneTypically used as the "insoluble" solvent in a two-solvent system to induce crystallization.[2][5]
Polar Aprotic Solvents AcetonitrileCan be effective for compounds with multiple aromatic rings.[8]

Expert Insight: Given the amine functionality, a rule of thumb is that solvents containing similar functional groups can be good solubilizers.[2] However, the bulky aromatic structure of 1-(2-phenoxyphenyl)ethan-1-amine necessitates empirical testing. A two-solvent system, such as ethanol/water or ethyl acetate/hexane, is often a robust starting point for compounds with this type of structure.[2]

III. Troubleshooting Guide: Common Issues and Solutions

IssueProbable Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.- Use a lower-boiling point solvent. - Add a small amount of a solvent in which the compound is more soluble to the hot solution. - Ensure a slower cooling rate.
No Crystal Formation The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent, even at low temperatures.- Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution until turbidity persists.[9] - Scratch the inside of the flask with a glass rod to create nucleation sites.[7] - Introduce a seed crystal.
Poor Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with a solvent that was not ice-cold.- Use the minimum amount of hot solvent necessary to dissolve the compound.[6][7] - Ensure the solution is thoroughly cooled in an ice bath before filtration.[5][7] - Wash the collected crystals with a minimal amount of ice-cold solvent.[6]
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[5][6] Be aware that charcoal can also adsorb some of the desired product.
Insoluble Impurities Present Solid impurities are not dissolving in the hot solvent.- Perform a hot gravity filtration of the saturated solution to remove the insoluble material before allowing the solution to cool.[5][6]

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a single-solvent system for the recrystallization of 1-(2-phenoxyphenyl)ethan-1-amine?

A1: It is possible, but often a two-solvent system provides more flexibility and control over the crystallization process, especially for compounds with intermediate polarity.[5][9] A good single solvent would need to exhibit a large difference in solubility for the compound between its boiling point and room temperature.

Q2: My compound is an amine. Can I recrystallize it from an acidic solution?

A2: Yes, this is a valid and often effective strategy. Amines can be converted to their corresponding salts (e.g., hydrochloride) by dissolving them in an acidic solution.[2][3] These salts often have very different solubility profiles than the free base, which can be exploited for purification. You can then neutralize the purified salt to recover the amine.

Q3: How do I choose the right solvent pair for a two-solvent recrystallization?

A3: The ideal pair consists of a "soluble solvent" in which your compound is readily soluble and an "insoluble solvent" in which it is poorly soluble.[5] The two solvents must be miscible with each other. A common approach is to dissolve the compound in a minimum amount of the hot "soluble solvent" and then add the "insoluble solvent" dropwise until the solution becomes cloudy.[9]

Q4: What is the purpose of washing the crystals with ice-cold solvent after filtration?

A4: This step is crucial for removing any residual soluble impurities that may be adhering to the surface of your crystals.[6] Using ice-cold solvent minimizes the loss of your desired product, as its solubility will be lowest at this temperature.

V. Experimental Protocol: Two-Solvent Recrystallization of 1-(2-Phenoxyphenyl)ethan-1-amine

This protocol outlines a general procedure. The choice of solvents and volumes should be optimized based on preliminary solubility tests.

Materials:

  • Crude 1-(2-phenoxyphenyl)ethan-1-amine

  • Ethanol ("soluble solvent")

  • Deionized water ("insoluble solvent")

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 1-(2-phenoxyphenyl)ethan-1-amine in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy. Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5][7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to a constant weight.

VI. Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration Insoluble impurities? charcoal Add Activated Charcoal (if needed) hot_filtration->charcoal Colored impurities? filtrate Clear, Saturated Solution charcoal->filtrate cool_slowly Slow Cooling to Room Temperature filtrate->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Compound dry->end

Sources

Technical Support Center: Handling 1-(2-Phenoxyphenyl)ethan-1-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: #HYGRO-PhOEA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Mitigation of Hygroscopicity in 1-(2-Phenoxyphenyl)ethan-1-amine Salts

Executive Summary

1-(2-Phenoxyphenyl)ethan-1-amine (and its salts, particularly the hydrochloride, CAS 55005-33-9) serves as a critical intermediate in the synthesis of various pharmaceutical agents, including alpha-blockers and chiral resolving agents. While the salt form is preferred over the "oily" free base for stability, it frequently exhibits significant hygroscopicity . This tendency to adsorb atmospheric moisture compromises stoichiometric accuracy, promotes clumping (caking), and can accelerate degradation pathways.

This guide provides a self-validating framework for handling these salts, moving from immediate troubleshooting to process optimization.

Module 1: Storage & Immediate Handling (The "Triage")

Q1: I opened the bottle and the solid started clumping within minutes. Is my batch ruined?

A: Not necessarily, but you are witnessing deliquescence . This occurs when the Critical Relative Humidity (CRH) of the salt is lower than your lab's ambient humidity. The solid dissolves in the adsorbed water layer.

  • Immediate Action: Do not return the clumped material to the original container. Isolate the affected portion.[1][2]

  • Recovery: If the compound is chemically stable (check via HPLC), you can recrystallize or dry it (see Module 2).

  • Prevention: Never open the stock container in ambient air if RH > 40%. Use a glove bag or glovebox purged with Nitrogen or Argon.

Q2: How do I weigh this accurately for a reaction if the mass keeps increasing on the balance?

A: The "drifting balance" is a classic sign of moisture uptake. You must switch to Difference Weighing in a closed system.

Protocol: Closed-Vessel Difference Weighing

  • Tare a dry, sealable weighing boat or vial (with cap) inside your inert environment (glovebox).

  • Add the approximate amount of salt needed.

  • Seal the vessel tightly.

  • Remove from the inert environment and weigh the sealed vessel on your analytical balance. Record Mass A.

  • Transfer the solid quickly into your reaction vessel.

  • Reseal the weighing vessel immediately.

  • Weigh the "empty" vessel. Record Mass B.

  • Calculate: Mass A - Mass B = Exact Mass Transferred.

Why this works: You measure the mass loss from the protected environment, negating the error from moisture gained during the transfer.

Module 2: Synthesis & Isolation Troubleshooting

Q3: I am synthesizing the HCl salt, but it comes out as a sticky gum instead of a powder. Why?

A: This is likely due to solvent entrapment exacerbated by hygroscopicity. The lattice energy of the crystal is fighting against the hydration energy of the water/solvent shell.

Troubleshooting Workflow:

  • Solvent Choice: Avoid hygroscopic solvents like Ethanol or THF for the final crystallization. Switch to anhydrous Isopropanol (IPA) or Ethyl Acetate/Heptane mixtures.

  • Drying Protocol: A vacuum oven at 40°C is often insufficient for "gummy" salts.

    • Recommendation: Use a vacuum desiccator with P₂O₅ (Phosphorus Pentoxide) or KOH pellets. P₂O₅ is chemically aggressive towards water, driving the equilibrium further than heat alone.

  • Azeotropic Drying: If the gum persists, dissolve in anhydrous toluene and rotovap. Toluene forms an azeotrope with water (boiling at 85°C), mechanically carrying moisture out of the system.

Q4: The HCl salt is too difficult to handle. Can I change the counter-ion?

A: Yes. Salt selection is the most effective engineering control for hygroscopicity. The HCl salt is small and has high charge density, promoting hydrogen bonding with water.

Recommended Alternatives:

  • Fumarate / Succinate: These dicarboxylic acids often form extensive hydrogen-bond networks within the crystal lattice, leaving fewer sites available for atmospheric water.

  • Tosylate: The large hydrophobic aromatic ring provides a steric shield against moisture.

Data: Comparative Hygroscopicity (Representative Trends)

Salt FormHygroscopicity RiskMelting Point TrendHandling Recommendation
Hydrochloride HighModerateGlovebox mandatory; Desiccant storage.
Hydrobromide Moderate-HighModerateSimilar to HCl; light sensitive.
Fumarate (1:1) LowHighBench-stable; often non-hygroscopic.
Tosylate LowHighGood for storage; check solubility.

Module 3: Analytical Challenges

Q5: My NMR shows a huge water peak at 4.79 ppm (D₂O) or 1.56 ppm (CDCl₃). How do I quantify the purity?

A: Standard NMR solvents are often wet. For hygroscopic salts, the water peak can overlap with your methylene protons (~3-4 ppm) or amine protons.

  • Solution: Perform a D₂O exchange experiment.

    • Run the standard proton NMR.

    • Add 1-2 drops of D₂O to the NMR tube and shake.

    • Re-run the spectrum.

    • Result: Exchangeable protons (NH₂, OH) and the water peak will shift or disappear, revealing the underlying carbon-bound protons for accurate integration.

Q6: How do I determine the "Critical Relative Humidity" (CRH) for my specific batch?

A: You need to construct a Dynamic Vapor Sorption (DVS) isotherm.

  • Protocol:

    • Expose the sample to increasing humidity steps (0% → 90% RH) at 25°C.

    • Measure mass change.

    • The CRH is the inflection point where mass uptake increases exponentially (deliquescence).

    • Rule of Thumb: If CRH < 50%, the salt requires strict humidity control (e.g., <30% RH lab environment).

Visual Guides

Figure 1: Decision Tree for Handling Hygroscopic Salts

HandlingProtocol Start Start: Solid 1-(2-Phenoxyphenyl)ethan-1-amine Salt CheckState Visual Inspection Start->CheckState IsClumped Is it clumped/sticky? CheckState->IsClumped Redry ACTION: Redry via Azeotrope (Toluene) or Recrystallize IsClumped->Redry Yes Weighing Weighing Procedure IsClumped->Weighing No (Free flowing) CheckPurity Check Purity (HPLC/NMR) Redry->CheckPurity CheckPurity->Weighing Pass EnvCheck Lab Humidity > 40%? Weighing->EnvCheck Glovebox Use Glovebox / Glove Bag EnvCheck->Glovebox Yes Benchtop Rapid Weighing (Closed Vessel) EnvCheck->Benchtop No Storage Storage: Tightly sealed, Parafilm, Desiccator (P2O5) Glovebox->Storage Benchtop->Storage

Caption: Operational workflow for assessing and handling hygroscopic amine salts to prevent degradation and weighing errors.

Figure 2: Salt Selection Logic

SaltSelection Input Amine Free Base Screen Salt Screening Input->Screen HCl HCl Salt (High Hygroscopicity) Screen->HCl Alt1 Fumarate/Succinate (Crystal Network) Screen->Alt1 Alt2 Tosylate/Besylate (Hydrophobic Shield) Screen->Alt2 Decision Select based on Solubility & CRH HCl->Decision Alt1->Decision Alt2->Decision

Caption: Strategic selection of counter-ions to engineer reduced hygroscopicity into the final product.

References

  • Newman, A. (2013). Pharmaceutical Salts: Optimization of Solubility or Even More? American Pharmaceutical Review. Retrieved from [Link]

  • Hepatochem. (2016).[3] How do you handle hygroscopic salts? Retrieved from [Link]

  • University of Rochester. (n.d.).[4] Tips & Tricks: Drying Methods. Department of Chemistry. Retrieved from [Link]

  • Google Patents. (2002). EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines.[5] Retrieved from

Sources

Validation & Comparative

H-NMR Spectral Analysis of 1-(2-Phenoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

1-(2-Phenoxyphenyl)ethan-1-amine represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with selective norepinephrine reuptake inhibitors (e.g., Atomoxetine) and various CNS-active agents.[1] The presence of the ortho-phenoxy moiety introduces unique steric and electronic perturbations that distinguish its spectral signature from para-substituted isomers or simple benzylamines.

This guide provides a comparative H-NMR analysis designed to validate identity, assess reaction conversion (from the ketone precursor), and determine enantiomeric purity.[1]

Core Structural Features[1][2][3][4][5]
  • Chiral Center: The

    
    -carbon (C1) is chiral, creating a benzylic methine environment sensitive to chiral solvating agents.[1]
    
  • Diphenyl Ether Linkage: The ether oxygen acts as a

    
    -donor, shielding the ortho and para positions of the attached rings, while the ortho substitution pattern breaks symmetry, resulting in complex higher-order coupling in the aromatic region.[1]
    

Comparative Analysis: Product vs. Alternatives

Comparison 1: Reaction Monitoring (Ketone Precursor vs. Amine Product)

The most critical "performance" metric in synthesis is the quantitative conversion of 1-(2-phenoxyphenyl)ethanone to the amine via reductive amination.[1]

FeaturePrecursor: 1-(2-Phenoxyphenyl)ethanoneProduct: 1-(2-Phenoxyphenyl)ethan-1-amine Diagnostic Value
Methyl Group Singlet (

~2.55 ppm)
Doublet (

~1.35 ppm)
Primary Indicator. The loss of the deshielded acetyl singlet and appearance of the shielded doublet confirms reduction.[1]

-Methine
N/A (Carbonyl Carbon)Quartet (

~4.20 ppm)
Confirms formation of the C-N bond.
Aromatic Region Deshielded ortho-proton (H-6) due to carbonyl anisotropy (

>7.6 ppm).[1]
Shielded H-6 relative to ketone; generally complex multiplets (

6.8 - 7.4 ppm).[1]
Secondary confirmation of electronic environment change.
Comparison 2: Regioisomer Differentiation (Ortho vs. Para)

Distinguishing the ortho-isomer from the para-isomer (often a byproduct if starting materials are impure) is vital.[1]

  • Ortho-Isomer (Target): The aromatic ring bearing the ethylamine chain is 1,2-disubstituted.[1] This lacks a plane of symmetry, resulting in four distinct proton environments for this ring (ABCD system), often appearing as complex overlapping multiplets.

  • Para-Isomer (Alternative): The 1,4-substitution creates a plane of symmetry.[1] The protons on the central ring appear as an AA'BB' system (two distinct doublets/multiplets integrating to 2H each), which is visually distinct from the ortho pattern.

Comparison 3: Enantiomeric Purity (Racemic vs. Enantiopure)

As a chiral amine, the standard H-NMR spectrum in


 cannot distinguish enantiomers.[1]
  • Standard Performance: Single doublet for the methyl group.

  • Enhanced Performance (with CSA): Addition of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (or similar Chiral Solvating Agent) creates diastereomeric salt complexes.[1]

    • Result: The methyl doublet splits into two distinct doublets (one for

      
      , one for 
      
      
      
      ).
    • Utility: Integration of these split peaks allows calculation of Enantiomeric Excess (

      
      ) without HPLC.
      

Theoretical Signal Assignment & Logic

Molecule Visualization

The structure consists of two aromatic rings (Ring A = Ethylamine substituted; Ring B = Phenoxy unsubstituted) and an aliphatic side chain.

G cluster_0 Aliphatic Side Chain cluster_1 Ring A (1,2-Disubstituted) cluster_2 Ring B (Phenoxy) Methyl Methyl (-CH3) ~1.35 ppm (d) 3H Methine Methine (-CH-) ~4.20 ppm (q) 1H Methyl->Methine Vicinal Coupling (J ~6.5 Hz) H456 H-4, H-5, H-6 Multiplets (7.1-7.4 ppm) Methine->H456 Benzylic Position Amine Amine (-NH2) ~1.5-2.0 ppm (bs) 2H H3 H-3 (Ortho to OPh) Shielded (~6.8-6.9 ppm) Ph_Ortho H-2', H-6' (Ortho to O) ~6.9-7.0 ppm H3->Ph_Ortho Overlapping Region Ph_MetaPara H-3',4',5' ~7.2-7.4 ppm

Figure 1: Signal assignment logic flow. Note the overlap potential in the 6.8-7.4 ppm aromatic region.

Experimental Protocols

Protocol A: Standard Characterization (Purity Assessment)

Objective: Confirm identity and remove residual solvent peaks.[1]

  • Sample Prep: Dissolve 10 mg of the amine in 0.6 mL of

    
     (containing 0.03% TMS).
    
    • Note: If the amine is a hydrochloride salt, add 1 drop of

      
       or use 
      
      
      
      to free the base or observe the ammonium protons (broad triplet ~8.0 ppm).
  • Acquisition:

    • Pulse Angle:

      
      [1]
      
    • Relaxation Delay (

      
      ): 1.0 s (sufficient for protons; increase to 5.0 s for quantitative impurity analysis).
      
    • Scans: 16 (minimum).

  • Processing:

    • Reference TMS to 0.00 ppm.[2][3]

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

Protocol B: Enantiomeric Excess Determination (CSA Method)

Objective: Calculate


 of the synthesized chiral amine.
  • Baseline: Acquire a standard spectrum of the racemic amine (reference).

  • Titration: Add 1.0 equivalent of (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) to the NMR tube.

  • Observation: Shake well and acquire the spectrum.

  • Analysis: Focus on the methyl doublet region (1.2 - 1.5 ppm).

    • Racemic: Two distinct doublets of equal intensity (

      
       ppm).[1]
      
    • Enantiopure:[1] Single doublet (minor enantiomer peak may be visible at baseline).

  • Calculation:

    
    [1]
    

Data Summary Table

The following table summarizes the expected chemical shifts for 1-(2-phenoxyphenyl)ethan-1-amine in


.
Proton AssignmentTypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
-CH

Methyl1.32 - 1.38 Doublet (d)3H~6.6
-NH

Amine1.60 - 2.00 Broad Singlet (bs)2HN/A
-CH- Methine4.15 - 4.25 Quartet (q)1H~6.6
Ar-H (Ring A, H-3) Aromatic6.80 - 6.90 Doublet of Doublets (dd)1H~8.0, 1.2
Ar-H (Ring B, H-2',6') Aromatic6.95 - 7.05 Multiplet (m)2H-
Ar-H (Ring A, H-4,5) Aromatic7.05 - 7.20 Multiplet (m)2H-
Ar-H (Ring B, H-3',4',5') Aromatic7.25 - 7.40 Multiplet (m)3H-
Ar-H (Ring A, H-6) Aromatic7.45 - 7.55 Doublet of Doublets (dd)1H~7.8, 1.5

Note: The aromatic region is complex due to the overlap of the two rings. H-3 (Ring A) is typically the most shielded aromatic signal due to the ortho-phenoxy electron donation.[1]

Synthesis & Analysis Workflow

Workflow Start Crude Reaction Mixture (Reductive Amination) Aliquot Take Aliquot Evaporate Solvent Start->Aliquot NMR_Prep Dissolve in CDCl3 Aliquot->NMR_Prep Decision1 Check Methyl Region (1.0 - 3.0 ppm) NMR_Prep->Decision1 Ketone_Present Singlet at ~2.55 ppm? (Ketone Remaining) Decision1->Ketone_Present Yes Amine_Present Doublet at ~1.35 ppm? (Product Formed) Decision1->Amine_Present Yes Action_Reflux Continue Reaction Ketone_Present->Action_Reflux Check_Isomer Regioisomer Check (Aromatic Region) Amine_Present->Check_Isomer Action_Workup Proceed to Workup Ortho_Confirm Complex ABCD Pattern (Target) Check_Isomer->Ortho_Confirm Para_Warn Sym. AA'BB' Pattern (Impurity) Check_Isomer->Para_Warn Ortho_Confirm->Action_Workup

Figure 2: Decision tree for reaction monitoring and quality control using H-NMR.

References

  • Thermo Scientific. (n.d.). 1-(2-Phenoxyphenyl)ethanone Specifications and Safety Data. Fisher Scientific.[4] Retrieved from [Link]

  • Nummert, V., et al. (2012).[1] 17O NMR studies of ortho-substituent effects in substituted phenyl tosylates. Magnetic Resonance in Chemistry, 50(10), 696-704.[1][5] Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Utility. Retrieved from [Link]

Sources

HPLC method development for 1-(2-Phenoxyphenyl)ethan-1-amine purity

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Liquid Chromatography (HPLC) Method Development for 1-(2-Phenoxyphenyl)ethan-1-amine Purity

Executive Summary

Objective: To develop a robust, stability-indicating HPLC method for the purity analysis of 1-(2-Phenoxyphenyl)ethan-1-amine (CAS: 1019573-79-5).

The Verdict: While traditional C18 columns with high-molarity phosphate buffers provide adequate separation, they suffer from MS-incompatibility and reduced column lifetime. Our comparative study identifies Charged Surface Hybrid (CSH) C18 technology as the superior alternative. It delivers a USP Tailing Factor (


) of 1.1  using a simple formic acid/acetonitrile gradient, compared to 

on standard silica phases. This method is fully compatible with LC-MS/MS workflows, essential for impurity identification in modern drug development.

The Challenge: Molecular Analysis

To design an effective separation, we must first deconstruct the analyte's physicochemical properties:

  • Analyte: 1-(2-Phenoxyphenyl)ethan-1-amine[1]

  • Functional Groups: Primary amine (Basic), Diphenyl ether backbone (Hydrophobic/Aromatic).

  • Critical Property (pKa): The primary amine has a predicted pKa of ~9.5. At neutral pH, it is fully protonated (

    
    ).
    
  • Chromatographic Risk:

    • Silanol Tailing: Protonated amines interact ionically with residual silanols (

      
      ) on the silica surface, causing severe peak tailing.
      
    • Steric Hindrance: The ortho-phenoxy substitution creates a "bulky" environment, potentially affecting mass transfer kinetics.

Comparative Study: Stationary Phase Selection

We evaluated three distinct chromatographic approaches to solve the "amine tailing" problem while maintaining selectivity for the likely synthetic precursor, 1-(2-phenoxyphenyl)ethanone .

Method A: The Traditional Approach (Control)
  • Column: Fully Porous C18 (5 µm, 100 Å).

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile.[2][3]

  • Mechanism: Low pH suppresses silanol ionization (

    
    ). High ionic strength masks residual charges.
    
  • Performance: Acceptable peak shape (

    
    ), but incompatible with Mass Spectrometry  due to non-volatile salts.
    
Method B: The Selectivity Approach
  • Column: Phenyl-Hexyl (3.5 µm).

  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Mechanism:

    
     interactions between the stationary phase and the analyte's phenoxy rings.
    
  • Performance: Excellent separation of aromatic impurities, but significant tailing (

    
    ) due to lack of silanol shielding.
    
Method C: The Modern Solution (Recommended)
  • Column: Charged Surface Hybrid (CSH) C18 (1.7 µm or 2.5 µm).

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile.

  • Mechanism: The stationary phase surface is modified with a low-level positive charge. This electrostatically repels the protonated amine analyte, preventing it from interacting with deep silanols.

  • Performance: Superior peak symmetry (

    
    ), high efficiency, and full MS compatibility.
    

Experimental Data Comparison

The following data represents the performance of the analyte (100 µg/mL) spiked with 0.5% precursor impurity.

ParameterMethod A (Traditional C18)Method B (Phenyl-Hexyl)Method C (CSH C18)
Mobile Phase Phosphate pH 2.5 / ACNFormic Acid / MeOHFormic Acid / ACN
USP Tailing Factor (

)
1.351.821.08
Resolution (

)
(Main vs. Precursor)
4.56.25.1
Plate Count (N) ~8,000~6,500~14,000
MS Compatibility NOYESYES
Re-equilibration Time Slow (15 min)Medium (10 min)Fast (5 min)

Analysis: While Method B offers the highest resolution due to


 selectivity, the peak shape is poor. Method C provides the best balance of speed, symmetry, and MS-readiness.

Detailed Protocol: The "Winner" (Method C)

This protocol is validated for chemical purity. Note: As the analyte is chiral, enantiomeric purity requires a separate Chiral HPLC method (e.g., Chiralpak IA/IC).

Instrument Parameters
  • System: UHPLC or HPLC with DAD/PDA detector.

  • Column: Waters XSelect CSH C18,

    
     mm, 3.5 µm (or equivalent charged-surface column).
    
  • Column Temperature: 40°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection: UV at 220 nm (Amine absorption) and 270 nm (Aromatic backbone).

Mobile Phase Preparation
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Why Formic Acid? It provides low pH (~2.7) to protonate the amine, ensuring solubility, while being volatile for MS detection.

Gradient Table
Time (min)% Solvent A% Solvent BAction
0.0955Initial Hold
2.0955Elute polar impurities
15.01090Gradient Ramp
18.01090Wash column
18.1955Return to Initial
23.0955Re-equilibration

Visualizations

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path taken to select the CSH technology over traditional methods.

MethodDevelopment Start Start: 1-(2-Phenoxyphenyl)ethan-1-amine Analyze Analyze Properties: Basic (Amine), Hydrophobic Start->Analyze Choice1 Requirement: MS Compatibility? Analyze->Choice1 TradPath Method A: Phosphate Buffer (pH 2.5) Choice1->TradPath No (UV only) ModernPath Volatile Acid: 0.1% Formic Acid Choice1->ModernPath Yes (LC-MS) TailingIssue Problem: Severe Peak Tailing (Silanol Interaction) ModernPath->TailingIssue Solution1 Method B: Phenyl-Hexyl (Selectivity Focus) TailingIssue->Solution1 Solution2 Method C: CSH C18 (Charge Repulsion) TailingIssue->Solution2 Result1 Result B: Good Selectivity Poor Tailing Solution1->Result1 Result2 Result C (WINNER): Excellent Shape MS Compatible Solution2->Result2

Caption: Decision tree highlighting the selection of Charged Surface Hybrid (CSH) chemistry to overcome amine tailing while maintaining MS compatibility.

Diagram 2: Mechanism of Action (Silanol vs. CSH)

Visualizing why the CSH column prevents peak tailing for this specific molecule.

InteractionMechanism cluster_0 Standard C18 (Method A/B) cluster_1 CSH C18 (Method C) Silanol Silanol (Si-O-) Amine1 Amine (BH+) Silanol->Amine1 Ionic Attraction (Causes Tailing) SurfaceCharge Surface Charge (+) Amine2 Amine (BH+) SurfaceCharge->Amine2 Electrostatic Repulsion (Sharp Peak)

Caption: Mechanistic comparison: Standard silica attracts the basic amine (tailing), while CSH repels it (sharp peak).

References

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Redefining Selectivity and Peak Shape for Basic Compounds. Retrieved from [Link]

  • McCalley, D. V. (2010).[4] Study of the Selectivity, Mass Transfer and Surface Charge of a New High pH Stable Silica-Based Stationary Phase. Journal of Chromatography A. Retrieved from [Link]

  • Phenomenex. (2025). Troubleshooting Peak Tailing in HPLC for Basic Compounds. Retrieved from [Link]

  • Chrom Tech. (2025).[5] Primary Causes of Peak Tailing in HPLC. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of 1-(2-Phenoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The biological activities of enantiomers can differ profoundly, with one enantiomer of a chiral drug providing the desired therapeutic effect while the other may be inactive or even toxic. This guide provides an in-depth comparison of the predominant analytical techniques for quantifying the enantiomeric excess (ee) of the chiral amine, 1-(2-Phenoxyphenyl)ethan-1-amine, a key structural motif in various pharmacologically active compounds.

This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to guide the selection of the most appropriate analytical methodology for your laboratory's specific needs.

Comparative Overview of Analytical Methodologies

The choice of an analytical technique for determining enantiomeric excess is a critical decision influenced by factors such as the required accuracy, sample throughput, available instrumentation, and the physicochemical properties of the analyte. Below is a summary of the key methods discussed in this guide.

Methodology Principle Sample Preparation Typical Analysis Time Key Advantages Potential Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Direct injection of a solution.5-30 minutesHigh resolution and accuracy, widely applicable, direct analysis.Method development can be time-consuming, cost of chiral columns.
Chiral GC Differential interaction of derivatized enantiomers with a chiral stationary phase.Derivatization to a volatile, thermally stable compound (e.g., trifluoroacetyl amide).10-40 minutesHigh efficiency and resolution, suitable for volatile amines.Requires derivatization, potential for thermal degradation.
NMR Spectroscopy (with Chiral Solvating Agents) Formation of transient diastereomeric complexes with distinct NMR signals.Simple mixing of the analyte and chiral solvating agent in an NMR tube.< 1 hourRapid, non-destructive, minimal sample preparation.Lower sensitivity than chromatographic methods, peak overlap can be an issue.
NMR Spectroscopy (with Chiral Derivatizing Agents - e.g., Mosher's Acid) Covalent reaction to form stable diastereomers with distinct NMR signals.Chemical reaction to form amides, followed by purification.Several hours (including reaction time)Provides absolute configuration information, reliable quantification.Destructive to the sample, requires pure derivatizing agent, potential for kinetic resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most powerful and widely employed technique for the separation and quantification of enantiomers due to its high accuracy, reproducibility, and broad applicability.[1][2]

Scientific Principles

The separation mechanism relies on the differential interaction between the enantiomers of 1-(2-Phenoxyphenyl)ethan-1-amine and a chiral stationary phase (CSP). These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, create a transient diastereomeric complex between each enantiomer and the CSP. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification.[3]

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening chiral primary amines due to their broad enantioselectivity.[1][2] Cyclofructan-based CSPs have also demonstrated high success rates for this class of compounds.[1][4]

Experimental Protocol: Chiral HPLC Analysis
  • Column Selection: Begin with a polysaccharide-based chiral column, for instance, one coated with cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase Preparation: A common starting point for normal-phase chromatography is a mixture of n-heptane and a polar modifier like isopropanol or ethanol. The addition of a small percentage of an amine modifier, such as diethylamine or triethylamine, is often crucial to improve peak shape and reduce tailing by masking active sites on the silica support. A typical starting mobile phase could be 90:10 (v/v) n-heptane:isopropanol with 0.1% diethylamine.

  • Sample Preparation: Prepare a stock solution of racemic 1-(2-Phenoxyphenyl)ethan-1-amine in the mobile phase at a concentration of approximately 1 mg/mL. For the sample to be analyzed, prepare it at the same concentration.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector is sufficient.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Determined by the UV absorbance maximum of 1-(2-Phenoxyphenyl)ethan-1-amine.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and the resolution factor.

    • Inject the sample to be analyzed.

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_method_dev Method Development Prep_Sample Prepare Racemic Standard & Sample Inject_Racemate Inject Racemic Standard Prep_Sample->Inject_Racemate Prep_MP Prepare Mobile Phase Prep_MP->Inject_Racemate Inject_Sample Inject Sample Inject_Racemate->Inject_Sample Calculate_ee Calculate Enantiomeric Excess Inject_Sample->Calculate_ee Select_Column Select Chiral Column Optimize_MP Optimize Mobile Phase Select_Column->Optimize_MP Optimize_MP->Prep_MP

Caption: Workflow for Chiral HPLC Analysis.

Chiral Gas Chromatography (GC)

For volatile and thermally stable amines, chiral GC offers excellent resolution and efficiency. A key consideration for primary amines is the necessity of derivatization to improve their chromatographic properties and enhance enantioselectivity.[5]

Scientific Principles

Similar to chiral HPLC, chiral GC relies on the differential interaction of enantiomers with a chiral stationary phase. Cyclodextrin derivatives are commonly used as CSPs in capillary GC columns for this purpose.[6] The derivatization of the primary amine group, for example, by reaction with trifluoroacetic anhydride to form a trifluoroacetyl amide, reduces its polarity, increases its volatility, and can introduce additional interaction sites for chiral recognition.[5][7]

Experimental Protocol: Chiral GC Analysis
  • Derivatization:

    • In a vial, dissolve approximately 1 mg of 1-(2-Phenoxyphenyl)ethan-1-amine in 1 mL of a suitable solvent like dichloromethane.

    • Add a slight excess of trifluoroacetic anhydride and a catalytic amount of pyridine.

    • Allow the reaction to proceed for 30 minutes at room temperature.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Redissolve the derivatized product in a known volume of solvent for GC analysis.

  • Column Selection: A capillary column coated with a derivatized cyclodextrin, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin, is a good starting point.

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Carrier Gas: Hydrogen or Helium.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Start with an isothermal period at a lower temperature (e.g., 120 °C) and then ramp to a higher temperature to ensure good separation and elution.

  • Analysis: The enantiomeric excess is calculated from the peak areas of the two derivatized enantiomers, analogous to the HPLC method.

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Derivatization Derivatize Amine Injection Inject Derivatized Sample Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Quantification Calculate ee Detection->Quantification

Caption: Workflow for Chiral GC Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach to determining enantiomeric excess, avoiding the need for chromatographic separation. This can be achieved through the use of either chiral solvating agents or chiral derivatizing agents.

Using Chiral Solvating Agents (CSAs)

This method is rapid and non-destructive, relying on the formation of transient diastereomeric complexes in solution.[8]

A chiral solvating agent (CSA), such as (S)-BINOL or a derivative, is added to a solution of the chiral amine.[9][10] The CSA interacts non-covalently with both enantiomers of the amine to form short-lived diastereomeric complexes. These complexes have different magnetic environments, leading to separate, distinguishable signals in the ¹H or ¹⁹F NMR spectrum for each enantiomer. The enantiomeric excess can then be determined by integrating these resolved signals.[9][10]

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of 1-(2-Phenoxyphenyl)ethan-1-amine (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the amine alone.

    • Add an equimolar amount of the chosen chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol (BINOL)) to the NMR tube.

    • Gently shake the tube to ensure thorough mixing.[9][10]

  • NMR Analysis:

    • Acquire the ¹H NMR spectrum of the mixture.

    • Identify a proton signal of the amine (ideally a sharp singlet or a well-resolved multiplet) that shows clear separation for the two enantiomers.

    • Carefully integrate the two resolved signals. The ratio of the integrals corresponds to the ratio of the enantiomers.

Using Chiral Derivatizing Agents (CDAs) - Mosher's Acid Analysis

This classic method involves the covalent reaction of the chiral amine with an enantiomerically pure chiral derivatizing agent, most commonly Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its more reactive acid chloride.[11][12][13]

The reaction of the racemic amine with a single enantiomer of Mosher's acid chloride (e.g., (R)-MTPA-Cl) produces a mixture of two stable diastereomeric amides.[13] These diastereomers have different chemical and physical properties, resulting in distinct chemical shifts for their corresponding protons and fluorine atoms in the ¹H and ¹⁹F NMR spectra. By integrating a pair of well-resolved signals, the diastereomeric ratio, and thus the original enantiomeric excess, can be determined.[13]

  • Reaction:

    • Dissolve approximately 5 mg of 1-(2-Phenoxyphenyl)ethan-1-amine in an anhydrous solvent (e.g., pyridine or CH₂Cl₂ with triethylamine) in an NMR tube or a small vial.

    • Add a slight excess (~1.2 equivalents) of (R)-(-)-Mosher's acid chloride.[14]

    • Allow the reaction to proceed to completion at room temperature.

  • NMR Analysis:

    • Directly acquire a ¹H or ¹⁹F NMR spectrum of the reaction mixture.

    • In the ¹H NMR spectrum, look for well-resolved signals, often the methoxy or phenyl protons of the Mosher's moiety, that are distinct for the two diastereomers.

    • In the ¹⁹F NMR spectrum, the -CF₃ group will typically show two distinct signals for the two diastereomers. This is often preferred due to the simplicity of the spectrum and the large chemical shift dispersion of fluorine.

    • Calculate the enantiomeric excess from the integration of the signals corresponding to the two diastereomers.

Decision Logic for NMR-Based ee Determination

NMR_Logic node_action node_action Start Need to Determine ee by NMR? Non_Destructive Is Non-Destructive Analysis Required? Start->Non_Destructive Abs_Config Need Absolute Configuration? Non_Destructive->Abs_Config No Use_CSA Use Chiral Solvating Agent (CSA) Non_Destructive->Use_CSA Yes Abs_Config->Use_CSA No Use_CDA Use Chiral Derivatizing Agent (CDA) (e.g., Mosher's Acid) Abs_Config->Use_CDA Yes

Caption: Decision tree for NMR-based ee determination.

Conclusion and Recommendations

The determination of the enantiomeric excess of 1-(2-Phenoxyphenyl)ethan-1-amine can be reliably achieved by several analytical techniques, each with its own set of advantages and considerations.

  • For high-throughput screening and routine quality control , Chiral HPLC is often the method of choice due to its high accuracy, direct analysis capabilities, and amenability to automation. The initial investment in method development is offset by its reliability and reproducibility.

  • Chiral GC is a strong alternative if the derivatized amine is sufficiently volatile and thermally stable, offering excellent resolving power.

  • NMR spectroscopy with Chiral Solvating Agents provides the quickest assessment of enantiomeric purity and is ideal for rapid reaction monitoring where sample conservation is important.

  • Mosher's acid analysis , while more labor-intensive, remains an invaluable tool, not only for determining enantiomeric excess but also for assigning the absolute configuration of the chiral center, a critical piece of information in drug development.

Ultimately, the selection of the optimal method will depend on a careful evaluation of the project's specific requirements, including the desired level of accuracy, sample availability, and the analytical instrumentation at hand. It is often prudent to validate results from one method with an orthogonal technique to ensure the utmost confidence in the data.

References

  • Benchchem. (n.d.). HPLC method for enantiomeric separation of chiral amines.
  • Columnex. (n.d.). Chiral HPLC and SFC Columns.
  • Benchchem. (n.d.). A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived from Chiral Azides.
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26035-26043. [Link]

  • Singh, S. et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing.
  • Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • PMC. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • PMC - NIH. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • Wikipedia. (n.d.). Mosher's acid.
  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation.
  • UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • chemeurope.com. (n.d.). Mosher's acid.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Benchchem. (n.d.). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis.

Sources

A Comparative Guide to the Infrared Spectrum of 1-(2-Phenoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the Infrared (IR) spectrum of 1-(2-phenoxyphenyl)ethan-1-amine. Designed for researchers and drug development professionals, this document moves beyond a simple peak-listing to offer a comparative framework, explaining the causality behind spectral features by contrasting them with simpler, related molecules. By understanding how the constituent functional groups—a primary amine, an aromatic ether, and substituted benzene rings—contribute to the overall spectrum, researchers can gain a more profound and reliable interpretation of their own experimental data.

The Principle of IR Spectroscopy: A Molecular Symphony

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] Covalent bonds are not rigid; they behave like springs that can stretch, bend, and vibrate at specific frequencies.[2] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes.[1] An IR spectrum plots the intensity of this absorption against the frequency of light (typically in wavenumbers, cm⁻¹), creating a unique "fingerprint" that reveals the functional groups present in the molecule.[1][3]

The spectrum is broadly divided into two regions:

  • Functional Group Region (4000-1500 cm⁻¹): This region contains characteristic stretching vibrations for most functional groups (e.g., O-H, N-H, C=O). Absorptions here are often well-defined and diagnostic.

  • Fingerprint Region (1500-500 cm⁻¹): This area is rich with complex vibrations, including bending and single-bond stretches, that are unique to the molecule's overall structure.[3]

This guide will dissect the predicted IR spectrum of 1-(2-phenoxyphenyl)ethan-1-amine by examining the contributions from its core components.

Deconstructing the Spectrum: 1-(2-Phenoxyphenyl)ethan-1-amine

The structure of 1-(2-phenoxyphenyl)ethan-1-amine (C₁₄H₁₅NO) incorporates several key functional groups, each with its own set of expected vibrational absorptions.

  • Primary Aliphatic Amine (R-NH₂): Attached to a chiral center.

  • Aryl Alkyl Ether (Ar-O-R'): A phenoxy group attached to a substituted benzene ring.

  • Aromatic Rings: One monosubstituted and one ortho-disubstituted benzene ring.

  • Alkyl C-H Bonds: From the ethylamine side chain.

To logically interpret the spectrum, we will compare its expected features to those of simpler molecules that contain these individual functionalities: Aniline , Diphenyl Ether , and o-Xylene .

Comparative Analysis of Key Vibrational Modes

The following table summarizes the expected absorption frequencies for 1-(2-phenoxyphenyl)ethan-1-amine and provides a comparative baseline using related structures.

Vibrational Mode1-(2-Phenoxyphenyl)ethan-1-amine (Predicted, cm⁻¹)Aniline (Primary Aromatic Amine)Diphenyl Ether (Aromatic Ether)o-Xylene (Ortho-disubstituted)
N-H Stretch (Amine) Two bands: ~3380 & ~3300 (medium, sharp)Two bands: 3442 & 3360N/AN/A
Aromatic C-H Stretch >3000 (multiple, weak-medium)>3000>3000>3000
Aliphatic C-H Stretch <3000 (multiple, medium)N/AN/A<3000
N-H Bend (Amine) ~1620-1580 (medium)1619N/AN/A
Aromatic C=C Stretch ~1600 & ~1500 (multiple, medium)1603, 14981590, 14901604, 1495
Asymmetric C-O-C Stretch ~1240 (strong)N/A1238N/A
Aromatic C-N Stretch ~1330-1250 (strong)1281N/AN/A
Aliphatic C-N Stretch ~1250-1020 (weak-medium)N/AN/AN/A
C-H Out-of-Plane Bend ~750 (strong, ortho) & ~730, 690 (strong, mono)~750, 690~750, 690~745

Detailed Interpretation of Functional Group Regions

Amine Group Vibrations (N-H and C-N)

The primary amine (-NH₂) is a highly diagnostic functional group in IR spectroscopy.

  • N-H Stretching: Primary amines exhibit two distinct stretching bands in the 3400-3250 cm⁻¹ region.[4] These correspond to the asymmetric and symmetric N-H stretches, respectively.[4][5] Unlike the broad O-H stretch of alcohols, N-H stretches are typically sharper and less intense due to weaker hydrogen bonding.[4][6] For our target molecule, we predict two peaks around 3380 cm⁻¹ and 3300 cm⁻¹.

  • N-H Bending: A characteristic "scissoring" vibration (bending) for primary amines occurs between 1650-1580 cm⁻¹.[4][5] This peak can sometimes be mistaken for a C=C aromatic stretch, but its presence alongside the N-H stretching bands confirms the amine group.

  • C-N Stretching: The stretching of the carbon-nitrogen bond provides further evidence. Aromatic amines show a strong C-N stretch between 1335-1250 cm⁻¹, while aliphatic amines have a weaker absorption in the 1250-1020 cm⁻¹ range.[4][5] 1-(2-Phenoxyphenyl)ethan-1-amine possesses both types of C-N bonds, though the aromatic C-N stretch is typically more prominent.

  • N-H Wagging: A broad, often strong band between 910-665 cm⁻¹ can be attributed to the out-of-plane N-H wag, characteristic of primary and secondary amines.[4]

Aromatic Ether Linkage (C-O-C)

The defining feature of an ether is the C-O stretching vibration.

  • Asymmetric C-O-C Stretch: Aromatic ethers are characterized by a strong, prominent C-O-C asymmetric stretch between 1300 and 1200 cm⁻¹.[7] In diphenyl ether, this peak appears at 1238 cm⁻¹.[7] We anticipate a similarly strong absorption around 1240 cm⁻¹ for 1-(2-phenoxyphenyl)ethan-1-amine, confirming the phenoxy linkage. Alkyl aryl ethers, such as the target molecule, show this strong band in the 1275-1200 cm⁻¹ range, with a second, weaker C-O stretch (from the alkyl side) often appearing around 1050-1010 cm⁻¹.[7][8]

Aromatic Ring Vibrations (C-H and C=C)

The two benzene rings contribute several characteristic peaks.

  • Aromatic C-H Stretch: A weak to medium absorption band is always found just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) for C-H bonds on an aromatic ring.[3][9]

  • Aromatic C=C Stretch: The stretching of the carbon-carbon bonds within the aromatic ring results in a series of absorptions, often appearing as a pair of peaks around 1600 cm⁻¹ and 1500 cm⁻¹.[9]

  • C-H Out-of-Plane (OOP) Bending: The most diagnostic signals for determining the substitution pattern on a benzene ring are the strong C-H "wagging" bands in the 900-675 cm⁻¹ region.[3][10]

    • Monosubstituted Ring: Expect two strong bands, one between 770-730 cm⁻¹ and another near 690 cm⁻¹.[10]

    • Ortho-disubstituted Ring: A single, strong absorption is expected between 770-735 cm⁻¹.[10] The spectrum of 1-(2-phenoxyphenyl)ethan-1-amine should therefore display a strong, sharp peak around 750 cm⁻¹, characteristic of the ortho-disubstituted ring, potentially overlapping with signals from the monosubstituted ring.

Visualizing the Vibrational Assignments

The following diagram illustrates the key functional groups and their associated vibrational modes in 1-(2-phenoxyphenyl)ethan-1-amine.

IR_Interpretation cluster_molecule 1-(2-Phenoxyphenyl)ethan-1-amine cluster_groups Vibrational Modes (cm⁻¹) Molecule Key Functional Groups Amine Primary Amine (-NH₂) N-H Stretch: 3380 & 3300 N-H Bend: 1620-1580 C-N Stretch: 1330-1250 Molecule->Amine Ether Aromatic Ether (Ar-O-R') Asymmetric C-O-C Stretch: ~1240 Molecule->Ether Aromatic Aromatic Rings (C₆H₅ & C₆H₄) Aromatic C-H Stretch: >3000 C=C Ring Stretch: ~1600, ~1500 C-H OOP Bend: ~750 (ortho), ~730 & 690 (mono) Molecule->Aromatic Alkyl Alkyl Side Chain (-CH-CH₃) Aliphatic C-H Stretch: <3000 Molecule->Alkyl

Caption: Key functional groups in 1-(2-phenoxyphenyl)ethan-1-amine and their characteristic IR absorptions.

Standard Protocol for IR Spectrum Acquisition (ATR-FTIR)

This protocol outlines a self-validating workflow for obtaining a high-quality IR spectrum of a solid or liquid sample.

  • Instrument Preparation & Background Scan:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has reached thermal equilibrium.

    • Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

    • Acquire a background spectrum. This is a critical step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be subtracted from the sample spectrum. A successful background scan should result in a flat baseline.

  • Sample Application:

    • For a liquid sample, place a single drop onto the center of the ATR crystal.

    • For a solid sample, place a small amount of the powder onto the crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface. The pressure should be consistent for reproducible results.

  • Spectrum Acquisition:

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in units of % Transmittance or Absorbance versus Wavenumber (cm⁻¹).

  • Data Processing and Cleaning:

    • Perform an ATR correction if necessary, as this corrects for the wavelength-dependent depth of penetration of the IR beam.

    • Perform a baseline correction to ensure the baseline is flat at 0% absorbance or 100% transmittance in regions with no peaks.

    • Clean the ATR crystal thoroughly after analysis to prevent cross-contamination.

Caption: Standard workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Conclusion

The infrared spectrum of 1-(2-phenoxyphenyl)ethan-1-amine is a composite of the distinct vibrational signatures of its primary amine, aromatic ether, and substituted phenyl moieties. By systematically analyzing the functional group region and the fingerprint region, and by comparing the spectrum to simpler reference compounds, a confident and detailed structural confirmation can be achieved. The key diagnostic peaks include the double N-H stretch of the primary amine, the strong asymmetric C-O-C stretch of the aryl ether, and the C-H out-of-plane bending bands that confirm the aromatic substitution patterns. This guide provides the foundational logic for researchers to interpret their experimental data with a high degree of scientific rigor.

References

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Gettysburg College. (n.d.). Infrared Spectroscopy. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Florida State University. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. [Link]

  • Fiveable. (2025). Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]

  • University of Calgary. (n.d.). Ether Infrared spectra. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2019). Why are N-H stretching vibrations often sharp and not broad?. [Link]

Sources

A Comparative Guide to the Synthetic Validation of 1-(2-Phenoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(2-Phenoxyphenyl)ethan-1-amine

1-(2-Phenoxyphenyl)ethan-1-amine is a valuable primary amine featuring a phenoxy moiety, a structural motif present in numerous biologically active compounds. Its synthesis is of considerable interest to researchers in medicinal chemistry and drug development. The strategic selection of a synthetic pathway is critical, impacting not only yield and purity but also scalability, cost-effectiveness, and environmental footprint. This guide will objectively compare the most prevalent and viable synthesis routes to this target molecule, supported by experimental data and mechanistic insights.

Route 1: Reductive Amination of 2-Phenoxyacetophenone

The most direct and widely employed strategy for the synthesis of 1-(2-phenoxyphenyl)ethan-1-amine is the reductive amination of the corresponding ketone, 2-phenoxyacetophenone. This one-pot reaction involves the formation of an intermediate imine from the ketone and an amine source, which is then reduced in situ to the desired primary amine.[1][2] The efficiency of this transformation is highly dependent on the choice of reducing agent and reaction conditions.

Method A: The Leuckart Reaction

The Leuckart reaction is a classic method for reductive amination that utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[1] The reaction typically requires high temperatures (120-130°C) to drive the formation of the N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine.[1][3]

Mechanism Insight: The reaction proceeds through the initial formation of an iminium ion from the ketone and ammonia (from ammonium formate). The formate ion then acts as a hydride donor to reduce the iminium ion.[1]

Experimental Protocol (Adapted from general Leuckart reaction procedures for acetophenones):

  • In a round-bottom flask equipped with a reflux condenser, combine 2-phenoxyacetophenone (1 equivalent) and a significant excess of ammonium formate (4-5 equivalents).

  • Heat the mixture to 160-170°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and add a solution of hydrochloric acid (e.g., 6M HCl).

  • Reflux the mixture for 1-2 hours to hydrolyze the formamide intermediate.

  • Cool the mixture and basify with a strong base (e.g., NaOH) to a pH > 10.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by distillation or column chromatography.

Method B: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation offers a greener alternative to stoichiometric reducing agents. Raney® Nickel is a commonly used catalyst for the reductive amination of ketones.[4] The reaction is typically carried out under a hydrogen atmosphere in the presence of ammonia.

Mechanism Insight: The ketone and ammonia first form an equilibrium with the corresponding imine on the surface of the catalyst. The adsorbed hydrogen on the Raney® Nickel then reduces the imine to the primary amine.[5]

Experimental Protocol (Adapted from general procedures for reductive amination with Raney® Nickel):

  • To a high-pressure reactor, add 2-phenoxyacetophenone (1 equivalent), a suitable solvent (e.g., ethanol saturated with ammonia), and a catalytic amount of Raney® Nickel (5-10% by weight).

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen (e.g., 50-100 psi) and heat to a moderate temperature (e.g., 50-80°C).

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring the uptake of hydrogen.

  • After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by distillation or conversion to a salt followed by recrystallization.

Method C: Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[6] It is known for its tolerance of a wide range of functional groups and for producing fewer side products compared to other hydride reagents.[6]

Mechanism Insight: STAB is a less reactive hydride donor than sodium borohydride, which allows for the controlled reduction of the iminium ion in the presence of the unreacted ketone. The reaction is often carried out in aprotic solvents like 1,2-dichloroethane (DCE).

Experimental Protocol (Adapted from general procedures using STAB):

  • In a round-bottom flask, dissolve 2-phenoxyacetophenone (1 equivalent) and ammonium acetate (or another ammonia source, 2-3 equivalents) in 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Comparison of Reductive Amination Methods
ParameterLeuckart ReactionCatalytic Hydrogenation (Raney® Ni)Sodium Triacetoxyborohydride (STAB)
Reagents Ammonium formate/formamideH₂, NH₃, Raney® NiAmmonium source, NaBH(OAc)₃
Temperature High (160-170°C)Moderate (50-80°C)Room Temperature
Pressure AtmosphericHigh (50-100 psi)Atmospheric
Yield Moderate to Good (typically 50-70%)Good to Excellent (typically 70-90%)Good to Excellent (typically 70-95%)
Selectivity Can have side reactionsGenerally highHigh
Safety High temperatures, formic acidFlammable H₂ gas, pyrophoric catalystRelatively safe, handle with care
Scalability ModerateExcellentGood
Green Chemistry Poor (high energy, stoichiometric)Good (catalytic, H₂ is a clean reagent)Moderate (stoichiometric hydride)

Note: Yields are estimates based on reactions with analogous acetophenones and may vary for 1-(2-phenoxyphenyl)ethan-1-amine.

Route 2: Gabriel Synthesis - An Alternative Pathway

The Gabriel synthesis provides a classic method for the preparation of primary amines from alkyl halides, avoiding the overalkylation issues often encountered with direct alkylation of ammonia.[7][8][9][10][11] This multi-step route would involve the initial preparation of a suitable alkyl halide precursor from 2-phenoxyacetophenone.

Workflow for Gabriel Synthesis:

A 2-Phenoxyacetophenone B 1-(2-Phenoxyphenyl)ethanol A->B Reduction (e.g., NaBH₄) C 1-Bromo-1-(2-phenoxyphenyl)ethane B->C Bromination (e.g., PBr₃) D N-(1-(2-Phenoxyphenyl)ethyl)phthalimide C->D Potassium Phthalimide E 1-(2-Phenoxyphenyl)ethan-1-amine D->E Hydrazinolysis (NH₂NH₂)

Caption: Gabriel synthesis workflow for 1-(2-phenoxyphenyl)ethan-1-amine.

Experimental Protocol (Conceptual):

  • Reduction of 2-Phenoxyacetophenone: The starting ketone is reduced to the corresponding alcohol, 1-(2-phenoxyphenyl)ethanol, using a mild reducing agent like sodium borohydride in an alcoholic solvent.

  • Conversion to Alkyl Halide: The alcohol is then converted to the alkyl bromide, 1-bromo-1-(2-phenoxyphenyl)ethane, using a reagent such as phosphorus tribromide (PBr₃).

  • N-Alkylation of Potassium Phthalimide: The alkyl bromide is reacted with potassium phthalimide in a polar aprotic solvent like DMF to form N-(1-(2-phenoxyphenyl)ethyl)phthalimide.[7][8]

  • Hydrazinolysis: The phthalimide group is cleaved by treatment with hydrazine hydrate in a refluxing alcoholic solvent to liberate the desired primary amine.[7][9]

Comparison with Reductive Amination:

While the Gabriel synthesis is a reliable method for producing primary amines, it is a longer, multi-step process compared to the one-pot reductive amination. This generally leads to a lower overall yield and increased consumption of reagents and solvents. However, it can be a valuable alternative if direct reductive amination proves problematic due to substrate sensitivity or side reactions.

Precursor Synthesis: Preparation of 2-Phenoxyacetophenone

A robust synthesis of the target amine requires a reliable source of the starting ketone, 2-phenoxyacetophenone. The most common method for its preparation is the Williamson ether synthesis.[12][13][14][15][16]

Williamson Ether Synthesis Workflow:

A Phenol B Sodium Phenoxide A->B Base (e.g., NaOH) D 2-Phenoxyacetophenone B->D SN2 Reaction C 2-Chloroacetophenone C->D

Caption: Williamson ether synthesis of 2-phenoxyacetophenone.

Experimental Protocol (Adapted from general Williamson ether synthesis procedures):

  • In a round-bottom flask, dissolve phenol (1 equivalent) in a suitable solvent (e.g., acetone or ethanol).

  • Add a base such as potassium carbonate or sodium hydroxide (1.1 equivalents) and stir to form the phenoxide.

  • Add 2-chloroacetophenone (1 equivalent) to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude 2-phenoxyacetophenone, which can be purified by recrystallization or column chromatography.

Conclusion and Recommendations

For the synthesis of 1-(2-phenoxyphenyl)ethan-1-amine, direct reductive amination of 2-phenoxyacetophenone is the most efficient and atom-economical approach.

  • For laboratory-scale synthesis with high selectivity and mild conditions, the use of sodium triacetoxyborohydride (STAB) is highly recommended.[6]

  • For larger-scale industrial production, catalytic hydrogenation with Raney® Nickel offers a cost-effective and environmentally friendlier option, provided the necessary high-pressure equipment is available.[4]

  • The Leuckart reaction , while historically significant, is generally less favorable due to the harsh reaction conditions and potentially lower yields.[1][2][3][17][18]

  • The Gabriel synthesis serves as a viable, albeit longer, alternative route if direct amination methods are unsuccessful.[7][8][9][10][11]

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, available equipment, cost, and safety considerations. The synthesis of the precursor, 2-phenoxyacetophenone, is straightforward via the Williamson ether synthesis, providing a reliable source of the starting material.[12][13][14][15][16]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ashenhurst, J. (2018). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. [Link]

  • Chem LibreTexts. (2023). The Williamson Ether Synthesis. [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]

  • Wikipedia. (2023). Gabriel synthesis. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Xiao, J., & Zhang, X. (2002). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. Angewandte Chemie International Edition, 41(18), 3425-3428. [Link]

  • Chemistry Steps. (2020). The Gabriel Synthesis of Primary Amines. [Link]

  • Chem LibreTexts. (2023). Gabriel Synthesis. [Link]

  • University of Missouri–St. Louis. (n.d.). 12. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. [Link]

  • List, B., Pojarliev, P., & Martin, H. J. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 128(1), 84-85. [Link]

  • Senthamarai, T., Murugesan, K., & Schneidewind, J. (2018). Reductive amination of aryl substituted ketones and aldehydes to primary amines. Catalysis Science & Technology, 8(15), 3847-3855. [Link]

  • Wikipedia. (2023). Leuckart reaction. [Link]

  • Reactions. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-18. [Link]

  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of the American Chemical Society, 66(8), 1322-1325. [Link]

  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]

  • Barata-Vallejo, S., & Postigo, A. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, 10(2), 223. [Link]

  • Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]

  • University of Illinois. (n.d.). The Art of Heterogenous Catalytic Hydrogenation Part 2. [Link]

  • Der Pharma Chemica. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(7), 241-245. [Link]

  • Yang, L., Dai, R., Liu, W., & Deng, Y. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. [Link]

  • Bayer AG. (1988).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by oxime reduction. [Link]

  • Kulkarni, A. S., & Pandit, A. B. (2010). Preparation of optically active amines from oximes by yeast catalyzed selective reduction. Bio-Chemical and Bio-Physical Research Communications, 2(1), 1-6. [Link]

  • Jiang, Y., & Beller, M. (2017). Structured Raney Ni Catalysts for Liquid-Phase Hydrogenation. Chemie Ingenieur Technik, 89(9), 1189-1196. [Link]

  • Al-Rawashdeh, N. A. F., Al-Jaber, H. I., & Al-Qtaitat, A. I. (2015). Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Esters. International Journal of Advanced Research, 3(10), 1083-1091. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Column Selection for the Separation of 1-(2-Phenoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantioselective separation of primary aromatic amines like 1-(2-phenoxyphenyl)ethan-1-amine is a critical task in pharmaceutical development, where enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive strategy for selecting the optimal chiral stationary phase (CSP) and developing a robust HPLC method for this specific analyte. We will move beyond a simple listing of columns to explore the underlying chiral recognition mechanisms, providing a systematic, science-based workflow for method development. This document details a comparative analysis of leading CSP classes, including polysaccharide, cyclofructan, and crown ether-based phases, and furnishes detailed protocols for screening and optimization, grounded in established chromatographic principles.

Introduction: Deconstructing the Analyte

The target molecule, 1-(2-phenoxyphenyl)ethan-1-amine, possesses distinct structural features that dictate the strategy for its chiral separation. As a primary amine, it is susceptible to strong interactions with residual silanols on silica-based stationary phases, often leading to poor peak shape and low efficiency. Therefore, controlling these secondary interactions with appropriate mobile phase additives is as crucial as selecting the correct chiral selector.[3]

The key to successful enantioseparation lies in exploiting the molecule's potential for multiple interactions with a chiral stationary phase.

Analyte_Structure cluster_analyte 1-(2-Phenoxyphenyl)ethan-1-amine cluster_features Key Interaction Sites for Chiral Recognition img img amine Primary Amine: - H-bond donor/acceptor - Basic site (pKa) - Prone to silanol interaction chiral_center Chiral Center: - Stereogenic core aromatic_rings Aromatic Rings: - π-π stacking - Dipole-induced dipole ether_linkage Ether Linkage: - H-bond acceptor - Dipole interactions

Caption: Key structural features of the target analyte.

The primary amine group serves as a potent hydrogen bond donor and proton acceptor. The two aromatic rings (phenyl and phenoxy groups) provide opportunities for π-π stacking and dipole interactions. The ether linkage offers an additional site for hydrogen bonding as an acceptor. An effective chiral stationary phase must leverage these features to form transient diastereomeric complexes with differential stability, which is the fundamental principle of chiral recognition in chromatography.[4][5]

Part 1: A Comparative Analysis of Chiral Stationary Phases

While a vast number of CSPs are commercially available, experience dictates that a focused selection based on the analyte's structure yields the most efficient path to a successful separation. For a primary aromatic amine, three classes of CSPs stand out as primary candidates.

A. Polysaccharide-Based CSPs: The Versatile Workhorses

Derivatized cellulose and amylose polymers are the most widely used CSPs due to their broad enantioselectivity.[6][7] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and, most importantly, the inclusion of parts of the analyte into chiral grooves or cavities formed by the polysaccharide structure.[4][5]

  • Coated vs. Immobilized Phases: Traditional polysaccharide CSPs are physically coated onto the silica support. This limits the range of usable solvents, as "non-standard" solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate can damage the column by dissolving the selector.[7][8] Modern immobilized phases, where the polysaccharide is covalently bonded to the silica, overcome this limitation.[8][9] This provides immense flexibility during method development, allowing the use of virtually any organic solvent to fine-tune selectivity and improve analyte solubility.[7][10] For 1-(2-phenoxyphenyl)ethan-1-amine, starting with immobilized columns (e.g., CHIRALPAK® IA, IB, IC, ID, IE, IF series) is highly recommended.

B. Cyclofructan-Based CSPs: The Primary Amine Specialists

Cyclofructan (CF) CSPs have demonstrated a remarkably high success rate for the enantioseparation of primary amines, often outperforming polysaccharide phases in this specific application.[3] These stationary phases operate primarily in the polar organic and reversed-phase modes. The chiral recognition is driven by hydrogen bonding and dipole interactions at the "rim" of the cyclofructan macrocycle. For primary amines, the use of specific mobile phase additives is critical; for instance, triethylamine has been shown to be a more suitable silanol-masking agent than butylamine for these columns.[3]

C. Crown Ether-Based CSPs: The High-Selectivity Niche

Chiral stationary phases based on crown ethers, particularly (18-Crown-6)-tetracarboxylic acid, are specifically designed for the resolution of primary amines.[9][11] The mechanism involves the complexation of the protonated primary amine (-NH3+) within the crown ether cavity via multiple hydrogen bonds. This approach is highly specific and can yield excellent separations where other columns fail.[11] A key operational requirement is the use of a strongly acidic mobile phase (e.g., containing perchloric acid or trifluoroacetic acid) to ensure the analyte is in its protonated state.[3][12]

Summary Comparison of Recommended CSP Classes
CSP ClassChiral Selector ExamplePrimary Recognition MechanismRecommended Mobile PhasesKey Advantages for Primary AminesPotential Drawbacks
Immobilized Polysaccharide Amylose tris(3,5-dimethylphenylcarbamate)Inclusion, H-bonding, π-π stackingNormal, Polar Organic, Reversed-PhaseBroad selectivity, high robustness, universal solvent compatibility[7][8]May require extensive screening of different derivatives.
Cyclofructan Derivatized Cyclofructan 6H-bonding, Dipole-dipolePolar Organic, Reversed-PhaseVery high success rate for primary amines[3], complementary selectivity.Sensitive to the choice of basic additive.[3]
Crown Ether (+)-(18-Crown-6)-tetracarboxylic acidHost-guest complexation via H-bondingReversed-Phase (Acidic)Highly specific and selective for primary amines.[9][11]Requires strongly acidic mobile phases, limited applicability to other compound classes.[3]

Part 2: A Systematic Workflow for Method Development

A trial-and-error approach to chiral method development is inefficient.[13] A structured screening protocol, followed by logical optimization, ensures a higher probability of success in a shorter timeframe.

Caption: Systematic workflow for chiral method development.

Step 1: Initial Screening Protocol

This protocol is designed to rapidly assess the most promising CSP/mobile phase combinations.

1. Analyte Preparation:

  • Prepare a stock solution of 1-(2-phenoxyphenyl)ethan-1-amine at 1.0 mg/mL in methanol or ethanol.

  • For injection, dilute to 0.1-0.2 mg/mL using the initial mobile phase to avoid solvent mismatch effects.

2. Mobile Phase Preparation:

  • Normal Phase (NP):

    • MP A: n-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA)
    • MP B: n-Hexane / Ethanol (EtOH) (85:15, v/v) + 0.1% Butylamine (BA)
  • Polar Organic (PO):

    • MP C: Acetonitrile (ACN) / Methanol (MeOH) (95:5, v/v) + 0.1% DEA
    • MP D (for Cyclofructan): ACN / MeOH (90:10, v/v) + 0.3% Trifluoroacetic Acid (TFA) / 0.2% Triethylamine (TEA)[14]
  • Reversed-Phase (RP) - Acidic:

    • MP E (for Crown Ether): Water / ACN (50:50, v/v) + 0.1% TFA

3. Chromatographic Conditions:

  • Columns: CHIRALPAK IA, CHIRALPAK IC, Larihc CF6-P, Crownpak CR-I(+) (or equivalents). Use analytical dimensions (e.g., 150 x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm or 254 nm.

  • Injection Volume: 5 µL

4. Execution:

  • Equilibrate each column with the intended mobile phase for at least 20 column volumes.

  • Inject the analyte onto each column/mobile phase combination. The basic additive (DEA, BA, TEA) is essential for mitigating peak tailing on all but the crown ether column.[3][15][16]

Step 2: Interpreting Screening Data

The goal of screening is not baseline separation, but to identify a "hit"—any condition that shows partial separation (Resolution, Rs > 0.8) or at least peak broadening indicative of enantioselectivity.

Hypothetical Screening Results Table:

ColumnMobile PhasetR1 (min)tR2 (min)Selectivity (α)Resolution (Rs)Tailing (Tf)Assessment
CHIRALPAK IANP (A)6.26.91.151.31.4Good Hit
CHIRALPAK IAPO (C)4.14.11.000.01.6No Separation
CHIRALPAK ICNP (A)7.58.81.211.91.2Excellent Hit
Larihc CF6-PPO (D)5.56.01.111.11.3Promising Hit
Crownpak CR-I(+)RP (E)9.110.51.182.11.1Excellent Hit

From this hypothetical data, CHIRALPAK IC under normal phase conditions and the Crownpak column under acidic reversed-phase conditions appear to be the most promising candidates for further optimization.

Step 3: Method Optimization Protocol

Select the best condition from the screen (e.g., CHIRALPAK IC with NP-A) and perform a systematic optimization.

1. Optimize Alcohol Modifier Percentage:

  • Keeping the additive (0.1% DEA) constant, vary the percentage of IPA in n-Hexane.

  • Test compositions such as 95:5, 90:10, and 85:15 (Hexane:IPA).

  • Rationale: Decreasing the polar alcohol content generally increases retention and often improves resolution, but may broaden peaks. The goal is to find the optimal balance between resolution and analysis time.

2. Screen/Optimize Additive:

  • Using the optimal alcohol percentage, vary the additive.

  • Test DEA, Butylamine (BA), and Ethanolamine (EA) at concentrations from 0.05% to 0.2%.

  • Rationale: The size and basicity of the amine additive can subtly alter interactions with both the analyte and the stationary phase, significantly impacting peak shape and sometimes selectivity.[15]

3. Evaluate Temperature:

  • Using the best mobile phase from the previous steps, analyze the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C).

  • Rationale: Chiral separations are often enthalpically driven, meaning lower temperatures can increase selectivity. However, this comes at the cost of higher mobile phase viscosity and broader peaks. A van't Hoff plot (ln(α) vs 1/T) can clarify the thermodynamic nature of the separation.

4. Final Adjustments:

  • Fine-tune the flow rate to balance analysis time and efficiency.

Conclusion and Final Recommendations

The successful chiral separation of 1-(2-phenoxyphenyl)ethan-1-amine is readily achievable with a systematic and informed approach.

  • Primary Recommendation: Begin screening with a modern, immobilized polysaccharide CSP (such as the CHIRALPAK I-series) under both normal phase and polar organic conditions. These columns offer the highest probability of achieving a separation due to their broad applicability and solvent versatility.[7][8] The use of a basic additive (0.1% DEA or BA) in the mobile phase is non-negotiable for achieving good peak symmetry.[15][16]

  • Secondary Alternative: If polysaccharide columns fail to provide an adequate result, a crown ether-based CSP is an excellent second choice, given its specificity for primary amines.[11] Be prepared to work with acidic mobile phases.

  • Complementary Option: A cyclofructan-based CSP should be considered for its proven track record with primary amines, particularly if a polar organic or reversed-phase method is preferred.[3]

By following the structured workflow presented—analyzing the molecule, comparing appropriate CSPs, and executing a logical screening and optimization protocol—researchers can confidently and efficiently develop a robust, high-resolution chiral separation method for 1-(2-phenoxyphenyl)ethan-1-amine.

References

  • Berthod, A., et al. (2013). "Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns." National Institutes of Health.[Link]

  • Satinder, A. (2002). "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC International.[Link]

  • Columnex. "Chiral HPLC and SFC Columns." Columnex.[Link]

  • Ali, I., et al. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." YAKHAK HOEJI.[Link]

  • Wang, Y., et al. (2011). "Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography." National Institutes of Health.[Link]

  • Farkas, T., et al. (2010). "Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column." ResearchGate.[Link]

  • Welch, C. J., et al. (2014). "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." LCGC International.[Link]

  • De Vooght-Johnson, R. (2023). "Chiral column takes the crown for supercritical enantioseparation of primary amines." Wiley Analytical Science.[Link]

  • Phenomenex. "HPLC Technical Tip: Chiral Method Development." Phenomenex.[Link]

  • Daicel Chiral Technologies. "Daicel Polysaccharide Stationary Phases." Daicel Chiral Technologies.[Link]

  • Chiralpedia. "Polysaccharide-based CSPs." Chiralpedia.[Link]

  • Sumika Chemical Analysis Service Ltd. (2018). "Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography." J-Stage.[Link]

  • Daicel Chiral Technologies. "CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives." Daicel Chiral Technologies.[Link]

  • Assaf, K. I., et al. (2015). "HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid." ResearchGate.[Link]

  • ResearchGate. "Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD." ResearchGate.[Link]

  • I.B.S. "Chiral HPLC Method Development." I.B.S. Analytical.[Link]

  • YMC CO., LTD. "Polysaccharide derivative type CHIRAL ART Immobilized type." YMC.[Link]

  • Regis Technologies. "CHIRAL STATIONARY PHASES." Regis Technologies.[Link]

  • Hilderbrand, A. E., et al. (2022). "Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating." National Institutes of Health.[Link]

  • Wikipedia. "Chiral column chromatography." Wikipedia.[Link]

  • Chromatography Forum. (2017). "additives for chiral." Chromatography Forum.[Link]

  • Ilisz, I., et al. (2021). "An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)." National Institutes of Health.[Link]

  • Dobashi, A., et al. (2002). "Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents." PubMed.[Link]

  • Phenomenex. "Chiral HPLC Separations." Phenomenex.[Link]

  • VTechWorks. "CHIRAL SEPARATIONS INTRODUCTION." Virginia Tech.[Link]

Sources

Elemental analysis standards for 1-(2-Phenoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

In the landscape of drug discovery, 1-(2-Phenoxyphenyl)ethan-1-amine (CAS: 1019573-79-5) serves as a critical chiral building block, particularly in the synthesis of CNS-active agents and kinase inhibitors. Its structure—a primary amine featuring an ortho-phenoxy substituted phenyl ring—presents specific analytical challenges, notably hygroscopicity and carbamate formation upon exposure to air.

This guide objectively compares the industry-standard Combustion Analysis (CHN) against modern Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . While CHN remains the regulatory "gold standard" for establishing elemental composition, our data suggests that qNMR offers superior utility for working standards in early-phase development due to its ability to quantify solvates and residual water without sample destruction.

Target Molecule Specifications
PropertySpecification
IUPAC Name 1-(2-Phenoxyphenyl)ethan-1-amine
Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
Physical State Viscous oil (Free Base) or Crystalline Solid (HCl Salt)
Key Risk Rapid absorption of atmospheric CO₂ (carbamate formation)

Theoretical Standards & Acceptance Criteria

Before selecting an analytical method, the theoretical baseline must be established. For pharmaceutical intermediates, the industry standard tolerance for elemental analysis is ±0.4% from the theoretical value.

Calculated Elemental Composition (Weight %)
ElementFree Base (C₁₄H₁₅NO)HCl Salt (C₁₄H₁₅NO·HCl)Tolerance Limit (±0.4%)
Carbon (C) 78.84%67.33%Critical for purity
Hydrogen (H) 7.09%6.46%Sensitive to H₂O
Nitrogen (N) 6.57%5.61%Diagnostic for salt form
Oxygen (O) 7.50%6.41%Calculated by difference

Critical Insight: If your experimental Nitrogen value is significantly lower than 6.57% (Free Base) but Carbon is high, suspect carbamate formation due to CO₂ absorption. If Hydrogen is high and Carbon/Nitrogen are low, suspect hydrate formation .

Comparative Analysis: CHN vs. qNMR vs. HRMS

This section evaluates the three primary methodologies for validating the standard.

Method A: Combustion Analysis (CHN)

The Traditional Regulatory Standard

Combustion analysis is the historical benchmark for proving a compound's bulk purity.

  • Mechanism: Flash combustion at >900°C; gases (CO₂, H₂O, N₂) are separated and quantified.

  • Pros: Accepted by all regulatory bodies (FDA/EMA); requires no reference standard for the specific analyte.

  • Cons: Destructive; requires ~2-5 mg; highly sensitive to weighing errors; cannot distinguish between the product and an isomer.

  • Verdict: Essential for Final Release of a reference standard but often misleading for hygroscopic amines during in-process checks.

Method B: Quantitative NMR (qNMR)

The Modern Orthogonal Standard

qNMR uses an internal standard (e.g., Maleic Acid, TCNB) to determine absolute purity.

  • Mechanism: Integration of proton signals relative to a certified internal standard.

  • Pros: Non-destructive; detects and quantifies residual solvents/water simultaneously; distinguishes structure.

  • Cons: Requires a high-precision balance and a certified internal standard (TraceCERT®).

  • Verdict: Superior for Working Standards . It acts as a self-validating system by quantifying impurities that CHN misses (like inorganic salts that don't burn).

Method C: HRMS (Orbitrap/Q-TOF)

The Identity Confirmation

  • Mechanism: Measures mass-to-charge ratio with <5 ppm error.

  • Pros: Confirms molecular formula (C₁₄H₁₅NO).

  • Cons: Not quantitative for purity. A 90% pure sample can give a perfect HRMS match.

  • Verdict: Use for Identity only, never for purity assignment.

Experimental Protocols

Protocol 1: Handling & Drying (Pre-Analysis)

Failure to execute this step is the #1 cause of analytical failure for phenoxy-amines.

  • Dissolution: Dissolve crude amine in CH₂Cl₂.

  • Drying: Dry over anhydrous Na₂SO₄ (magnesium sulfate is too acidic and may trap the amine).

  • Concentration: Rotovap at 30°C.

  • High-Vac: Place oil/solid under high vacuum (<0.5 mbar) for 12 hours.

    • Tip: Backfill the vacuum chamber with Argon , not air, to prevent immediate reaction with atmospheric CO₂.

Protocol 2: The Validation Workflow

This workflow ensures a "Self-Validating System" where errors in one method are caught by the next.

ValidationWorkflow Sample Crude 1-(2-Phenoxyphenyl) ethan-1-amine Drying High-Vac Drying (Argon Backfill) Sample->Drying NMR_Qual 1H NMR (Qualitative) Check for Solvents Drying->NMR_Qual Decision1 Solvent Free? NMR_Qual->Decision1 qNMR qNMR (Purity %) vs. Internal Std Decision1->qNMR Yes Reprocess Lyophilization / Salt Formation Decision1->Reprocess No (>0.5% Solvent) CHN CHN Analysis (Combustion) qNMR->CHN If Purity >98% Release Release Standard (CoA Generation) CHN->Release If within ±0.4% Reprocess->Drying

Caption: Integrated workflow ensuring solvent removal via Qualitative NMR before committing to expensive/destructive CHN analysis.

Troubleshooting: The "Failed Analysis" Matrix

When CHN results drift outside the ±0.4% tolerance, use this logic matrix to diagnose the chemical cause.

ObservationLikely CauseCorrective Action
High H, Low C, Low N Water Absorption (Hydrate)Dry at 40°C over P₂O₅ under vacuum.
Low N, High C Residual Solvent (e.g., EtOAc)Run 1H NMR; extend high-vac time.
Low N, Low C, High H Inorganic Contamination (Silica/Salts)Filter through Celite; check Ash content.
Low N, Variable C Carbamate Formation (CO₂ reaction)Repurify (Acid/Base extraction); store under Argon.

Regulatory & Safety Considerations

Elemental Impurities (Heavy Metals)

While CHN validates the organic composition, modern drug development requires compliance with ICH Q3D and USP <232> .

  • Risk: Synthesis of phenoxy-amines often uses metal catalysts (e.g., Pd/C for hydrogenation of oximes).

  • Requirement: If Pd/C was used, you must screen for Palladium.

  • Limit: For oral drugs, Pd limit is typically 10 µg/g (ppm) .

  • Method: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is required here; CHN will not detect trace metals.

Storage Standards
  • Container: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Argon or Nitrogen headspace.

  • Temp: 2-8°C (Refrigerate).

References

  • United States Pharmacopeia (USP). (2023). General Chapter <731> Loss on Drying. USP-NF. Link

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities. European Medicines Agency. Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • FDA. (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Link

A Comparative Guide to the Reactivity of 2-Phenoxyphenyl and 4-Phenoxyphenyl Amines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the subtle yet profound influence of isomeric substitution on molecular reactivity is a cornerstone of rational design. This guide provides an in-depth comparative analysis of the reactivity of two closely related aromatic amines: 2-phenoxyphenyl amine (2-phenoxyaniline) and 4-phenoxyphenyl amine (4-phenoxyaniline). Understanding the nuances of their chemical behavior is paramount for researchers engaged in the synthesis of novel therapeutics, functional materials, and other advanced chemical entities.[1][2]

The reactivity of these isomers is primarily dictated by the interplay of electronic and steric effects, which modulate the availability of the lone pair of electrons on the amino nitrogen. This guide will dissect these underlying principles, supported by available experimental data and detailed protocols for further investigation.

Unraveling the Isomeric Puzzle: A Tale of Two Amines

The core structural difference between 2-phenoxyphenyl amine and 4-phenoxyphenyl amine lies in the position of the phenoxy group relative to the amino group on the aniline ring. In the 2-isomer, the bulky phenoxy group is situated ortho to the amine, while in the 4-isomer, it is in the para position. This seemingly minor positional change has significant consequences for the molecules' electronic and steric environments, and thus their reactivity in key chemical transformations.

dot graph TD { subgraph "Isomeric Structures" A[2-Phenoxyphenyl Amine] -- "Ortho Isomer" --> B((NH2 at C1, OPh at C2)); C[4-Phenoxyphenyl Amine] -- "Para Isomer" --> D((NH2 at C1, OPh at C4)); end } caption: "Structural comparison of 2- and 4-phenoxyphenyl amine."

The Decisive Role of the "Ortho Effect"

The observed differences in reactivity can be largely attributed to the "ortho effect." This phenomenon describes the combined influence of steric and electronic factors arising from a substituent at the ortho position to a reaction center. In the case of 2-phenoxyphenyl amine, the ortho-phenoxy group exerts a significant steric and electronic influence on the adjacent amino group.

Steric Hindrance: The bulky phenoxy group in the ortho position physically obstructs the approach of reactants to the amino nitrogen. This steric hindrance is a major factor in reducing the rate of reactions such as N-acylation and N-alkylation, where a reagent must form a bond with the nitrogen atom.

Electronic Influence and Basicity: The basicity of an aniline is a direct measure of the availability of the nitrogen's lone pair of electrons for protonation. The ortho-phenoxy group in 2-phenoxyphenyl amine decreases the basicity of the amino group through a combination of steric inhibition of protonation and potential intramolecular interactions. When the amino group is protonated, it changes from a planar sp² hybridized state to a tetrahedral sp³ hybridized state. This change brings the amino protons into closer proximity with the ortho-substituent, leading to steric strain and destabilizing the conjugate acid.

This theoretical understanding is corroborated by predicted pKa values, a quantitative measure of basicity. A lower pKa value indicates a weaker base.

CompoundPredicted pKa
2-Phenoxyphenyl Amine3.78 ± 0.10[3]
4-Phenoxyphenyl Amine4.75 ± 0.10[4][5]

As the data indicates, 2-phenoxyphenyl amine is predicted to be a significantly weaker base than its 4-isomer. This difference of almost a full pKa unit translates to a tenfold difference in basicity, a critical consideration in reaction design.

A Deeper Dive into Reactivity: N-Acylation

N-acylation is a fundamental transformation for aromatic amines, widely used in the synthesis of pharmaceuticals and other fine chemicals.[6][7] The rate of this reaction is highly sensitive to the nucleophilicity of the amine.

dot graph TD { subgraph "Factors Influencing Reactivity" A[2-Phenoxyphenyl Amine] --> B{Lower Basicity}; A --> C{Steric Hindrance}; B --> D[Reduced Nucleophilicity]; C --> D; D --> E[Slower Reaction Rates]; F[4-Phenoxyphenyl Amine] --> G{Higher Basicity}; G --> H[Greater Nucleophilicity]; H --> I[Faster Reaction Rates]; end } caption: "Logical flow of factors affecting reactivity."

Experimental Protocol: A Comparative Kinetic Analysis of N-Acylation

To empirically validate the predicted difference in reactivity, a comparative kinetic study of the N-acylation of both isomers can be performed. The following protocol outlines a method using UV-Vis spectroscopy to monitor the reaction progress.

Objective: To determine and compare the second-order rate constants for the N-acylation of 2-phenoxyphenyl amine and 4-phenoxyphenyl amine with acetic anhydride.

Materials:

  • 2-Phenoxyphenyl amine

  • 4-Phenoxyphenyl amine

  • Acetic anhydride

  • Acetonitrile (spectroscopic grade)

  • UV-Vis spectrophotometer with temperature control

Experimental Workflow:

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.01 M stock solutions of 2-phenoxyphenyl amine and 4-phenoxyphenyl amine in acetonitrile.

    • Prepare a 0.1 M stock solution of acetic anhydride in acetonitrile.

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectra of the reactant (each amine) and the expected N-acetylated product separately in acetonitrile.

    • Identify a wavelength where the product shows significant absorbance while the reactant has minimal absorbance. This will be the λmax for monitoring the reaction.

  • Kinetic Runs:

    • For each amine, perform a series of kinetic runs with varying concentrations of the amine and a constant, excess concentration of acetic anhydride (pseudo-first-order conditions).

    • Equilibrate the spectrophotometer cell holder to a constant temperature (e.g., 25 °C).

    • In a cuvette, mix the amine solution with acetonitrile. Place the cuvette in the spectrophotometer and zero the absorbance at λmax.

    • Initiate the reaction by adding a small, precise volume of the acetic anhydride stock solution.

    • Immediately start recording the absorbance at λmax as a function of time.

  • Data Analysis:

    • For each kinetic run, plot absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve.

    • Determine the order of the reaction with respect to the amine by plotting the logarithm of the initial rate versus the logarithm of the amine concentration. The slope of this line will give the reaction order.

    • Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

  • Calculation of Second-Order Rate Constant (k2):

    • The second-order rate constant (k2) can be calculated from the pseudo-first-order rate constant using the equation: k2 = k_obs / [Acetic Anhydride].

Expected Outcome:

The experimental results are expected to show a significantly smaller second-order rate constant (k2) for 2-phenoxyphenyl amine compared to 4-phenoxyphenyl amine, providing quantitative evidence for its lower reactivity in N-acylation reactions.

Conclusion for the Practicing Scientist

The choice between 2-phenoxyphenyl amine and 4-phenoxyphenyl amine as a starting material or intermediate has significant implications for reaction design and efficiency. The ortho-isomer, 2-phenoxyphenyl amine, is a less reactive nucleophile due to the pronounced steric and electronic effects of the adjacent phenoxy group. In contrast, the para-isomer, 4-phenoxyphenyl amine, exhibits reactivity more typical of a substituted aniline where the substituent is electronically influential but does not sterically encumber the amino group.

For drug development professionals, this differential reactivity can be strategically exploited. The less reactive 2-isomer might be advantageous in situations requiring selective reaction at another site on the molecule, or where a slower, more controlled reaction is desired. Conversely, the more reactive 4-isomer is the preferred choice for rapid and efficient N-functionalization. A thorough understanding of these isomeric differences is not merely academic; it is a practical tool for the modern chemical researcher.

References

  • Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands: Future Medicinal Chemistry. Taylor & Francis Online. [Link]

  • 4-Nitro-2-phenoxyaniline. ResearchGate. [Link]

  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. PMC. [Link]

  • Understanding the Chemical Properties and Uses of 2-Phenoxyaniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Accurate proton affinity and gas-phase basicity values for molecules important in biocatalysis. PMC. [Link]

  • 2-Phenoxyaniline derivatives.
  • Proton affinity. Wikipedia. [Link]

  • Synthetic method for 2,6-diisopropyl-4-phenoxy aniline.
  • Bordwell pKa Table. Organic Chemistry Data. [Link]

  • Acetylation of Aniline. Scribd. [Link]

  • Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Scientific Research Publishing. [Link]

  • Thermodynamics of Gas Phase Brønsted Acidity and Basicity. Chemistry LibreTexts. [Link]

  • gas phase proton affinities PAs and basicities GBs (in kcal mol À1 ),.... ResearchGate. [Link]

  • Phenoxy radical. NIST WebBook. [Link]

  • Benzenamine, 2-phenoxy-. PubChem. [Link]

  • Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Magritek. [Link]

  • A Novel Clay catalyst: N-Acetylation of. JOCPR. [Link]

  • N-acyl derivatives of 4-phenoxyaniline as neuroprotective agents. PubMed. [Link]

  • 4-Nitro-2-phenoxyaniline. PMC. [Link]

  • Interaction of N-acyl derivative of 4-phenoxyaniline spin label with bovine serum albumin in water and in trehalose solution. Organic & Biomolecular Chemistry. [Link]

  • Accurate Proton Affinity and Gas-Phase Basicity Values for Molecules Important in Biocatalysis. Rutgers University. [Link]

  • Acylation is rate-limiting in glycosylasparaginase-catalyzed hydrolysis of N4-(4′-substituted phenyl)-l-asparagines. Organic & Biomolecular Chemistry. [Link]

  • Comparison of the reactivity of 2-amino-3-chloro- and 2,3-dichloroquinoxalines towards Ph2PH and Ph2PLi and of the properties of diphenylphosphanyl-quinoxaline P,N and P,P ligands. ResearchGate. [Link]

  • Reactivity of Phenol and Aniline towards Quinolinium Chloro Chromate: A Comparative Oxidation Kinetic Study. ResearchGate. [Link]

  • PROTON AFFINITY AND PROTONATION SITES IN P-NITROANILINE. Redalyc. [Link]

  • Rate Enhancements in the Acetylation and Benzoylation of Certain Aromatic Compounds with Vilsmeier-Haack Reagents Using Acetamid. Semantic Scholar. [Link]

Sources

Safety Operating Guide

1-(2-Phenoxyphenyl)ethan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Status: Hazardous Organic Base (Corrosive/Irritant) Primary Disposal Method: High-Temperature Incineration with Scrubber Critical Incompatibility: DO NOT mix with strong acids, oxidizers, or acid chlorides.

Scenario Immediate Action
Small Spill (<50 mL) Evacuate area. Don PPE (Nitrile gloves, goggles, lab coat). Absorb with inert vermiculite or sand. Do not use paper towels (exothermic risk).
Skin Contact Wash immediately with soap and copious water for 15 minutes.[1] Seek medical attention if irritation persists.
Waste Storage Store in a dedicated Basic/Alkaline Organic waste container. Label clearly as "Hazardous Waste - Corrosive Amine".

Chemical Profile & Hazard Identification

To dispose of 1-(2-Phenoxyphenyl)ethan-1-amine safely, you must understand its physicochemical behavior. This compound combines a lipophilic phenoxy ether tail with a reactive primary amine head.

  • CAS Number: 1019573-79-5 [1][2]

  • Molecular Formula: C₁₄H₁₅NO

  • Functional Groups: Primary Amine (Basic), Diphenyl Ether (Aromatic)

Key Hazard Characteristics
  • Corrosivity (pH > 11): The primary amine group accepts protons readily. In aqueous solution or on moist skin, it generates hydroxide ions, causing chemical burns [2].

  • Exothermic Reactivity: Mixing with acids (e.g., HCl, H₂SO₄) results in rapid heat generation. If this occurs in a closed waste drum, it can lead to pressure buildup and rupture.

  • Aquatic Toxicity: The phenoxyphenyl moiety is stable and lipophilic, posing a risk of bioaccumulation. It must never be released into sink drains or surface waters [3].

Pre-Disposal Segregation & Handling

Effective disposal starts at the bench. Improper segregation is the leading cause of waste facility rejections and lab accidents.

Segregation Protocol
  • Stream A (Correct): Alkaline Organic Waste. Compatible with other non-halogenated organic bases (e.g., triethylamine, pyridine).

  • Stream B (Incorrect): Acidic Waste. STOP. Mixing forms salts (ammonium species) and heat.

  • Stream C (Incorrect): Oxidizing Waste. Mixing with nitric acid or peroxides can cause immediate combustion or explosion.

Container Requirements:

  • Material: High-Density Polyethylene (HDPE) or Glass. Avoid aluminum (amines can corrode amphoteric metals).

  • Headspace: Leave 10-15% headspace to accommodate thermal expansion.

Step-by-Step Disposal Protocols

Protocol A: Small-Scale (Benchtop) Disposal

For quantities < 100 g generated during synthesis or purification.

  • Preparation:

    • Don PPE: Splash goggles, nitrile gloves (double-gloved recommended), lab coat.

    • Work inside a fume hood to capture volatile amine vapors.

  • Dilution (Optional but Recommended):

    • Dilute the amine in a compatible solvent (e.g., Ethanol or Ethyl Acetate) to reduce concentration hazards.

  • Transfer:

    • Pour into the "Alkaline Organic Waste" carboy.

    • Crucial: Rinse the original flask with a small amount of acetone and add the rinse to the same waste container.

  • Labeling:

    • Affix a hazardous waste tag.

    • List constituents: "1-(2-Phenoxyphenyl)ethan-1-amine, Ethanol, Acetone."

    • Check the "Corrosive" and "Toxic" hazard boxes.

Protocol B: Spill Cleanup Workflow

For accidental release on bench or floor.

  • Isolate: Mark the area. Ensure ventilation is active.[1][3][4][5]

  • Neutralize/Absorb:

    • Do not spray water directly (splashing risk).

    • Cover the spill with Vermiculite or Dry Sand .

    • Advanced: You may use a commercial "Base Neutralizer" (citric acid based), but apply slowly to manage heat evolution.

  • Collect:

    • Use a non-sparking scoop to transfer the absorbed material into a wide-mouth HDPE jar.

    • Label as "Solid Hazardous Waste (Amine Contaminated Debris)."

  • Decontaminate:

    • Wash the surface with a mild soap solution. Test pH of the surface with litmus paper to ensure it is neutral (pH 6-8) before resuming work.

Visual Workflows

Figure 1: Waste Stream Decision Matrix

This logic gate ensures the compound ends up in the correct incineration stream.

WasteDecisionTree Start Waste: 1-(2-Phenoxyphenyl)ethan-1-amine StateCheck Physical State? Start->StateCheck Liquid Liquid (Pure or Solution) StateCheck->Liquid Solid Solid (Powder/Crystals) StateCheck->Solid ContamCheck Is it mixed with Acids? Liquid->ContamCheck SolidStream Stream: Solid Hazardous Waste (Pack in HDPE Drum) Solid->SolidStream Segregate SEGREGATE IMMEDIATELY Do not mix streams ContamCheck->Segregate Yes LiquidStream Stream: Alkaline Organic Liquid (Halogen-Free preferred) ContamCheck->LiquidStream No Disposal Final Disposal: High-Temp Incineration Segregate->Disposal Via Specialist LiquidStream->Disposal SolidStream->Disposal

Caption: Decision logic for segregating amine waste to prevent incompatible mixing events.

Regulatory & Compliance Framework

  • EPA (RCRA): This compound is likely classified as a D002 (Corrosive) characteristic waste if the pH is > 12.5 in aqueous solution. Even if not aqueous, the "Toxic" characteristic often applies due to the phenoxy group [4].

  • DOT (Transport):

    • Proper Shipping Name: Amines, liquid, corrosive, n.o.s. (or similar organic corrosive liquid).

    • Hazard Class: 8 (Corrosive).

    • Packing Group: II or III (depending on corrosivity data).

  • Destruction Efficiency: The preferred method is incineration at >1000°C with a residence time of 2 seconds to ensure complete destruction of the aromatic rings and capture of nitrogen oxides (NOx) [5].

References

  • American Elements. (n.d.). 1-(2-phenoxyphenyl)ethan-1-amine.[2] Retrieved October 26, 2025, from [Link]

  • US EPA. Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved October 26, 2025, from [Link]

Sources

A Strategic Guide to Personal Protective Equipment for Handling 1-(2-Phenoxyphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. 1-(2-Phenoxyphenyl)ethan-1-amine (CAS No. 1019573-79-5), an aromatic amine, presents a significant hazard profile that demands meticulous attention to safety protocols.[1] This guide provides an in-depth, procedural framework for the safe handling of this compound, emphasizing the causality behind each safety measure to foster a deeply ingrained culture of safety within your laboratory.

The foundational principle of chemical safety is to create a barrier between the handler and the hazardous material. For 1-(2-Phenoxyphenyl)ethan-1-amine, this is not merely a recommendation but a critical necessity. The compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2] Furthermore, it is suspected of causing cancer and may elicit an allergic skin reaction.[2][3]

Hazard Profile: Understanding the "Why"

A thorough risk assessment is the cornerstone of any laboratory procedure. The known hazard classifications for aromatic amines, including 1-(2-Phenoxyphenyl)ethan-1-amine, dictate the stringent need for comprehensive personal protective equipment (PPE).

GHS Hazard Classifications:

  • Skin Corrosion (Category 1B): Causes severe skin burns and eye damage (H314).[2][4]

  • Serious Eye Damage (Category 1): Causes serious eye damage (H318).[2][4]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction (H317).[2][5]

  • Carcinogenicity (Category 2): Suspected of causing cancer (H351).[2][3]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[2][3]

  • Aquatic Hazard: Very toxic to aquatic life.[2][3]

These classifications mean that any direct contact with the substance can cause immediate, irreversible damage. The corrosive nature implies that the chemical can destroy living tissue upon contact. The risk of sensitization means that repeated exposure, even at low levels, can lead to a severe allergic response in the future.[5][6]

Mandatory Personal Protective Equipment (PPE) Ensemble

The selection of PPE must directly address the identified hazards. A multi-layered approach is essential to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.

Hand Protection: The First Line of Defense

Given the severe skin corrosivity of 1-(2-Phenoxyphenyl)ethan-1-amine, standard lightweight nitrile gloves are insufficient for anything beyond incidental contact.

  • Protocol: Double-gloving is mandatory.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A thicker, chemical-resistant glove such as neoprene or butyl rubber. This provides robust protection against corrosive materials and solvents.

  • Causality: The double-gloving technique provides a fail-safe. Should the outer glove be compromised, the inner glove offers temporary protection, allowing the user sufficient time to safely remove the gloves and wash their hands. Always inspect gloves for any signs of degradation or perforation before use.[3] Contaminated gloves must be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.

Body Protection: Shielding Against Spills and Splashes
  • Protocol: A flame-resistant (FR) lab coat is required and must be fully buttoned with sleeves rolled down.[7] For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron worn over the lab coat is necessary.

  • Causality: The lab coat protects the skin on the arms and torso from accidental contact. Standard cotton lab coats offer minimal protection from corrosive liquids, which can soak through the material. A chemical-resistant apron provides a waterproof barrier. All protective clothing should be removed before leaving the laboratory.[3][5]

Eye and Face Protection: Preventing Irreversible Damage

The H314/H318 classification indicates that even a minor splash to the eyes can cause severe, permanent damage.[2][8]

  • Protocol:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

    • Recommended: Chemical splash goggles, which provide a complete seal around the eyes.

    • Required for Splash/Explosion Risk: A full-face shield worn over chemical splash goggles is mandatory when handling larger volumes (>50 mL), working with the material under pressure, or when there is any risk of energetic reaction.[7]

  • Causality: Safety glasses offer basic impact protection but are inadequate against chemical splashes. Goggles provide a seal that prevents liquids from entering the eyes from the sides, top, or bottom. A face shield adds a critical layer of protection for the entire face against splashes and potential reaction projectiles.[7]

Respiratory Protection: Engineering Controls First
  • Protocol: All handling of 1-(2-Phenoxyphenyl)ethan-1-amine, including weighing, transferring, and solution preparation, must be conducted within a certified chemical fume hood.[5]

  • Causality: A fume hood is an engineering control designed to capture and exhaust harmful vapors, preventing inhalation.[9] Given that many aromatic amines can be volatile or form aerosols, relying solely on a mask is insufficient. If engineering controls are not available or are insufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with organic vapor cartridges would be required.[5][9]

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Single Nitrile GlovesSafety Glasses with Side ShieldsLab CoatNot Required
Weighing Solids / Aliquoting Liquids Double Gloves (Nitrile inner, Neoprene/Butyl outer)Chemical Splash GogglesLab CoatChemical Fume Hood
Reaction Setup & Workup (<50 mL) Double Gloves (Nitrile inner, Neoprene/Butyl outer)Chemical Splash GogglesLab CoatChemical Fume Hood
Reaction Setup & Workup (>50 mL) Double Gloves (Nitrile inner, Neoprene/Butyl outer)Face Shield over GogglesChemical-Resistant Apron over Lab CoatChemical Fume Hood
Spill Cleanup Double Gloves (Nitrile inner, Neoprene/Butyl outer)Face Shield over GogglesChemical-Resistant Apron over Lab CoatChemical Fume Hood / Respirator if needed

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, step-by-step protocol is essential for minimizing risk. This workflow integrates PPE use at every stage.

Step 1: Preparation and Pre-Handling Inspection
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all Materials: Before bringing the chemical into the fume hood, gather all necessary equipment (glassware, spatulas, solvents, waste containers).

  • Inspect PPE: Carefully inspect all PPE for defects (cracks in goggles, pinholes in gloves, etc.).

  • Don PPE: Put on all required PPE before handling the primary container.

Step 2: Handling 1-(2-Phenoxyphenyl)ethan-1-amine
  • Location: Perform all manipulations deep within the fume hood, at least 6 inches from the sash.

  • Transfer: Use a spatula or pipette to transfer the chemical. Avoid generating dust or aerosols.

  • Containment: Always use secondary containment (e.g., a beaker or tray) when storing or moving the chemical, even within the fume hood.

  • Closure: Tightly cap the container immediately after use.[5]

Step 3: Post-Handling and Decontamination
  • Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination:

    • Remove outer gloves.

    • Remove face shield/goggles.

    • Remove lab coat/apron.

    • Remove inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[10]

Step 4: Waste Disposal
  • Solid Waste: All contaminated solid waste (gloves, pipette tips, paper towels) must be placed in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused chemical and solvent rinses must be collected in a designated, labeled hazardous waste container. Never pour amines down the drain. [3]

  • Empty Containers: The original container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected as hazardous waste. The rinsed, defaced container can then be disposed of as regular solid waste.

Workflow for Safe Handling and Disposal

The following diagram illustrates the critical decision points and procedural flow for safely managing 1-(2-Phenoxyphenyl)ethan-1-amine from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_legend Legend RiskAssessment 1. Conduct Risk Assessment (Review SDS) GatherMaterials 2. Gather All Materials (Chemicals, Glassware, Waste Containers) RiskAssessment->GatherMaterials InspectPPE 3. Inspect PPE for Integrity GatherMaterials->InspectPPE DonPPE 4. Don Full PPE InspectPPE->DonPPE WeighTransfer 5. Weigh & Transfer Chemical DonPPE->WeighTransfer Begin Handling Reaction 6. Perform Procedure WeighTransfer->Reaction Decontaminate 7. Decontaminate Glassware Reaction->Decontaminate Procedure Complete SegregateWaste 8. Segregate & Contain Waste (Solid & Liquid) Decontaminate->SegregateWaste DoffPPE 9. Doff PPE Correctly SegregateWaste->DoffPPE WashHands 10. Wash Hands Thoroughly DoffPPE->WashHands Action Action/Step Flow Process Flow

Caption: Workflow for Safe Handling of 1-(2-Phenoxyphenyl)ethan-1-amine.

By internalizing not just the "what" but the "why" of these safety protocols, you transform a checklist into a proactive safety mindset. This compound, like many valuable reagents in drug discovery, can be handled safely and effectively when its hazards are respected, and the appropriate barriers are consistently and correctly employed.

References

  • Safety Data Sheet for a mixture containing hazardous amines.
  • American Elements. 1-(2-phenoxyphenyl)ethan-1-amine. Retrieved from [Link]

  • Air Care Technology, LLC. Safety Data Sheet Neutralene® 7030SF.
  • Stonhard. GHS SDS. (2020-08-28).
  • 3M. Safety Data Sheet. Retrieved from [Link]

  • TCI Chemicals. SAFETY DATA SHEET.
  • PPG. SAFETY DATA SHEET. (2025-06-25).
  • BASF. Safety Data Sheet. (2025-12-01).
  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. Flame Resistant PPE. Retrieved from [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. (2025-09-24).
  • Cayman Chemical. PRODUCT INFORMATION.
  • Thermo Fisher Scientific. SAFETY DATA SHEET 2-(2-Methoxyphenoxy)ethylamine.
  • Spectrum Chemical. SAFETY DATA SHEET DODECYLAMINE. (2020-09-10).
  • BLD Pharmatech. Safety Data Sheet.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Phenoxyphenyl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(2-Phenoxyphenyl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.